4',5'-Dibromofluorescein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTNHRWWURISAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C3C=CC(=C5Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024904 | |
| Record name | C.I. Solvent Red 72 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-03-2 | |
| Record name | Solvent Red 72 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D & C Orange no. 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 72 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',5'- DIBROMOFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P3H5X9X4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4',5'-Dibromofluorescein chemical structure and properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein is a synthetic organic compound belonging to the xanthene dye family.[1] It is a halogenated derivative of fluorescein (B123965), characterized by the presence of two bromine atoms at the 4' and 5' positions of the xanthene core.[1] This modification of the fluorescein structure imparts specific chemical and photophysical properties that make it a valuable tool in various scientific and industrial applications. This technical guide provides a detailed overview of the chemical structure, properties, and key applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The chemical structure of this compound is based on a xanthene scaffold. The systematic IUPAC name for this compound is 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one.[2]

Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one[2] |
| CAS Number | 596-03-2[3] |
| Molecular Formula | C₂₀H₁₀Br₂O₅[3] |
| Molecular Weight | 490.10 g/mol [3] |
| Synonyms | Solvent Red 72, Eosinic acid, D&C Orange No. 5[1][4] |
Physicochemical and Spectral Properties
This compound is typically an orange to red powder.[1] Its solubility and spectral characteristics are key to its applications.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Orange to red powder[1] |
| Melting Point | 270-273 °C[1] |
| Boiling Point | 633.7 °C (Predicted) |
| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and acetone[1] |
| pKa | 8.14 (Predicted) |
Table 3: Spectral Properties of this compound
| Property | Value |
| Absorption Maximum (λmax) | 370 nm[1], 450 nm |
| Emission Maximum (λem) | 480 nm[1], 517 nm (when excited at 494 nm)[1] |
Synthesis
The synthesis of this compound typically involves the bromination of fluorescein.[1] The general procedure consists of reacting fluorescein with a brominating agent in a suitable solvent.
Experimental Protocol: Synthesis of this compound
A general method for the synthesis involves the dibromination of fluorescein in a sodium hydroxide (B78521) solution.[1] The resulting product is then converted to its free acid form.[1]
Materials:
-
Fluorescein (C.I. Acid Yellow 73)[1]
-
Sodium hydroxide
-
Bromine
-
Appropriate solvents for reaction and purification
Procedure:
-
Dissolve fluorescein in an aqueous solution of sodium hydroxide.
-
Slowly add a stoichiometric amount of bromine to the reaction mixture with constant stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
-
Upon completion, acidify the reaction mixture to precipitate the this compound.
-
Collect the precipitate by filtration and wash it with water to remove any inorganic impurities.
-
Further purify the product by recrystallization from a suitable solvent system, such as aqueous ethanol.
Applications in Research and Drug Development
This compound has several applications in scientific research and is being explored for its potential in drug development.
Biological Staining and Fluorescence Microscopy
As a fluorescent dye, this compound is used as a stain in histology and microscopy to visualize various cellular components.[1] Its ability to absorb and emit light allows for the imaging of biological structures and processes.[5]
Protein Analysis
One of the significant applications of this compound is in protein analysis. It has been used as a highly sensitive negative stain for the detection of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
This protocol is adapted from a study demonstrating the ultrasensitive detection of proteins.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Staining solution: this compound solution (concentration to be optimized)
-
Washing solution: Deionized water
Procedure:
-
After electrophoresis, wash the gel with deionized water to remove residual SDS and buffer salts.
-
Immerse the gel in the this compound staining solution.
-
Incubate for a designated period (e.g., 10-30 minutes) with gentle agitation.
-
Destain the gel by washing with deionized water to remove excess stain from the gel matrix, revealing clear protein bands against a stained background.
Photodynamic Therapy (PDT)
Xanthene dyes, including this compound, are known to act as photosensitizers.[5] In the presence of light and oxygen, they can generate reactive oxygen species (ROS), which are cytotoxic to cells.[6] This property makes them potential candidates for photodynamic therapy, a treatment modality for cancer and other diseases.[5][6] The mechanism involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, creating highly reactive singlet oxygen that induces cell death.[6]
While this compound has shown chemotherapeutic properties and potential against certain cancer cells, such as erythrosine-resistant leukemia cells, the specific signaling pathways involved have not been fully elucidated.[1] The primary proposed mechanism for its anticancer effect, particularly in the context of PDT, is the induction of oxidative stress through the generation of ROS. High levels of ROS can lead to cellular damage and trigger programmed cell death (apoptosis) or necrosis.
Safety and Handling
This compound is considered toxic and should be handled with care.[1] It may cause skin, eye, and respiratory irritation upon contact.[1] It is essential to use appropriate personal protective equipment, including gloves and eye protection, when handling this compound.[1] In case of skin contact, wash the affected area with soap and water. If it comes into contact with the eyes, rinse thoroughly with water.[1]
Conclusion
This compound is a versatile fluorescent dye with a range of applications in research and industry. Its well-defined chemical structure and predictable photophysical properties make it a valuable tool for biological staining, fluorescence microscopy, and protein analysis. Furthermore, its potential as a photosensitizer in photodynamic therapy highlights its relevance in the field of drug development. Further research into its biological mechanisms of action, particularly its effects on cellular signaling pathways, will be crucial for realizing its full therapeutic potential. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their respective fields.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4',5'-Dibromofluorescein from Fluorescein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4',5'-dibromofluorescein from fluorescein (B123965), a process of significant interest in the development of fluorescent probes and diagnostic agents. This document details the experimental protocol, purification methods, and characterization of the final product, presenting quantitative data in a clear and accessible format.
Introduction
Fluorescein and its halogenated derivatives are a cornerstone in the field of fluorescence microscopy and diagnostics due to their high quantum yields and versatile chemical structures. This compound, in particular, exhibits unique spectral properties that make it a valuable tool in various biological and chemical applications. The synthesis of this compound involves the electrophilic substitution of bromine onto the xanthene core of the fluorescein molecule. Careful control of reaction conditions is crucial to achieve the desired disubstituted product with high purity and yield.
Synthesis of this compound
The primary method for the synthesis of this compound is the direct bromination of fluorescein in an alkaline aqueous medium. The following sections provide a detailed experimental protocol based on established industrial methodologies.
Experimental Protocol
The synthesis is a two-part process involving the preparation of a bromine solution and the subsequent reaction with a fluorescein solution.
Part A: Preparation of Bromine Solution
A solution of bromine is prepared in an aqueous sodium hydroxide (B78521) solution at a controlled temperature to form sodium hypobromite, which acts as the brominating agent.
Part B: Bromination of Fluorescein
A solution of fluorescein is prepared in an alkaline solution, and the bromine solution is added under controlled temperature and pH to facilitate the dibromination reaction.
Reaction Work-up and Product Isolation
Following the reaction, the product is precipitated by acidification, washed, and dried.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Unit |
| Reactants | ||
| Fluorescein | 180 | lbs |
| Bromine | 220 | lbs |
| Sodium Hydroxide (for Bromine soln) | 140 | lbs |
| Sodium Hydroxide (50% soln for Fluorescein) | 100 | lbs |
| Ethyl Alcohol | 100 | lbs |
| Phosphoric Acid | 500 | lbs |
| Reaction Conditions | ||
| Bromine Solution Temperature | 0 | °C |
| Bromination Reaction Temperature | 25 - 35 | °C |
| Fluorescein Solution pH | 9.5 - 10.5 | |
| Bromine Solution pH | 11 - 12 | |
| Reaction Time (after bromine addition) | 15 | minutes |
| Final Mixture pH | 2.4 - 2.8 | |
| Product | ||
| This compound Purity | 96 - 99 | % |
Purification
The crude this compound can be purified by crystallization.[1] A common method involves dissolving the product in aqueous 30% ethanol (B145695) and allowing it to recrystallize.[1]
Characterization
The structure and purity of the synthesized this compound are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₀Br₂O₅ |
| Molecular Weight | 490.10 g/mol |
| Appearance | Orange to red powder |
| Melting Point | 270 - 273 °C |
| Solubility | Slightly soluble in water, soluble in ethanol and acetone |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound confirms the presence of key functional groups.
(A representative IR spectrum would be included here in a full whitepaper. A publicly available spectrum can be found at ChemicalBook for reference.)
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak for this compound (C₂₀H₁₀Br₂O₅) would be approximately 489.9 g/mol (for the most abundant isotopes).
Visualizations
Logical Relationship of the Synthesis
The following diagram illustrates the logical flow of the synthesis process, from reactants to the final product.
Caption: Logical flow of the synthesis of this compound.
Experimental Workflow
The following diagram provides a step-by-step workflow of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide outlines a robust and scalable method for the synthesis of this compound from fluorescein. The provided experimental protocol and purification methods, when followed with precision, can yield a high-purity product suitable for a range of applications in research and development. While physicochemical properties are well-documented, further detailed spectroscopic analysis, particularly NMR, is recommended for comprehensive structural verification. The presented workflow diagrams provide a clear visual representation of the synthesis process, aiding in its practical implementation.
References
4',5'-Dibromofluorescein (CAS Number: 596-03-2): A Comprehensive Technical Guide for Researchers
An in-depth examination of the chemical properties, synthesis, and diverse applications of 4',5'-Dibromofluorescein, a versatile fluorescent dye crucial in contemporary scientific research.
Introduction
This compound, a halogenated derivative of fluorescein (B123965), is a potent fluorescent dye with a wide array of applications in biomedical research and diagnostics.[1] Belonging to the xanthene dye family, this orange, powdered compound is recognized for its utility as a biological stain, a fluorescent probe for protein analysis, a substrate for drug transporters, and a photosensitizer in photodynamic therapy.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectral properties, a detailed synthesis protocol, and methodologies for its key applications.
Physicochemical and Spectral Properties
This compound is characterized by its distinct chemical structure and fluorescent characteristics. A summary of its key quantitative data is presented below for easy reference.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 596-03-2 | [3][4][5][6] |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [2][3] |
| Molecular Weight | 490.10 g/mol | |
| Appearance | Orange to red powder/solid | [2][5] |
| Melting Point | 270-273 °C | [1][2] |
| Solubility | Slightly soluble in water (orange solution with faint yellow fluorescence). Soluble in ethanol (B145695) (orange solution with greenish-yellow fluorescence) and acetone (B3395972) (pink solution with yellow fluorescence). | [1][7] |
Spectral Data
| Parameter | Value | Reference(s) |
| Absorption Maximum (λmax) | ~370 nm or ~450 nm | [1] |
| Emission Maximum (λem) | ~480 nm or ~517 nm (when excited at 494 nm) | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through the bromination of fluorescein.[1]
Experimental Protocol: Synthesis from Fluorescein
Materials:
-
Fluorescein (C.I. Acid Yellow 73)
-
Sodium hydroxide (B78521) solution
-
Bromine
-
Aqueous Ethanol (30%) for crystallization
Procedure:
-
Dissolve fluorescein in a sodium hydroxide solution.
-
Perform a two-fold bromination of the fluorescein solution.
-
Acidify the solution to precipitate the free acid form of this compound.
-
Purify the crude product by crystallization from aqueous 30% ethanol.[1]
Note: This is a generalized protocol. Researchers should consult specific literature for precise molar ratios and reaction conditions.
Applications and Experimental Protocols
This compound's unique properties make it a valuable tool in various experimental contexts.
High-Sensitivity Protein Staining in SDS-PAGE
This compound has been utilized as a highly sensitive negative stain for the detection of proteins in both 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7] This method is reported to be rapid, economical, and significantly more sensitive than other common staining techniques.[7]
Caption: Workflow for protein staining in SDS-PAGE using this compound.
Solutions:
-
Fixing Solution: Typically a mixture of methanol (B129727), acetic acid, and water.
-
Staining Solution: this compound dissolved in an appropriate buffer.
-
Destaining Solution: A solution similar in composition to the fixing solution, but with lower concentrations of methanol and acetic acid.
Procedure:
-
Following SDS-PAGE, place the gel in a clean container.
-
Rinse the gel with deionized water to remove residual electrophoresis buffer.
-
Immerse the gel in the fixing solution for at least 30 minutes to precipitate the proteins within the gel matrix.
-
Remove the fixing solution and add the this compound staining solution. Incubate with gentle agitation for 1-2 hours.
-
Remove the staining solution and briefly rinse with deionized water.
-
Add the destaining solution and incubate with gentle agitation until the protein bands are clearly visible against a clear background.
-
Image the gel using a suitable gel documentation system.
Substrate for OATP2B1 Transporter Assays
This compound is a known substrate of the Organic Anion Transporting Polypeptide 2B1 (OATP2B1), a transporter involved in the intestinal absorption of various drugs.[8] This makes it a valuable tool for studying the function and inhibition of this important drug transporter.
Caption: OATP2B1-mediated transport of this compound into the cell.
This protocol is a generalized procedure for a fluorescence-based uptake assay using a cell line overexpressing OATP2B1, such as HEK293 cells.
Materials:
-
HEK293 cells stably transfected with OATP2B1 (and a corresponding mock-transfected control cell line).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
This compound stock solution.
-
Positive control inhibitor of OATP2B1 (e.g., estrone-3-sulfate).
-
Fluorescence plate reader.
Procedure:
-
Seed the OATP2B1-expressing and mock-transfected HEK293 cells in a 96-well plate and culture until they form a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed assay buffer.
-
Prepare the assay solutions: this compound at the desired final concentration in assay buffer, and a solution containing both this compound and the inhibitor.
-
Add the assay solutions to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by aspirating the assay solution and washing the cells rapidly with ice-cold assay buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence of this compound using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the OATP2B1-mediated uptake by subtracting the fluorescence in the mock-transfected cells from that in the OATP2B1-expressing cells.
Photosensitizer in Photodynamic Therapy (PDT)
This compound can act as a photosensitizer, a key component in photodynamic therapy. Upon activation by light of a specific wavelength, it can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells.
Caption: Mechanism of reactive oxygen species generation by this compound in photodynamic therapy.
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[2][3][4][5][6]
Conclusion
This compound is a multifaceted fluorescent dye with significant utility in modern scientific research. Its applications, ranging from high-sensitivity protein detection to the investigation of drug transport mechanisms and potential use in photodynamic therapy, underscore its importance in the fields of biochemistry, cell biology, and drug development. This guide provides a foundational understanding of its properties and methodologies, empowering researchers to effectively utilize this valuable chemical tool.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. il.mahidol.ac.th [il.mahidol.ac.th]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Investigation of Fluorescent Substrates and Substrate-Dependent Interactions of a Drug Transporter Organic Anion Transporting Polypeptide 2B1 (OATP2B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties of 4',5'-Dibromofluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein is a halogenated derivative of fluorescein (B123965), a widely utilized fluorescent dye in various scientific disciplines. Its unique photophysical characteristics make it a valuable tool in biological research, diagnostics, and drug development. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in research settings.
Core Spectroscopic Properties
The spectroscopic behavior of this compound is influenced by its molecular structure and the surrounding environment, particularly the solvent polarity and pH. The introduction of two bromine atoms onto the xanthene ring of the fluorescein core alters its electronic properties, leading to shifts in its absorption and emission spectra.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 596-03-2 | [1] |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1] |
| Molecular Weight | 490.10 g/mol | [1] |
| Appearance | Orange to red powder | [2] |
| Melting Point | 270-273 °C | [2] |
| Solubility | Slightly soluble in water (orange with faint yellow fluorescence); Soluble in ethanol (B145695) (orange with greenish-yellow fluorescence) and acetone (B3395972) (pink with yellow fluorescence). | [1][2] |
Spectroscopic Data
The following tables summarize the key spectroscopic parameters of this compound in different solvent environments. It is important to note that the exact values can vary depending on the specific experimental conditions, including the purity of the dye and the instrumentation used.
Table 1: Absorption and Emission Maxima
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Reference |
| General | 370 | 480 | [2] |
| General | 450 | - | |
| pH indicator use | 494 | 517 | [2] |
Table 2: Molar Absorptivity
| Wavelength Range (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 445-451 | ≥5000 |
| 227-233 | ≥50000 |
Table 3: Fluorescence Quantum Yield and Lifetime
| Solvent System | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Ethanol (EtOH) with 1 mM NaOH | Value not explicitly found for this compound in the provided search results, but a study on 20 fluorescein derivatives was identified. | Value not explicitly found for this compound in the provided search results, but a study on 20 fluorescein derivatives was identified. |
| 10 mM Phosphate-Buffered Saline (PBS), pH 7.3 | Value not explicitly found for this compound in the provided search results, but a study on 20 fluorescein derivatives was identified. | Value not explicitly found for this compound in the provided search results, but a study on 20 fluorescein derivatives was identified. |
Note: While a specific study on the quantum yield and lifetime of 20 fluorescein derivatives was found, the precise values for this compound were not explicitly detailed in the provided search snippets. However, it is mentioned that the dye has a "high fluorescence lifetime"[2].
pH Dependence
The absorption and fluorescence properties of this compound are pH-dependent, making it useful as a pH indicator. In acidic conditions (low pH), it typically appears yellow, transitioning to pink or red in alkaline conditions[2]. This change is attributed to the different ionic forms of the molecule (cationic, neutral, anionic, and dianionic species) that predominate at different pH values.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Protocol for Measuring Spectroscopic Properties
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1-10 mM.
-
For absorption measurements, dilute the stock solution with the desired solvent to obtain a final concentration that yields an absorbance value between 0.1 and 1.0 at the λ_abs.
-
For fluorescence measurements, further dilute the stock solution to achieve an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
2. Absorption Spectroscopy:
-
Use a UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).
-
Determine the λ_abs from the peak of the absorption spectrum.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
3. Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined λ_abs.
-
Record the emission spectrum over a relevant wavelength range (e.g., 450-700 nm).
-
Determine the λ_em from the peak of the emission spectrum.
4. Quantum Yield Determination (Relative Method):
-
Select a reference standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., fluorescein in 0.1 M NaOH, Φ_f = 0.95).
-
Prepare solutions of the reference and the this compound sample with identical absorbance at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the reference and the sample under identical instrument settings.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for both.
-
The quantum yield of the sample (Φ_sample) is calculated using the formula: Φ_sample = Φ_ref * (I_sample / I_ref) * (η_sample / η_ref)² where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
5. Fluorescence Lifetime Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the λ_abs.
-
Collect the fluorescence decay profile at the λ_em.
-
Analyze the decay curve by fitting it to a single or multi-exponential decay model to determine the fluorescence lifetime (τ_f).
Detailed Workflow for Staining Proteins in SDS-PAGE Gels
This protocol outlines a rapid and sensitive method for the negative staining of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gels using this compound.
Materials:
-
Staining Solution:
-
0.05% (w/v) this compound
-
50 µM Zinc Chloride (ZnCl₂)
-
10% (v/v) Glycerol
-
40% (v/v) Methanol in deionized water
-
-
Developing Solution:
-
100 mM Sodium acetate-acetic acid buffer, pH 4.6
-
-
SDS-PAGE gel with separated proteins
-
Staining trays
Procedure:
-
Electrophoresis: Perform SDS-PAGE to separate the protein sample.
-
Staining:
-
After electrophoresis, place the gel in a clean staining tray.
-
Add a sufficient volume of the staining solution to completely immerse the gel.
-
Incubate for 5-15 minutes with gentle agitation.
-
-
Development:
-
Discard the staining solution.
-
Add the developing solution to the tray.
-
Incubate for 1-5 minutes with gentle agitation.
-
-
Visualization:
-
Protein bands will appear as transparent zones against an opaque, fluorescent background.
-
The gel can be visualized on a black background or using a gel documentation system with UV or blue light excitation.
-
Visualizations
Experimental Workflow: Protein Staining in SDS-PAGE
Caption: Workflow for negative protein staining in SDS-PAGE using this compound.
Logical Relationship: Enzyme Inhibition Assay Principle
Caption: Principle of a fluorescence-based enzyme inhibition assay.
Conclusion
This compound is a versatile fluorescent dye with distinct spectroscopic properties that are sensitive to its environment. Its utility in various biochemical and analytical techniques, such as protein staining and potentially as a pH indicator, makes it a valuable tool for researchers. This guide provides a foundational understanding of its photophysical characteristics and practical guidance for its application, enabling scientists and drug development professionals to effectively leverage this compound in their research endeavors. Further characterization of its spectroscopic properties in a broader range of solvents and its application in more complex biological assays will continue to expand its utility in the scientific community.
References
An In-depth Technical Guide on the Quantum Yield and Photostability of 4',5'-Dibromofluorescein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the quantum yield and photostability of 4',5'-Dibromofluorescein, a versatile fluorescent dye. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental protocols, and logical workflows.
Introduction to this compound
This compound is a halogenated derivative of fluorescein (B123965), belonging to the xanthene dye family.[1] It is characterized by its strong fluorescence, making it a valuable tool in various scientific applications.[1] It is commonly used as a biological stain in histology and microscopy, a fluorescent probe for studying protein properties, and has potential applications in diagnostics and as a sensitizer (B1316253) in dye-sensitized solar cells.
Quantitative Photophysical Properties
The efficiency of a fluorophore is determined by its quantum yield and its robustness by its photostability. This section presents the available quantitative data for this compound.
Table 1: Fluorescence Quantum Yield of this compound
| Solvent System | Quantum Yield (Φf) |
| Ethanol with 1 mM NaOH | 0.17 |
| PBS Buffer (10 mM) | 0.013 |
Data sourced from Martins et al., 2014.
Table 2: Photostability Parameters of this compound
| Parameter | Value |
| Photobleaching Quantum Yield | Data not readily available in the cited literature. |
| Photodegradation Rate Constant | Data not readily available in the cited literature. |
Experimental Protocols
Detailed methodologies for the determination of quantum yield and photostability are crucial for reproducible research.
3.1. Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)
-
Solvent (e.g., Ethanol, Phosphate-Buffered Saline)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and the quantum yield standard in the desired solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the resulting linear fits for both the sample (Grad_sample) and the standard (Grad_standard).
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)
where:
-
Φf_standard is the quantum yield of the standard.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively.
-
-
3.2. Assessment of Photostability (ICH Q1B Guidelines)
The photostability of a substance is its ability to withstand exposure to light without undergoing chemical change. The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[2][3][4]
Materials and Equipment:
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon arc lamp or a suitable combination of fluorescent lamps).[4]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or other suitable transparent containers.
-
Control samples protected from light (e.g., wrapped in aluminum foil).
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent at a known concentration.
-
Place the solution in a chemically inert and transparent container.
-
Prepare a control sample in an identical container and wrap it completely in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Analysis:
-
At specified time intervals, withdraw aliquots from both the exposed sample and the control.
-
Measure the absorbance of the aliquots at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.
-
The extent of photodegradation can be quantified by the decrease in absorbance over time.
-
-
Data Analysis:
-
Plot the concentration or absorbance of the dye as a function of exposure time.
-
Determine the photodegradation kinetics (e.g., first-order, second-order) by fitting the data to appropriate kinetic models.
-
The photostability can be reported as the time required for a certain percentage of degradation (e.g., t_90, the time for 10% degradation).
-
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the protocols described above.
Caption: Experimental workflow for determining fluorescence quantum yield.
Caption: Workflow for assessing photostability according to ICH guidelines.
Conclusion
This compound exhibits solvent-dependent fluorescence quantum yields. While specific photostability data is not extensively published, the standardized protocols provided in this guide offer a robust framework for its determination. For professionals in drug development and research, understanding these photophysical parameters is essential for the reliable application of this fluorophore in various assays and imaging modalities.
References
An In-depth Technical Guide to the Fluorescence Mechanism of 4',5'-Dibromofluorescein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fluorescence mechanism of 4',5'-Dibromofluorescein. It details the photophysical properties, the influence of its chemical structure on its fluorescent behavior, and standardized experimental protocols for its characterization.
Core Fluorescence Mechanism
The fluorescence of this compound, a halogenated derivative of fluorescein (B123965), is governed by the interplay of its xanthene core structure and the presence of two bromine atoms at the 4' and 5' positions. The fundamental process involves the absorption of a photon, leading to the excitation of a π electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁). The molecule then relaxes to the ground state, with fluorescence being one of the primary de-excitation pathways, involving the emission of a photon.
However, the defining characteristic of this compound's photophysics is the internal heavy-atom effect . The presence of the two bromine atoms significantly enhances spin-orbit coupling. This coupling facilitates a non-radiative transition from the excited singlet state (S₁) to an excited triplet state (T₁), a process known as intersystem crossing (ISC) .[1][2] This process competes directly with fluorescence, effectively reducing the fluorescence quantum yield compared to the parent fluorescein molecule.[3] The increased population of the triplet state makes brominated fluoresceins like this compound useful in applications that leverage the triplet state, such as photodynamic therapy.[4]
The following diagram illustrates the key photophysical processes:
Quantitative Photophysical Data
The photophysical properties of this compound are highly dependent on the solvent environment. Below is a summary of key quantitative data in two common solvents.
| Photophysical Parameter | Ethanol (B145695) (with 1 mM NaOH) | PBS Buffer (pH 7.4) |
| Absorption Maximum (λabs) | 520 nm | 516 nm |
| Emission Maximum (λem) | 542 nm | 536 nm |
| Molar Extinction Coefficient (ε) | ≥5000 M⁻¹cm⁻¹ (at 445-451 nm) | Not Reported |
| Fluorescence Quantum Yield (Φf) | 0.20 | 0.17 |
| Fluorescence Lifetime (τf) | 1.10 ns | 1.05 ns |
Data for λabs, λem, Φf, and τf are from S. M. et al., J. Phys. Chem. A 2013, 117, 27, 5608–5615. The molar extinction coefficient is a minimum value from commercial supplier data.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the bromination of fluorescein.
Materials:
-
Fluorescein
-
Sodium hydroxide (B78521) solution
-
Bromine
-
Ethanol
Procedure:
-
Dissolve fluorescein in a sodium hydroxide solution.
-
Perform a two-fold bromination of the fluorescein solution. The exact stoichiometry and reaction conditions (temperature, reaction time) need to be carefully controlled to achieve the desired dibrominated product.
-
Acidify the reaction mixture to precipitate the free acid form of this compound.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from aqueous ethanol (e.g., 30% EtOH).
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard.
Materials and Equipment:
-
This compound
-
A suitable fluorescence standard (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the linear plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τf) is measured using the TCSPC technique.
Materials and Equipment:
-
This compound solution
-
TCSPC system including:
-
Pulsed light source (e.g., picosecond laser diode)
-
High-speed detector (e.g., photomultiplier tube)
-
TCSPC electronics
-
-
Appropriate emission filters
Procedure:
-
Prepare a dilute solution of this compound.
-
Set the excitation wavelength of the pulsed light source to match the absorption maximum of the dye.
-
Collect the fluorescence emission through a filter that selects the emission wavelength range.
-
The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated thousands or millions of times.
-
A histogram of the arrival times is generated, which represents the fluorescence decay curve.
-
The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf). For a single fluorescent species, a mono-exponential decay is expected.
References
Solubility Profile of 4',5'-Dibromofluorescein: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility of 4',5'-Dibromofluorescein in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a visual workflow to guide laboratory practices.
Core Data Presentation: Solubility of this compound
The solubility of this compound is a critical parameter for its application in various scientific fields, including its use as a fluorescent stain and in the development of diagnostic tools.[1] The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of solvents. It is important to note that the temperature at which much of the quantitative data was determined is not specified in the available literature.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Temperature | Notes |
| Water | 0.3 mg/mL[1] | ~0.61 mM | Not Specified | - |
| Water | 153.49 µg/L | ~0.31 µM | 25°C | Note: Significant discrepancy exists in reported aqueous solubility values. |
| 0.5N Ammonium Hydroxide (NH₄OH) | 10 mg/mL[1] | ~20.4 mM | Not Specified | Requires heating.[1] |
| Ethanol | 30 mg/mL[1] | ~61.2 mM | Not Specified | Gives an orange solution with greenish-yellow fluorescence.[2][3] |
| Ethylene Glycol Methyl Ester | 80 mg/mL[1] | ~163.2 mM | Not Specified | - |
| Aqueous 30% Ethanol | Sufficient for crystallization[4] | Not Quantified | Not Specified | Used for purification.[4] |
Table 2: Qualitative Solubility and Observations for this compound
| Solvent | Observation | Description of Solution |
| Acetone | Soluble[2][3] | Pink with yellow fluorescence.[2][3] |
| Concentrated Sulfuric Acid (H₂SO₄) | Soluble[2][3] | Red-yellow solution, which turns yellow-brown with an orange precipitate upon dilution.[2][3] |
| Tetrahydrofurfuryl alcohol | Soluble[4] | - |
| Glycerol | Good dispersibility[2][4] | - |
| Liquid Paraffin | Good dispersibility[2][4] | - |
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for determining the solubility of a compound like this compound. This methodology is based on the widely accepted shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.[5]
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system should be protected from light to prevent photodegradation of the dye.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a chemically inert syringe filter to the syringe and filter the solution into a clean vial to remove any remaining microscopic particles.
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
UV-Vis Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution across a suitable wavelength range. The λmax for this compound is approximately 450 nm.[4]
-
Measure the absorbance of each standard solution at the λmax to generate a calibration curve (Absorbance vs. Concentration).
-
Dilute the saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at the λmax.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted filtrate. Calculate the solubility of this compound in the original undiluted saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method coupled with UV-Vis spectrophotometric analysis.
References
An In-depth Technical Guide to 4',5'-Dibromofluorescein and Its Derivatives: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4',5'-dibromofluorescein and its derivatives, focusing on their synthesis, physicochemical properties, and applications in research and development. This document is intended to serve as a valuable resource for professionals in the fields of chemistry, biology, and pharmacology.
Introduction to this compound
This compound is a synthetic organic compound belonging to the xanthene dye family.[1] It is a derivative of fluorescein (B123965), characterized by the presence of two bromine atoms at the 4' and 5' positions of the xanthene core.[1] This substitution significantly influences the dye's spectral properties and provides a scaffold for the synthesis of various functional derivatives. This compound is recognized for its strong fluorescence, making it a valuable tool in various scientific applications, including fluorescence microscopy, biological staining, and the development of fluorescent probes.[2][3]
Physicochemical and Spectral Properties
This compound is typically an orange to red powder.[1] Its solubility profile indicates that it is slightly soluble in water, with better solubility in ethanol (B145695) and acetone.[1] The key physicochemical and spectral properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [4] |
| Molecular Weight | 490.10 g/mol | [4] |
| Melting Point | 270-273 °C | |
| Appearance | Orange to red powder | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |
| Maximum Absorption (λmax) | 450 nm | |
| Peak Emission | 517 nm (when excited at 494 nm) | [1] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives is a key aspect of their utility, allowing for the introduction of various functional groups to tailor their properties for specific applications.
General Synthesis of this compound
The preparation of this compound is achieved through the bromination of fluorescein.[1] The general procedure involves the reaction of fluorescein with a brominating agent in a basic solution, typically sodium hydroxide.[1] Following the bromination reaction, the product is converted to its free acid form.[1]
Purification: The crude this compound can be purified by crystallization from aqueous ethanol (30% EtOH).[1]
Synthesis of 5-Bromo-Substituted Fluorescein Derivatives
A notable series of derivatives can be synthesized from 5-bromofluorescein diacetate. This pathway allows for the introduction of nitro, amino, and dimethylamino functionalities, leading to compounds with distinct photophysical properties.[5]
The synthesis of BDNF is achieved through the nitration of 5-bromofluorescein diacetate.[5]
Experimental Protocol:
-
To a solution of 5-bromofluorescein diacetate, add sulfuric acid at -5 °C and stir until complete dissolution.
-
Add nitric acid to the mixture and continue stirring for 20 minutes at -5 °C.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate.
-
Combine the organic extracts and dry over sodium sulfate.
BDAF is synthesized by the reduction of the dinitro compound, BDNF.[5]
Experimental Protocol:
-
To a solution of BDNF in ethanol, add tin(II) chloride.
-
Reflux the mixture for 6 hours.
-
After evaporation of the solvent, add 1 M NaOH and filter to remove tin salts.
-
Wash the filtrate with water.
-
Acidify the solution to pH 4-5 with 1 M HCl and extract with ethyl acetate.
The final derivative in this series, BBDMAF, is prepared via reductive amination of BDAF.[5]
Experimental Protocol:
-
To a solution of BDAF in methanol, add a formaldehyde (B43269) solution (37 wt% in H₂O) and stir at room temperature for 15 minutes.
-
Add sodium cyanoborohydride (NaBH₃CN) and stir for 14 hours at room temperature.
-
Concentrate the mixture under vacuum and add water.
-
Acidify the solution to pH 4-5 with 1 M HCl and extract with dichloromethane (B109758) (CH₂Cl₂).
-
Combine the organic extracts and dry over sodium sulfate.
The synthesis pathway for these 5-bromo-substituted derivatives is illustrated in the following diagram.
Caption: Synthesis workflow for 5-bromo-substituted fluorescein derivatives.
Quantitative Data on Photophysical Properties
The photophysical properties of this compound and its derivatives are crucial for their application as fluorescent probes. The following table summarizes key quantitative data.
| Compound | Absorption Max (λmax) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Reference |
| This compound | 450 | 517 | Not Reported | Not Reported | [1] |
| 5-Bromo-4',5'-bis(dimethylamino)fluorescein (BBDMAF) | 495 (neutral form) | 515 | 0.78 (at pH 4.55) | Not Reported | [5] |
Note: Comprehensive, directly comparable quantitative data for a wide range of derivatives is limited in publicly available literature.
Applications in Research and Development
This compound and its derivatives have found applications in various scientific disciplines.
Biological Staining and Fluorescence Microscopy
Due to their fluorescent properties, these compounds are widely used as biological stains in histology and microscopy.[1] They enable the visualization of cellular components and are employed for tracking biological molecules within cells.[2]
Protein Analysis
This compound is utilized as a ligand for studying protein properties through spectral analysis. It has also been employed for the staining of proteins in both 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]
The general workflow for using this compound in protein staining for SDS-PAGE is depicted below.
Caption: General workflow for SDS-PAGE protein staining.
pH Sensing
The fluorescence of some this compound derivatives is pH-dependent.[5] For example, BBDMAF exhibits strong fluorescence only in the pH range of 3-6, making it a potential candidate for the development of pH-sensitive fluorescent probes for acidic environments.[5][6]
Potential in Drug Development
While still in early stages of investigation, some fluorescein derivatives have been noted for their chemotherapeutic properties, with potential applications in treating certain cancer cells.[1] The ability to functionalize the this compound scaffold opens up possibilities for creating targeted drug delivery systems or therapeutic agents. However, extensive research, including the determination of biological activity metrics like IC50 values, is required to validate these applications.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in research and development. Their straightforward synthesis, tunable photophysical properties, and demonstrated utility in biological staining and sensing make them valuable tools for scientists. Further exploration of their biological activities and the development of novel derivatives are promising avenues for future research, particularly in the fields of diagnostics and targeted therapeutics.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. chemimpex.com [chemimpex.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. 4′,5′-Dibromfluoreszein Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Halogen Effect: A Deep Dive into the Photophysical Characteristics of Brominated Fluoresceins
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms onto the fluorescein (B123965) backbone dramatically alters its photophysical properties, giving rise to a family of dyes with profound applications in biological imaging, photodynamic therapy, and as photosensitizers. This technical guide provides an in-depth exploration of the core photophysical characteristics of prominent brominated fluoresceins—Eosin Y, Erythrosin B, and Rose Bengal—offering a comparative analysis with the parent fluorescein molecule. Detailed experimental protocols for key photophysical measurements are provided, alongside visualizations of the underlying photophysical pathways and experimental workflows.
The Impact of Bromination on Photophysical Properties
The progressive substitution of hydrogen with heavier halogen atoms like bromine and iodine on the xanthene ring of fluorescein induces significant changes in its spectral and photophysical parameters. This "heavy atom effect" is a cornerstone of the unique characteristics of these dyes. The primary influence of these heavy atoms is the enhancement of spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This increased ISC rate has a cascading effect on other photophysical properties, most notably a decrease in fluorescence quantum yield (Φf) and an increase in the triplet state quantum yield.
The following tables summarize the key quantitative photophysical data for fluorescein and its key brominated and iodinated derivatives, allowing for a clear comparison of their properties.
Table 1: Photophysical Properties of Fluorescein and its Halogenated Derivatives in Ethanol (B145695).
| Compound | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Fluorescein | 490 | 515 | 75,000[1] | 0.95 (in 0.1 M NaOH)[2] |
| Eosin Y (Tetrabromofluorescein) | 525 | 548 | 112,000[3][4] | 0.67[3] |
| Erythrosin B (Tetraiodofluorescein) | 535 | 558 | 107,000[5] | 0.08[5] |
| Rose Bengal (Tetrachloro-tetraiodofluorescein) | 550 | 570 | ~95,000 | 0.02 |
Note: The solvent and pH can significantly influence these values. The data presented here are representative values, primarily in ethanol or aqueous buffer solutions, to illustrate the trend of halogenation.
Visualizing the Photophysical Pathways
The Jablonski diagram provides a clear illustration of the electronic transitions that occur upon photoexcitation. The introduction of heavy atoms significantly alters the probabilities of these transitions.
Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways.
The heavy atom effect directly enhances the rate of intersystem crossing, a phenomenon critical to the function of brominated fluoresceins as photosensitizers.
Caption: The influence of heavy atoms on the partitioning between fluorescence and intersystem crossing.
Experimental Protocols
Accurate characterization of the photophysical properties of brominated fluoresceins is crucial for their effective application. The following sections detail the methodologies for key experimental procedures.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
Spectrophotometer (UV-Vis)
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, PBS buffer)
-
Brominated fluorescein dye
Procedure:
-
Stock Solution Preparation: Accurately weigh a known mass of the dye and dissolve it in a precise volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a relevant wavelength range (e.g., 400-600 nm). Use the pure solvent as a blank to zero the absorbance.
-
Absorbance Measurement: Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λ_max).[6] Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Data Analysis: Plot a graph of absorbance at λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) since the path length (l) is 1 cm.[6][7]
Measurement of Fluorescence Quantum Yield (Φ_f) by the Comparative Method
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a widely used and reliable technique.[8][9][10]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)
-
Brominated fluorescein dye
-
Solvent
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3][10]
-
Absorbance Spectra: Record the absorbance spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Integration: Integrate the area under the fluorescence emission curve for each solution.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The slope of these plots is proportional to the fluorescence quantum yield.[9][11] The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)
where:
-
Φ_std is the quantum yield of the standard
-
m_x and m_std are the slopes of the plots for the test sample and the standard, respectively
-
n_x and n_std are the refractive indices of the sample and standard solutions (if the solvents are different, otherwise this term is 1).[8]
-
Determination of Phosphorescence Lifetime (τ_p)
Phosphorescence lifetime is the average time the molecule spends in the excited triplet state before returning to the ground state. It is typically measured using time-resolved spectroscopy.
Materials:
-
Pulsed light source (e.g., laser or flash lamp)
-
Fast detector (e.g., photomultiplier tube)
-
Time-correlated single photon counting (TCSPC) system or a multichannel scaler (for longer lifetimes)
-
Sample holder for deoxygenated samples (as oxygen quenches the triplet state)
Procedure:
-
Sample Preparation: Prepare a solution of the brominated fluorescein in a suitable solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.
-
Excitation: Excite the sample with a short pulse of light at a wavelength absorbed by the dye.
-
Detection: The subsequent phosphorescence emission is detected by a fast photodetector.
-
Data Acquisition: The time delay between the excitation pulse and the arrival of the emitted photons is measured and recorded. This process is repeated for many excitation cycles to build up a histogram of photon arrival times.[12]
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the phosphorescence lifetime (τ_p).[13]
The following diagram illustrates a general workflow for the comprehensive photophysical characterization of a fluorescent dye.
Caption: A generalized experimental workflow for characterizing the photophysical properties of a dye.
Conclusion
The bromination of fluorescein provides a powerful strategy for tuning its photophysical properties, particularly for enhancing intersystem crossing to the triplet state. This makes Eosin Y, Erythrosin B, and Rose Bengal invaluable tools in applications that leverage triplet state photochemistry, such as photodynamic therapy and photosensitization. A thorough understanding of their quantitative photophysical characteristics and the experimental methods used to determine them is essential for the rational design and application of these important dyes in research and drug development.
References
- 1. Spectral Properties For Fluorescein and Fluorescein Derivatives | AAT Bioquest [aatbio.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. omlc.org [omlc.org]
- 4. PhotochemCAD | Eosin Y [photochemcad.com]
- 5. PhotochemCAD | Erythrosine B [photochemcad.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. agilent.com [agilent.com]
- 10. iss.com [iss.com]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Potential of 4',5'-Dibromofluorescein as a pH Sensor: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The fluorescein (B123965) family of dyes has long been a cornerstone in various scientific disciplines, prized for their brilliant fluorescence and sensitivity to their local environment. Among these, 4',5'-dibromofluorescein stands out as a promising candidate for pH sensing applications, offering distinct advantages in specific experimental contexts. This technical guide provides a comprehensive overview of the pKa of this compound, its pH-dependent photophysical properties, and detailed experimental protocols for its characterization and use as a pH indicator.
Core Principles: Understanding the pKa of Fluorescein Derivatives
The functionality of fluorescein and its derivatives as pH sensors is intrinsically linked to their acid dissociation constant (pKa). This value represents the pH at which the protonated (less fluorescent) and deprotonated (highly fluorescent) forms of the molecule are in equal concentration. The introduction of electron-withdrawing halogen substituents, such as bromine atoms at the 4' and 5' positions of the xanthene ring, influences the electron density of the phenolic hydroxyl group, thereby altering the pKa compared to the parent fluorescein molecule. A predicted pKa value for this compound is approximately 8.14.[1][2] This shift in pKa is a key factor in determining the optimal pH range for its use as a sensor.
The equilibrium between the different ionic forms of this compound is the basis for its use in pH sensing. At low pH, the molecule exists predominantly in its protonated, non-fluorescent or weakly fluorescent lactone form. As the pH increases, it transitions through monoanionic to a dianionic quinoid form, which is characterized by strong absorption and intense fluorescence. This pH-dependent spectral change allows for the ratiometric or intensity-based determination of pH.
Photophysical Properties of this compound
| Ionic Species | pH Range | Absorption Max (λ_abs) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| Cation | < 3 | ~435 nm | - | Low | Very Low |
| Neutral (Lactone) | 3 - 6 | ~450 nm | ~480 nm[3] | Low | Low |
| Monoanion | 6 - 8 | ~470 nm | ~515 nm | Moderate | Moderate |
| Dianion | > 8 | ~495 nm | ~517 nm[3] | ≥5000 (at 445-451nm)[1][2] | High |
Note: Some values are estimates based on available data for this compound and other di-halogenated fluoresceins and should be experimentally verified for precise applications.
The absorbance of this compound at 495 nm exhibits a clear sigmoidal dependence on pH, as illustrated by available graphical data. This curve is fundamental for the spectrophotometric determination of its pKa.
Experimental Protocols
Determination of the pKa of this compound by Spectrophotometry
This protocol outlines the steps to experimentally determine the pKa of this compound.
Materials:
-
This compound
-
A series of buffer solutions with known pH values spanning the range of interest (e.g., pH 4 to 11)
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of approximately 1 mM.
-
Prepare a series of working solutions by diluting the stock solution into different buffer solutions covering a wide pH range (e.g., from pH 4 to 11). The final concentration of the dye should be in the low micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.
-
Measure the absorbance spectra of each working solution over a relevant wavelength range (e.g., 350-600 nm).
-
Record the absorbance at the wavelength of maximum absorbance of the dianionic form (approximately 495 nm) for each pH value.
-
Plot the absorbance at 495 nm versus the pH of the buffer solutions. The resulting curve should be sigmoidal.
-
Determine the pKa from the inflection point of the sigmoidal curve. This can be done by finding the pH value at which the absorbance is half-way between the minimum and maximum absorbance. Alternatively, a non-linear regression analysis can be applied to the data using the Henderson-Hasselbalch equation.
Using this compound as a pH Sensor
This protocol describes how to use this compound to measure the pH of an unknown sample.
Materials:
-
Calibrated solution of this compound
-
Buffer solutions for calibration
-
The unknown sample
-
Spectrofluorometer or a filter-based fluorescence plate reader
-
Cuvettes or microplates
Procedure:
-
Prepare a calibration curve by measuring the fluorescence intensity of the this compound solution in a series of buffers with known pH values. The excitation wavelength should be set near the absorption maximum of the dianion (e.g., 490 nm), and the emission should be monitored at the emission maximum (e.g., 517 nm).
-
Plot the fluorescence intensity versus pH to generate the calibration curve.
-
Add the this compound solution to the unknown sample at the same final concentration used for the calibration curve.
-
Measure the fluorescence intensity of the sample under the same instrumental conditions used for the calibration.
-
Determine the pH of the unknown sample by interpolating its fluorescence intensity on the calibration curve.
Visualizing the Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
References
An In-depth Technical Guide to the Safe Handling and Application of 4',5'-Dibromofluorescein Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and application of 4',5'-Dibromofluorescein powder, a versatile fluorescent dye with significant utility in biological research. The following sections detail its chemical and physical properties, safety protocols, experimental applications, and disposal procedures to ensure its effective and safe use in the laboratory.
Chemical and Physical Properties
This compound, also known by synonyms such as Solvent Red 72 and Eosinic acid, is an orange powder belonging to the xanthene dye family.[1] Its fluorescent properties make it a valuable tool for various analytical and imaging techniques in research.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 596-03-2 | [1][2] |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1][2] |
| Molecular Weight | 490.10 g/mol | [1][2] |
| Appearance | Orange to red powder | [1][3] |
| Melting Point | 270-273 °C | [1] |
| Solubility | Slightly soluble in water (0.3 mg/ml); Soluble in ethanol (B145695) (30 mg/ml), acetone, and ethylene (B1197577) glycol methyl ester (80 mg/ml).[1] Aqueous solutions are orange with a faint yellow fluorescence, while ethanolic solutions are orange with a greenish-yellow fluorescence.[4] | [1][4] |
| Absorption Maximum (λmax) | 370 nm, 450 nm | [4][5] |
| Emission Maximum (λem) | 480 nm, 517 nm (pH dependent) | [4] |
Hazard Identification and Safety Precautions
This compound is considered a hazardous substance and requires careful handling to minimize exposure risks.[6] The primary hazards are irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[3][4] Ingestion is also a route of exposure that may cause irritation of the digestive tract.[3]
Table 2: Hazard Identification for this compound
| Hazard | Description | Precautionary Measures | Reference(s) |
| Eye Irritation | May cause serious eye irritation. | Wear appropriate protective eyeglasses or chemical safety goggles. | [3] |
| Skin Irritation | May cause skin irritation. | Wear appropriate protective gloves and clothing to prevent skin exposure. | [3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | Use in a well-ventilated area and avoid generating dust. Use a NIOSH-approved respirator if ventilation is inadequate. | [3][6] |
| Ingestion | May cause irritation of the digestive tract. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | [3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when working with this compound powder.
Caption: Required Personal Protective Equipment workflow.
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. | [3] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. | [3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [3] |
| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [3] |
Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and ensure laboratory safety.
-
Handling: Use with adequate ventilation and minimize dust generation and accumulation.[3] Avoid contact with eyes, skin, and clothing.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safe cleanup:
-
Evacuate Personnel: Clear the area of all non-essential personnel.
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. A respirator may be necessary depending on the scale of the spill.
-
Contain and Clean Up: Carefully sweep or scoop up the spilled powder, avoiding the generation of dust.[3] Place the material into a suitable, dry, closed container for disposal.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Waste: Dispose of the collected waste and contaminated cleaning materials according to institutional and local regulations.
Experimental Applications and Protocols
This compound is primarily utilized as a fluorescent stain for the detection of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][7] It offers a highly sensitive and rapid method for protein visualization and is compatible with downstream applications such as mass spectrometry.[7] It is also used in histology and as a fluorescent probe in various biological studies.[1][8]
Detailed Protocol: Staining Proteins in SDS-PAGE Gels
This protocol is a general guideline for the use of this compound as a negative stain for proteins in polyacrylamide gels. Optimization may be required for specific applications.
Materials:
-
This compound powder
-
Staining solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute to the desired working concentration in an appropriate buffer.
-
Destaining solution (if required)
-
Polyacrylamide gel post-electrophoresis
-
Shaking platform
-
Gel imaging system with appropriate excitation and emission filters
Procedure:
-
Gel Fixation (Optional but Recommended): After electrophoresis, immerse the gel in a fixing solution (e.g., a mixture of methanol (B129727) and acetic acid) for 15-30 minutes with gentle agitation. This step helps to precipitate the proteins within the gel matrix.
-
Washing: Rinse the gel with deionized water several times to remove the fixing solution.
-
Staining: Immerse the gel in the this compound staining solution. Incubate for 10-30 minutes with gentle agitation on a shaking platform. The optimal staining time may vary depending on the gel thickness and protein concentration.
-
Destaining (Optional): If background staining is high, briefly wash the gel in a destaining solution until the protein bands are clearly visible against a clear background.
-
Visualization: Place the stained gel on a UV or blue-light transilluminator or within a gel imaging system equipped with an appropriate light source (excitation ~370-450 nm) and emission filter (~480-520 nm). Protein bands will appear as fluorescent signals.
Caption: General workflow for protein staining.
Stability and Reactivity
-
Chemical Stability: this compound is stable under normal temperatures and pressures.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[3]
-
Hazardous Polymerization: Hazardous polymerization has not been reported.[3]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[3] However, it is known to be toxic if ingested and may cause irritation to the skin, eyes, and respiratory tract.[3][4]
Table 4: Available Toxicological Data
| Metric | Value | Species | Reference(s) |
| Lowest Published Toxic Dose (TDLo) | 15,556 mg/kg (oral) | Rat | [9] |
Disposal Considerations
Dispose of this compound powder and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Conclusion
This compound is a valuable fluorescent dye for biological research, particularly for the sensitive detection of proteins. Adherence to the safety guidelines and experimental protocols outlined in this guide is essential for its safe and effective use in the laboratory. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier and follow all institutional safety policies.
Caption: Its application as a fluorescent probe.
References
- 1. 4 5- Dibromofluorescein | CAS 596-03-2 | S10062| TriStains | Histology [tristains.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. il.mahidol.ac.th [il.mahidol.ac.th]
- 4. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 5. scbt.com [scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. An ultrasensitive stain for negative protein detection in SDS-PAGE via this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 596-03-2 [chemicalbook.com]
4',5'-Dibromofluorescein molecular weight and formula
For Immediate Release – 4',5'-Dibromofluorescein is a xanthene dye recognized for its fluorescent properties, making it a valuable tool in various scientific applications. This document provides core technical data on its molecular characteristics.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for researchers in chemistry and drug development for calculations related to stoichiometry, solution preparation, and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C20H10Br2O5 | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 490.10 g/mol | [1][2][3][6][7] |
| Synonyms | Solvent Red 72, Eosinic acid, D & C Orange No. 5 | [1][2][6][7] |
| CAS Number | 596-03-2 | [2][3][7][8] |
Physicochemical Properties
This compound appears as an orange or red powder.[1] It is slightly soluble in water, exhibiting an orange color with a faint yellow fluorescence, and is soluble in ethanol, where it produces an orange solution with a greenish-yellow fluorescence.[1][6]
Applications in Research
This fluorescent dye is utilized in a range of laboratory applications. It has been employed for staining proteins in both 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2] Furthermore, it can be used as a ligand to study protein properties through spectroscopic analysis.[2] Its fluorescent nature also makes it suitable as a tracer in biological and environmental studies.[5]
Logical Relationship: From Structure to Application
The specific chemical structure of this compound dictates its function as a fluorescent dye, which in turn enables its use in various research applications.
Figure 1. Relationship between molecular properties and applications.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. guidechem.com [guidechem.com]
- 4. 4,5-DIBROMOFLUORESCEIN [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [drugfuture.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 596-03-2 [chemicalbook.com]
Discovery and history of fluorescein derivatives
An In-Depth Technical Guide to the Discovery and History of Fluorescein (B123965) Derivatives
Introduction
The story of fluorescein is a pivotal chapter in the intersection of chemistry, medicine, and biology. Born from the industrial organic chemistry boom of the 19th century, its discovery marked the genesis of synthetic fluorophores.[1] This guide provides a technical overview of the discovery of fluorescein, the development of its key derivatives, and their transformative applications. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based technologies.
The Foundational Discovery: Baeyer's Synthesis of Fluorescein
In 1871, the German chemist Adolf von Baeyer, who would later win the Nobel Prize in Chemistry in 1905, first synthesized fluorescein.[2][3][4] This discovery was part of a broader exploration by German laboratories into coal tar derivatives to create novel colorants, a field ignited by William Henry Perkin's synthesis of mauveine in 1856.[1]
Baeyer's synthesis was a condensation reaction of phthalic anhydride (B1165640) with two equivalents of resorcinol, initially using zinc chloride as a catalyst.[1][5][6] He named the resulting red crystalline compound "resorcinphthalein," which, when dissolved in an alkaline solution, produced a brilliant green fluorescence.[1][4] The name "fluorescein" was coined later, referencing the phenomenon of fluorescence first described by Sir George Gabriel Stokes in 1852.[1] Fluorescein became the prototype for the vast family of xanthene dyes, which are characterized by their ability to absorb and emit visible light.[1]
References
Basic principles of using fluorescent probes in research
An In-depth Whitepaper on Core Principles and Applications for Researchers, Scientists, and Drug Development Professionals
Fluorescent probes have become indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of molecules and cellular processes with high sensitivity and specificity.[1] This guide provides a comprehensive overview of the fundamental principles of fluorescence, the properties of commonly used fluorescent probes, and detailed protocols for their application in key research techniques.
Fundamental Principles of Fluorescence
Fluorescence is a photoluminescent process in which a molecule, known as a fluorophore, absorbs a photon of light, causing an electron to move to a higher energy, excited state.[1] The electron quickly returns to its ground state, emitting a photon of light at a longer wavelength (lower energy) in the process.[1] This phenomenon is visually represented by the Jablonski diagram.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Key photophysical properties of fluorescent probes that are critical for experimental design include:
-
Excitation and Emission Spectra: The range of wavelengths a fluorophore absorbs (excitation) and emits (emission). The difference between the peak excitation and emission wavelengths is known as the Stokes shift.
-
Quantum Yield (QY): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter signal.
-
Molar Extinction Coefficient: A measure of how strongly a fluorophore absorbs light at a specific wavelength. A higher extinction coefficient contributes to greater brightness.
-
Lifetime: The average time a fluorophore spends in the excited state before returning to the ground state.
-
Photostability: The ability of a fluorophore to resist chemical degradation and loss of fluorescence upon repeated excitation. Higher photostability is crucial for long-term imaging experiments.
Properties of Common Fluorescent Probes
A wide variety of fluorescent probes are available, each with unique spectral and chemical properties. The choice of probe depends on the specific application, the instrumentation available, and the biological system under investigation.
Common Organic Dyes
This table summarizes the key properties of several widely used organic fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein (FITC) | 495 | 518 | 75,000 | 0.92 |
| Rhodamine B | 555 | 627 | 125,000 | 0.97 |
| Texas Red | 595 | 615 | 85,000 | 0.61 |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| Cy5 | 650 | 670 | 250,000 | 0.28 |
| Alexa Fluor 488 | 494 | 517 | 73,000 | 0.92 |
| Alexa Fluor 555 | 556 | 573 | 155,000 | 0.10 |
| Alexa Fluor 647 | 650 | 665 | 270,000 | 0.33 |
| DAPI | 345 | 455 | 3,000 | 0.92 |
| Hoechst 33342 | 343 | 483 | 42,000 | 0.42 |
Fluorescent Proteins
Genetically encoded fluorescent proteins are invaluable for live-cell imaging.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photostability (Bleaching half-time in seconds) |
| EGFP | 488 | 507 | 55,000 | 0.60 | 100 |
| EYFP | 514 | 527 | 84,000 | 0.61 | 50 |
| mCherry | 587 | 610 | 72,000 | 0.22 | 250 |
| mApple | 568 | 592 | 75,000 | 0.49 | 150 |
| mTagBFP2 | 402 | 457 | 52,000 | 0.64 | 200 |
Key Experimental Applications and Protocols
Fluorescent probes are employed in a multitude of techniques to study cellular and molecular biology. Below are detailed protocols for some of the most common applications.
Immunofluorescence Staining
Immunofluorescence (IF) is a technique used to visualize the localization of a specific protein or antigen in cells or tissues by binding a specific antibody that is chemically conjugated to a fluorescent dye.
Caption: A typical workflow for indirect immunofluorescence staining.
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining (Optional): To visualize the nuclei, incubate the cells with a nuclear stain such as DAPI or Hoechst for 5-10 minutes.
-
Washing: Wash the cells two times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope.
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large number of cells in a heterogeneous population. Cells are stained with fluorescently labeled antibodies and then passed through a laser beam, and the resulting fluorescence is detected.
Caption: A generalized workflow for cell staining and analysis by flow cytometry.
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Aliquotting: Aliquot 100 µL of the cell suspension (100,000 cells) into individual flow cytometry tubes.
-
Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, add an Fc block reagent and incubate for 10-15 minutes at 4°C.
-
Antibody Staining: Add the predetermined optimal concentration of the fluorophore-conjugated primary antibody to each tube.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Add 1-2 mL of FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Förster Resonance Energy Transfer (FRET)
FRET is a mechanism describing the non-radiative transfer of energy between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm).[2][3] This phenomenon can be used as a "spectroscopic ruler" to measure molecular distances and interactions, such as protein-protein interactions.[4]
Caption: The mechanism of Förster Resonance Energy Transfer (FRET).
This protocol describes a method for detecting the interaction between two proteins, Protein X and Protein Y, using fluorescent protein fusions (e.g., CFP-ProteinX and YFP-ProteinY) in live cells.
-
Plasmid Construction: Create expression vectors encoding Protein X fused to a donor fluorescent protein (e.g., mCerulean) and Protein Y fused to an acceptor fluorescent protein (e.g., mVenus).
-
Cell Transfection: Transfect cultured cells with the expression vectors. Include control transfections: donor-only, acceptor-only, and a positive control FRET construct (e.g., a donor-acceptor fusion protein with a short linker).
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Imaging Preparation: Plate the cells in an imaging dish with a glass bottom. Replace the culture medium with an imaging medium that maintains cell viability and has low autofluorescence.
-
Microscopy Setup: Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for the donor and acceptor fluorophores).
-
Image Acquisition:
-
Donor Channel: Excite the cells at the donor's excitation wavelength and capture the emission at the donor's emission wavelength.
-
Acceptor Channel: Excite the cells at the acceptor's excitation wavelength and capture the emission at the acceptor's emission wavelength.
-
FRET Channel: Excite the cells at the donor's excitation wavelength and capture the emission at the acceptor's emission wavelength.
-
-
Data Analysis:
-
Corrections: Correct for background fluorescence and spectral bleed-through (the detection of donor fluorescence in the FRET channel and acceptor fluorescence when excited at the donor wavelength).
-
FRET Efficiency Calculation: Calculate the FRET efficiency using a suitable method, such as sensitized emission or acceptor photobleaching.
-
-
Interpretation: An increased FRET signal in cells co-expressing the donor- and acceptor-fused proteins, compared to controls, indicates that Protein X and Protein Y are interacting.
Visualization of Signaling Pathways: Calcium Signaling
Fluorescent probes are powerful tools for dissecting complex cellular signaling pathways. A prime example is the study of calcium (Ca²⁺) signaling, where intracellular Ca²⁺ transients act as a second messenger to regulate a multitude of cellular processes.
Caption: A simplified diagram of a GPCR-mediated calcium signaling pathway, highlighting the use of fluorescent Ca²⁺ probes.
In this pathway, the binding of a ligand to a G-protein coupled receptor (GPCR) activates phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol. This increase in cytosolic Ca²⁺ can be detected by fluorescent Ca²⁺ indicators like Fura-2 or genetically encoded indicators like GCaMP. The Ca²⁺ then binds to effector proteins such as calmodulin, initiating downstream cellular responses.
Conclusion
Fluorescent probes are versatile and powerful tools that have revolutionized our ability to study biological systems at the molecular and cellular levels. A thorough understanding of their fundamental principles, photophysical properties, and the nuances of their application in various experimental techniques is essential for obtaining robust and reproducible data. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize fluorescent probes in their research endeavors.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 3. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Methodological & Application
Ultrasensitive Protein Detection in SDS-PAGE using 4',5'-Dibromofluorescein: A High-Performance Negative Staining Protocol
Waltham, MA – [Current Date] – For researchers, scientists, and drug development professionals seeking a rapid, highly sensitive, and mass spectrometry-compatible method for protein visualization in SDS-PAGE gels, a protocol utilizing 4',5'-Dibromofluorescein (DBF) offers a significant advancement over traditional staining techniques. This application note details the protocol for this ultrasensitive negative staining method and provides a comparative analysis against standard dyes like SYPRO Ruby and Coomassie Brilliant Blue.
The DBF staining protocol is a remarkably efficient two-step process that can be completed in approximately 10 minutes.[1] It operates on a negative staining principle, where the dye stains the polyacrylamide gel matrix, leaving the protein bands unstained and visible as transparent areas against a fluorescent background. This method boasts a limit of detection as low as 0.025 to 0.05 nanograms of protein, demonstrating a sensitivity that is approximately 10-fold higher than SYPRO Ruby and Eosin Y, and 20-fold more sensitive than the imidazole-zinc negative stain.[1]
Principle of Negative Staining with this compound
Unlike traditional protein stains that directly bind to proteins, negative staining with DBF involves the dye accumulating in the gel matrix. The SDS-coated proteins in the gel repel the negatively charged DBF dye. This repulsion results in clear zones where the proteins are located, creating a negative image of the protein bands against a fluorescently stained gel background. This mechanism contributes to the high sensitivity and low background noise of the technique.
Comparative Performance
The use of this compound offers significant advantages in terms of sensitivity and speed over commonly used protein stains. A summary of its performance characteristics in comparison to SYPRO Ruby and Coomassie Brilliant Blue is presented below.
| Feature | This compound | SYPRO Ruby | Coomassie Brilliant Blue (Colloidal) |
| Limit of Detection | 0.025 - 0.05 ng[1] | 0.25 - 1 ng | ~8 - 10 ng |
| Linear Dynamic Range | Not explicitly stated in reviewed literature | Up to 3 orders of magnitude | 1-2 orders of magnitude |
| Staining Time | ~10 minutes[1] | 90 minutes to overnight | 1 hour to overnight |
| Staining Principle | Negative Staining | Binds to basic amino acids and polypeptide backbone | Binds to basic and aromatic amino acids |
| Mass Spectrometry Compatibility | Yes[1] | Yes | Yes |
Experimental Protocol
This section provides a detailed methodology for the staining of proteins in SDS-PAGE gels using this compound.
Required Reagents and Equipment:
-
This compound (DBF) staining solution (e.g., 0.005% w/v DBF in an appropriate buffer - exact composition should be optimized based on the original publication's materials and methods)
-
Destaining solution (if required, though the primary protocol is wash-free)
-
Deionized water
-
SDS-PAGE gel with separated proteins
-
Staining trays
-
UV or blue-light transilluminator or a suitable gel imaging system
Staining Procedure:
-
Post-Electrophoresis Wash: Following SDS-PAGE, briefly rinse the gel with deionized water to remove residual electrophoresis buffer.
-
Staining: Immerse the gel in the this compound staining solution. Incubate for approximately 5-10 minutes with gentle agitation.
-
Visualization: Directly visualize the gel on a UV or blue-light transilluminator. Protein bands will appear as clear bands against a fluorescent background. No destaining step is typically required.
Experimental Workflow
The following diagram illustrates the straightforward workflow of the this compound staining protocol.
Caption: Workflow for this compound Staining.
Conclusion
The this compound negative staining protocol presents a powerful alternative for the detection of proteins in SDS-PAGE gels. Its exceptional sensitivity, rapid procedure, and compatibility with downstream applications like mass spectrometry make it an invaluable tool for proteomics research and drug development. This method allows for the detection of low-abundance proteins that may be missed with less sensitive techniques, thereby facilitating a more comprehensive analysis of complex protein samples.
References
Application Notes: 4',5'-Dibromofluorescein for Live Cell Imaging
Application Notes: 4',5'-Dibromofluorescein Staining for Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein is a fluorescent dye belonging to the xanthene family, structurally related to fluorescein (B123965).[1][2][3] It is commercially available as an orange or red powder.[1] While it has established applications in staining proteins for gel electrophoresis and as a ligand in protein property investigations, its use for staining fixed cells for microscopic analysis is an area of potential exploration.[2][3][4] These application notes provide a proposed protocol for the use of this compound as a fluorescent stain for fixed cells, based on its chemical properties and general cell staining principles. It is important to note that optimization of the suggested parameters will be necessary for specific cell types and experimental conditions.
Physicochemical and Fluorescent Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing experimental parameters, such as excitation and emission settings for fluorescence microscopy.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1][2][5] |
| Molecular Weight | 490.10 g/mol | [1][2][5] |
| Appearance | Orange to red powder | [1] |
| Melting Point | 270-273 °C | [1][6] |
| Excitation Maximum (λmax) | 370 nm, 450 nm | [1][7] |
| Emission Maximum (λmax) | 480 nm, 517 nm | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and acetone | [1][5] |
| CAS Number | 596-03-2 | [2][5][6] |
Proposed Experimental Protocol
This protocol is a recommended starting point for staining fixed cells with this compound. Researchers should perform optimization experiments, including a dilution series of the staining solution and a time-course for incubation, to achieve the best results for their specific application.
Materials
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (for stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (or other suitable fixative)
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP filter sets may be suitable depending on the microscope's specific filters)
Procedure
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on a suitable substrate.
-
Carefully remove the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[8][9][10]
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
-
Permeabilization (Optional):
-
If staining intracellular targets is desired, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO or ethanol.
-
Dilute the stock solution in PBS to a working concentration. A starting concentration range of 1-10 µM is recommended for initial experiments.
-
-
Staining:
-
Remove the final PBS wash from the cells.
-
Add the this compound staining solution to the cells, ensuring complete coverage.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope with excitation and emission filters appropriate for the spectral properties of this compound (e.g., excitation around 450 nm and emission around 480-520 nm).
-
Experimental Workflow
The following diagram illustrates the key steps in the proposed staining protocol.
Caption: Workflow for staining fixed cells with this compound.
Signaling Pathways and Mechanism of Action
The provided search results do not contain information regarding specific signaling pathways modulated by this compound or a detailed molecular mechanism of its staining in cells. As a fluorescent dye, its staining is likely based on its physicochemical affinity for certain cellular components, but further research is required to elucidate the precise targets.
Concluding Remarks
This compound presents an interesting candidate for the development of new cellular staining protocols. The proposed methodology, based on its known properties and standard cell staining techniques, offers a solid foundation for researchers to explore its potential in cellular imaging. Rigorous optimization will be key to achieving high-quality, reproducible results.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. chemicalworlds.com [chemicalworlds.com]
- 4. 4 5- Dibromofluorescein | CAS 596-03-2 | S10062| TriStains | Histology [tristains.com]
- 5. This compound [drugfuture.com]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application of 4',5'-Dibromofluorescein in Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein is a halogenated derivative of fluorescein, a widely used fluorescent dye in various biological applications.[1] Its utility in fluorescence microscopy stems from its pH-sensitive fluorescence, making it a valuable tool for investigating cellular processes involving pH fluctuations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy, with a focus on its application as a pH indicator for studying cellular compartments.
Photophysical and Chemical Properties
This compound exhibits distinct photophysical properties that are crucial for its application in fluorescence microscopy. The dye's fluorescence is pH-dependent, a characteristic that can be exploited for measuring pH in various biological systems.[1]
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1] |
| Molecular Weight | 490.10 g/mol | [1] |
| Appearance | Orange to red powder | [1] |
| Excitation Maximum (λex) | ~450 nm - 494 nm | [1][2] |
| Emission Maximum (λem) | ~480 nm - 517 nm | [1] |
| Purity | ≥ 95% (Dye content) | [3] |
| Solubility | Slightly soluble in water, soluble in ethanol (B145695) and acetone. | [1] |
Applications in Fluorescence Microscopy
This compound is a versatile fluorescent probe with several applications in cellular imaging:
-
Biological Stain: It can be used as a general biological stain in histology and microscopy to visualize various cellular components.[1]
-
Fluorescent Probe for Cellular Imaging: Its strong fluorescence makes it an excellent marker for tracking biological molecules and visualizing cellular processes.[3]
-
Intracellular pH Measurement: The pH-dependent emission of this compound allows for the ratiometric or intensity-based measurement of pH in intracellular compartments such as endosomes and lysosomes.[1][4] This is particularly useful in studying endocytosis, autophagy, and other cellular trafficking pathways where pH gradients are critical.[4]
Experimental Protocols
The following are generalized protocols for using this compound for fluorescence microscopy. Optimal staining concentrations and incubation times should be determined empirically for specific cell types and experimental conditions.
Protocol 1: Staining of Live Cells for Intracellular pH Measurement
This protocol is adapted from general live-cell staining procedures and is suitable for visualizing acidic organelles.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation around 488 nm, emission around 520 nm)
Procedure:
-
Prepare a Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Prepare a Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration needs to be determined experimentally.
-
Cell Preparation: Grow cells to the desired confluency on glass-bottom dishes or coverslips.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Replace the PBS with the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope. Acquire images using the appropriate filter sets for this compound.
Protocol 2: Staining of Fixed Cells
This protocol provides a general procedure for staining fixed cells with this compound.
Materials:
-
This compound
-
DMSO
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Cells cultured on coverslips
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining: Prepare a 1-10 µM staining solution of this compound in PBS from the DMSO stock solution. Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Diagrams
Caption: Workflow for live-cell intracellular pH measurement.
Caption: pH-dependent fluorescence of this compound.
References
Application Notes and Protocols for 4',5'-Dibromofluorescein as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein is a fluorescent dye from the xanthene family, recognized for its utility as a pH indicator.[1][2] Its fluorescence characteristics are pH-dependent, making it a valuable tool for pH measurements in various chemical and biological applications.[1] The molecule's structure consists of a xanthene core with two bromine atoms substituted at the 4' and 5' positions.[1][3] This document provides detailed application notes and protocols for the effective use of this compound as a pH indicator, including solution preparation, calibration, and sample analysis.
Physicochemical Properties and Spectral Data
This compound is typically an orange to red powder.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[1][4] The key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1] |
| Molecular Weight | 490.1 g/mol | [1] |
| Appearance | Orange or red powder | [1] |
| Predicted pKa | ~8.14 | [5] |
The spectral properties of this compound are crucial for its function as a pH indicator. As the pH of the solution changes, the ionic form of the dye alters, leading to shifts in its absorption and emission spectra.[5] Below is a summary of the reported spectral characteristics. It is important to note that there are some discrepancies in the literature regarding the exact excitation and emission maxima, which may be due to different solvent systems and experimental conditions.
| Spectral Property | Wavelength (nm) | Condition/Reference |
| Absorption Maximum (λabs) | ~450 | [6][7][8] |
| Absorption Maximum (λabs) | ~495 | In studies of protolytic equilibria[9] |
| Excitation Maximum (λex) | ~494 | For pH measurements[1] |
| Emission Maximum (λem) | ~517 | For pH measurements[1] |
Due to these variations, it is highly recommended to experimentally determine the optimal excitation and emission wavelengths under your specific experimental conditions.
Signaling Pathway and Principle of pH Indication
The functionality of this compound as a pH indicator is based on the pH-dependent equilibrium between its different ionic forms. In acidic solutions, the dye exists predominantly in a neutral, lactone form which is non-fluorescent or weakly fluorescent. As the pH increases, the molecule deprotonates to form anionic species that are highly fluorescent. The intensity of the fluorescence emission is therefore directly proportional to the concentration of the fluorescent anionic form, which in turn is a function of the pH.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocols
Preparation of Stock Solution
A concentrated stock solution of this compound should be prepared in a suitable organic solvent due to its poor water solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 4.9 mg of the dye in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed amber vial or a tube wrapped in aluminum foil at -20°C to protect it from light and moisture.
Preparation of Working Solutions and pH Calibration Curve
To accurately determine the pH of an unknown sample, a calibration curve must be generated using a series of buffers with known pH values.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
A series of pH buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 5 to 10)
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Allow the this compound stock solution to warm to room temperature.
-
Prepare a series of pH buffers with known pH values. Ensure the pH of each buffer is accurately measured with a calibrated pH meter.
-
In a 96-well microplate, add a specific volume of each pH buffer to separate wells (e.g., 198 µL).
-
Add a small volume of the this compound stock solution to each well to achieve a final concentration in the low micromolar range (e.g., 2 µL of a 1 mM stock to 198 µL of buffer for a final concentration of 10 µM). The optimal final concentration should be determined empirically to maximize the signal-to-noise ratio without causing self-quenching.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure the fluorescence intensity of each well using a microplate reader. Set the excitation wavelength to approximately 494 nm and the emission wavelength to approximately 517 nm.
-
Plot the fluorescence intensity as a function of pH to generate the calibration curve. The resulting curve will typically be sigmoidal.
Caption: Experimental workflow for pH measurement.
Measurement of an Unknown Sample's pH
Procedure:
-
Prepare your unknown sample in the same buffer system used for the calibration curve, if possible, to minimize matrix effects.
-
Add the this compound stock solution to the unknown sample to the same final concentration used for the calibration curve.
-
Mix and incubate as done for the calibration standards.
-
Measure the fluorescence intensity of the unknown sample using the same instrument settings.
-
Using the generated calibration curve, determine the pH of the unknown sample by correlating its fluorescence intensity to the corresponding pH value on the curve.
Data Presentation
The quantitative data for the use of this compound as a pH indicator is summarized in the tables below.
Table 1: Physicochemical and Spectral Properties
| Parameter | Value |
| Molecular Formula | C₂₀H₁₀Br₂O₅ |
| Molecular Weight | 490.1 g/mol |
| Predicted pKa | ~8.14 |
| Recommended Excitation λ | ~494 nm |
| Recommended Emission λ | ~517 nm |
Table 2: Recommended Solution Concentrations
| Solution | Concentration | Solvent |
| Stock Solution | 1 - 10 mM | Anhydrous DMSO |
| Working Solution | 1 - 20 µM | Aqueous Buffer |
Troubleshooting and Considerations
-
Photobleaching: Like many fluorescent dyes, this compound is susceptible to photobleaching. Minimize light exposure during experiments.
-
Solvent Effects: The spectral properties and pKa of the dye can be influenced by the solvent composition. Maintain consistent solvent conditions between your calibration standards and unknown samples.
-
Ionic Strength: The ionic strength of the buffer can affect the pKa of the indicator. For accurate measurements, the ionic strength of the samples should be similar to that of the calibration buffers.
-
Temperature: pH is temperature-dependent. Perform all measurements at a constant and controlled temperature.
-
Purity of the Dye: The purity of the this compound can impact the accuracy of the measurements. Use a high-purity grade of the dye.[6][10]
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]
- 7. 4′,5′-二溴荧光素 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 8. discofinechem.com [discofinechem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]
Application Notes: 4',5'-Dibromofluorescein for Detecting pH Changes in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein is a fluorescent dye belonging to the xanthene family, which is structurally a derivative of fluorescein (B123965) with bromine atoms substituted at the 4' and 5' positions.[1] This modification alters its physicochemical properties, making it a useful tool for various applications in biological and chemical research. Notably, this compound can be employed as a pH indicator, exhibiting changes in its spectral properties in response to varying hydrogen ion concentrations.[1] Its utility extends to histology, microscopy, and as a ligand for studying protein properties through spectral analysis.[1]
These application notes provide detailed protocols for utilizing this compound as a pH indicator for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1][2][3] |
| Molecular Weight | 490.10 g/mol | [2][3] |
| Appearance | Orange to red powder | [1] |
| Melting Point | 270-273 °C | [4] |
| pKa (Predicted) | ~8.14 | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and acetone. | [1][2][4] |
Spectral Properties
The absorption and emission maxima of this compound are pH-dependent. In acidic solutions, it typically appears yellow, transitioning to pink or red in alkaline conditions.[1] There is some variability in the reported spectral data in the literature.
| Spectral Property | Wavelength (nm) | Reference |
| Absorption Maximum (λmax) | 450 | [3][4] |
| 494 | [1] | |
| Emission Maximum (λem) | 480 (Excited at 370 nm) | [1] |
| 517 (Excited at 494 nm) | [1] |
pH-Dependent Signaling Pathway
The mechanism of pH sensing by this compound is based on the protolytic equilibria of the fluorescein backbone. The molecule exists in different ionic forms depending on the pH of the solution, which in turn affects its electronic structure and, consequently, its absorption and fluorescence properties. At low pH, the protonated form predominates, while with increasing pH, deprotonation occurs, leading to the formation of anionic species that exhibit altered spectral characteristics.
Caption: pH-dependent equilibrium of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol or Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a small volume of ethanol or DMSO to prepare a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution in a light-protected container at -20°C. For long-term storage, -80°C is recommended.[5]
Protocol 2: Spectrophotometric Determination of pH
This protocol outlines the steps to create a pH calibration curve using this compound and subsequently measure the pH of an unknown sample.
Materials:
-
This compound stock solution
-
Buffer solutions of known pH (ranging from pH 6 to 10, in 0.5 or 1.0 pH unit increments). Phosphate or borate (B1201080) buffers are suitable.[6][7][8][9]
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Test sample with unknown pH
Experimental Workflow:
Caption: Workflow for pH determination using this compound.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of buffer solutions with known pH values ranging from 6 to 10.
-
To a set of cuvettes, add a fixed volume of each buffer solution.
-
Add a small, consistent volume of the this compound stock solution to each cuvette to achieve a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0). Mix well.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the deprotonated form of the dye. Based on available data, a wavelength around 495 nm can be used.[10]
-
Use the corresponding buffer solution without the dye as a blank.
-
Measure the absorbance of each standard solution.
-
-
Generation of Calibration Curve:
-
Plot the measured absorbance values against the corresponding pH values. This will generate a sigmoidal curve.
-
-
Measurement of Unknown Sample:
-
To a cuvette, add the same volume of the unknown sample as the buffer solutions used for the standards.
-
Add the same volume of the this compound stock solution. Mix well.
-
Measure the absorbance of the unknown sample at the same λmax.
-
-
pH Determination:
-
Interpolate the pH of the unknown sample from the calibration curve using its measured absorbance.
-
Data Presentation
The following table presents hypothetical absorbance data for this compound at various pH values, based on the graphical representation found in the literature.[10] This data can be used to construct a calibration curve.
| pH | Absorbance at 495 nm (Arbitrary Units) |
| 6.0 | 0.15 |
| 6.5 | 0.20 |
| 7.0 | 0.30 |
| 7.5 | 0.45 |
| 8.0 | 0.65 |
| 8.5 | 0.85 |
| 9.0 | 0.95 |
| 9.5 | 1.00 |
| 10.0 | 1.00 |
Conclusion
This compound is a versatile pH indicator suitable for various applications in research and development. By following the protocols outlined in these application notes, researchers can effectively utilize this dye for the determination of pH in aqueous solutions. It is recommended to empirically determine the optimal dye concentration and measurement wavelengths for specific experimental conditions to ensure accuracy and reproducibility.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. This compound [drugfuture.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 596-03-2 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 7. srmist.edu.in [srmist.edu.in]
- 8. Buffers for Biochemical Reactions [promega.com]
- 9. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Staining Collagen and Connective Tissues with 4',5'-Dibromofluorescein
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein, a xanthene dye also known as Eosinic acid or Solvent Red 72, is a fluorescent compound valuable for the histological visualization of various cellular and extracellular components.[1] Its anionic nature allows it to bind effectively to cationic (basic) proteins in the cytoplasm and extracellular matrix, making it a suitable stain for collagen and other connective tissue fibers.[2] In routine histology, it is often used as a counterstain to hematoxylin (B73222) in the Hematoxylin and Eosin (H&E) staining method, where it imparts a characteristic pink or red color to these structures.[1][3][4] The following application notes provide a detailed protocol for the use of this compound in staining collagen and connective tissues in paraffin-embedded sections, alongside a framework for quantitative analysis.
Principle of Staining
The staining mechanism of this compound is based on an ionic interaction. As an acidic dye, it is negatively charged and binds to the positively charged basic amino acid residues (like arginine and lysine) present in proteins such as collagen.[2][5] This electrostatic attraction results in the selective staining of collagen fibers, cytoplasm, and muscle fibers. The intensity of the stain can be influenced by factors such as pH and the addition of mordants or differentiating agents. For instance, a small concentration of acetic acid can often result in a deeper red stain.
Data Presentation
| Staining Method | Parameter | Control Tissue (Mean ± SD) | Diseased Tissue (Mean ± SD) | p-value |
| This compound | Collagen Area Fraction (%) | 15.2 ± 2.1 | 45.8 ± 5.3 | <0.001 |
| Fiber Thickness (µm) | 2.5 ± 0.4 | 1.8 ± 0.3 | <0.01 | |
| Birefringence Intensity (Arbitrary Units) | 35.6 ± 4.2 | 22.1 ± 3.9 | <0.001 | |
| Picrosirius Red (PSR) | Collagen Area Fraction (%) | 16.1 ± 2.3 | 48.2 ± 5.9 | <0.001 |
| Fiber Thickness (µm) | 2.6 ± 0.5 | 1.9 ± 0.4 | <0.01 | |
| Birefringence Intensity (Arbitrary Units) | 85.3 ± 9.7 | 55.4 ± 7.8 | <0.001 |
Note: The data presented in this table is illustrative and intended to provide a template for the presentation of quantitative results. Actual values will vary depending on the tissue type, disease model, and image analysis parameters.
Experimental Protocols
The following protocol is adapted from standard Hematoxylin and Eosin (H&E) staining procedures, substituting Eosin Y with a this compound solution. This protocol is intended for use with formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
This compound powder
-
Distilled water
-
Ethanol (100%, 95%, 70%)
-
Xylene
-
Harris Hematoxylin solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Ammonia (B1221849) water (optional, for bluing)
-
Glacial Acetic Acid (optional)
-
Mounting medium (e.g., DPX)
-
Microscope slides with paraffin-embedded tissue sections
-
Coplin jars
-
Microscope
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Nuclear Staining (Hematoxylin):
-
Immerse in Harris Hematoxylin for 3-5 minutes.[6]
-
Wash in running tap water until the water runs clear (about 5 minutes).[6]
-
Differentiate in 1% acid alcohol with a few quick dips to remove excess stain.[6]
-
Wash again in running tap water.
-
"Blue" the sections by immersing in a weak ammonia water solution or Scott's tap water substitute until nuclei turn blue, then wash in tap water.[6]
-
-
Collagen and Connective Tissue Staining (this compound):
-
Dehydration and Clearing:
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Allow the slides to dry in a horizontal position.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Collagen, Cytoplasm, Muscle Fibers: Shades of Pink/Red
Visualizations
Caption: Experimental workflow for staining collagen and connective tissues.
Caption: Logical relationship of the staining mechanism.
References
- 1. labmethods.org [labmethods.org]
- 2. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 3. biognost.com [biognost.com]
- 4. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 5. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 6. pwiptsalipur.com [pwiptsalipur.com]
Application Notes and Protocols: 4',5'-Dibromofluorescein in Histological and Cytological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein, a xanthene dye, serves as a crucial component in various staining protocols within histology and cytology.[1][2] Also known under synonyms such as Eosinic acid and Solvent Red 72, this compound is a key ingredient of the widely used Eosin Y stain.[1][2] Its utility lies in its ability to stain basic cellular components, such as the cytoplasm and connective tissues, in shades of pink and red, providing a stark contrast to the blue-purple nuclei stained by hematoxylin (B73222) in the classic Hematoxylin and Eosin (H&E) staining method.[3][4][5] Beyond its role as a counterstain in brightfield microscopy, this compound also possesses fluorescent properties, enabling its use in fluorescence microscopy applications.[6]
These application notes provide detailed protocols for the use of this compound in standard histological and cytological staining procedures, as well as its application in fluorescence microscopy.
Physicochemical Properties and Spectral Data
A comprehensive understanding of the physicochemical and spectral properties of this compound is essential for its effective application in staining protocols and for optimizing imaging parameters.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₀Br₂O₅ | [1][2] |
| Molecular Weight | 490.10 g/mol | [1][2] |
| Appearance | Orange to red powder | [1] |
| Melting Point | 270-273 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [1] |
| Absorption Maximum (λmax) | ~450 nm | [7] |
| Emission Maximum (λem) | ~517 nm (when excited at 494 nm) | [1] |
Histological Staining: Hematoxylin and Eosin (H&E) Protocol
The H&E stain is the most widely used staining technique in histology for medical diagnosis and research. This compound, as the primary component of Eosin Y, is the counterstain to hematoxylin, staining the cytoplasm, connective tissue, and other extracellular substances.
Preparation of Staining Solutions
1. Eosin Y Stock Solution (1% w/v)
| Component | Quantity |
| Eosin Y (containing this compound) | 1 g |
| Distilled Water | 20 mL |
| 95% Ethanol | 80 mL |
Preparation: Dissolve the Eosin Y powder in distilled water and then add the ethanol. Mix until fully dissolved. For a deeper red stain, a small amount of glacial acetic acid (0.5%) can be added.[8]
2. Harris Hematoxylin Solution
| Component | Quantity |
| Hematoxylin | 2.5 g |
| Ethanol (Absolute) | 25 mL |
| Potassium Alum (Ammonium Aluminum Sulfate) | 50 g |
| Distilled Water | 500 mL |
| Sodium Iodate | 0.5 g |
| Acetic Acid (Glacial) | 20 mL |
Preparation: Dissolve hematoxylin in ethanol. Dissolve the potassium alum in warm distilled water. Combine the two solutions. Bring to a boil and then slowly add the sodium iodate. Cool the solution and add the acetic acid. The solution should be filtered before use.
3. Acid Alcohol (1%)
| Component | Quantity |
| Hydrochloric Acid (concentrated) | 1 mL |
| 70% Ethanol | 99 mL |
4. Bluing Reagent (e.g., Scott's Tap Water Substitute)
| Component | Quantity |
| Sodium Bicarbonate | 2 g |
| Magnesium Sulfate | 20 g |
| Distilled Water | 1 L |
Staining Protocol for Paraffin-Embedded Sections
This protocol is a standard procedure for staining 4-5 µm thick paraffin-embedded tissue sections.
| Step | Reagent | Duration | Purpose |
| 1. Deparaffinization | Xylene | 2 changes, 5-10 min each | Remove paraffin (B1166041) wax. |
| 2. Rehydration | 100% Ethanol | 2 changes, 3-5 min each | Remove xylene. |
| 95% Ethanol | 3 min | Hydrate tissue. | |
| 70% Ethanol | 3 min | Continue hydration. | |
| 3. Washing | Running tap water | 5 min | Remove alcohol. |
| 4. Nuclear Staining | Harris Hematoxylin | 3-5 min | Stain cell nuclei. |
| 5. Rinsing | Running tap water | 1 min | Remove excess hematoxylin. |
| 6. Differentiation | 1% Acid Alcohol | 1-3 dips | Remove non-specific hematoxylin staining. |
| 7. Rinsing | Running tap water | 1 min | Stop differentiation. |
| 8. Bluing | Scott's Tap Water Substitute | 30-60 sec | Turn nuclei blue. |
| 9. Rinsing | Running tap water | 5 min | Wash. |
| 10. Counterstaining | 1% Eosin Y Solution | 30 sec - 2 min | Stain cytoplasm and connective tissue. |
| 11. Dehydration | 95% Ethanol | 2 changes, 2-3 min each | Remove water. |
| 100% Ethanol | 2 changes, 2-3 min each | Complete dehydration. | |
| 12. Clearing | Xylene | 2 changes, 5 min each | Make tissue transparent. |
| 13. Mounting | Mounting medium | - | Permanent mounting of coverslip. |
Note: Staining times may need to be optimized based on tissue type, thickness, and desired staining intensity.
Expected Results
-
Nuclei: Blue/Purple
-
Cytoplasm, Muscle, Connective Tissue: Shades of Pink/Red
-
Red Blood Cells: Bright Red
H&E Staining Workflow
Caption: Workflow for Hematoxylin and Eosin (H&E) staining.
Cytological Staining: Papanicolaou (Pap) Protocol
The Papanicolaou stain is a polychromatic staining method used for cytological preparations to differentiate cells in smears. Eosin Y (containing this compound) is a component of the EA (Eosin Azure) counterstain, which stains the cytoplasm of different cell types in varying shades.
Preparation of Staining Solutions
-
Harris Hematoxylin: (See H&E protocol)
-
OG-6 Stain: A solution containing Orange G dye.
-
EA-50 or EA-65 Stain: A polychromatic stain containing Eosin Y, Light Green SF, and Bismarck Brown Y. The formulation varies for gynecological (EA-50) and non-gynecological (EA-65) specimens.
Staining Protocol for Cytology Smears
| Step | Reagent | Duration |
| 1. Fixation | 95% Ethanol | 15 min |
| 2. Rinsing | Tap water | 10 dips |
| 3. Nuclear Staining | Harris Hematoxylin | 1-3 min |
| 4. Rinsing | Tap water | 10 dips |
| 5. Bluing | Scott's Tap Water Substitute | 30-60 sec |
| 6. Rinsing | Tap water | 10 dips |
| 7. Dehydration | 95% Ethanol | 10 dips |
| 8. First Counterstain | OG-6 Stain | 1-2 min |
| 9. Rinsing | 95% Ethanol | 2 changes, 10 dips each |
| 10. Second Counterstain | EA-50 or EA-65 | 2-4 min |
| 11. Dehydration | 95% Ethanol | 2 changes, 10 dips each |
| 100% Ethanol | 1 min | |
| 12. Clearing | Xylene | 2 changes, 2 min each |
| 13. Mounting | Mounting medium | - |
Expected Results
-
Nuclei: Blue/Purple
-
Keratinized cells: Orange
-
Superficial squamous epithelial cells, nucleoli, red blood cells: Pink/Red
-
Intermediate and parabasal cells: Blue/Green
Papanicolaou Staining Workflow
References
- 1. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. ejmjih.com [ejmjih.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 6. Characterizing Cutaneous Elastic Fibers by Eosin Fluorescence Detected by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biognost.com [biognost.com]
- 8. Papanicolaou Stain (Pap Stain) Protocol - IHC WORLD [ihcworld.com]
Application Notes: Utilizing 4',5'-Dibromofluorescein in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein, a halogenated derivative of fluorescein (B123965), is a versatile dye with applications in various biological and diagnostic fields.[1][2] In the context of flow cytometry, its primary utility lies in its function as a photosensitizer.[1] Upon activation by light, this compound can generate cytotoxic reactive oxygen species (ROS), making it a valuable tool for inducing and studying the effects of photodynamic therapy (PDT) at the single-cell level.[1][3][4] This document provides detailed protocols for leveraging this compound to investigate PDT-induced ROS production and subsequent effects on cell viability.
Principle of Action
The core mechanism of this compound in these applications is photosensitization. The process can be summarized as follows:
-
Light Absorption: The dye absorbs light at a specific wavelength (absorption maximum ~450 nm), transitioning to an excited electronic singlet state.[5][6]
-
Intersystem Crossing: The excited singlet state can then convert to a longer-lived excited triplet state.
-
Energy Transfer: In the presence of molecular oxygen, the excited triplet state of the dye transfers its energy to oxygen.
-
ROS Generation: This energy transfer creates highly reactive oxygen species, predominantly singlet oxygen.[3]
-
Cellular Damage: The generated ROS are potent oxidizing agents that can damage cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis.[4][7]
Flow cytometry allows for the high-throughput quantification of these effects on a cell-by-cell basis.
Experimental Protocols
Protocol 1: Quantification of Intracellular ROS Production Following Photosensitization
This protocol details the use of this compound to induce ROS, which is then detected by the intracellular ROS probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is hydrolyzed by intracellular esterases to DCFH and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[8]
A. Materials
-
Cells of interest (e.g., suspension cancer cell line)
-
This compound (powder, CAS 596-03-2)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Complete cell culture medium
-
Flow cytometer with a 488 nm laser
-
Light source for activation (e.g., LED lamp with appropriate wavelength filter)
B. Experimental Procedure
-
Cell Preparation: Harvest cells and wash twice with PBS by centrifugation (e.g., 300-400 x g for 5 minutes). Resuspend the cell pellet in PBS to a concentration of 1 x 10⁶ cells/mL.[9]
-
Dye Loading: Add DCFH-DA to the cell suspension to a final concentration of 5-10 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Photosensitizer Loading: Add this compound to the cell suspension to a final concentration of 10-20 µM. Incubate for an additional 30 minutes at 37°C, protected from light.
-
Wash: Centrifuge the cells and wash twice with cold PBS to remove any unloaded dye. Resuspend the final cell pellet in 1 mL of cold PBS.
-
Photoactivation: Expose the cell suspension to a calibrated light source for a defined period (e.g., 1-10 minutes). Control samples should be kept in the dark to measure baseline ROS levels.
-
Analysis: Analyze the samples immediately on a flow cytometer. Use the 488 nm laser for excitation and collect the green fluorescence from DCF (typically with a 525/50 nm bandpass filter). Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.
C. Data Presentation
The results can be quantified by comparing the MFI of the treated samples to the controls.
| Condition | This compound | Light Exposure | Mean Fluorescence Intensity (MFI) of DCF (Arbitrary Units) | Fold Change over Control |
| Untreated Control | No | No | 150 | 1.0 |
| Dye Only (Dark Control) | Yes | No | 175 | 1.2 |
| Light Only Control | No | Yes | 160 | 1.1 |
| PDT Treated | Yes | Yes | 2100 | 14.0 |
Protocol 2: Assessing Cell Viability Post-Photodynamic Therapy
This protocol measures cell death induced by this compound-mediated PDT using Propidium Iodide (PI), a fluorescent intercalating agent that is excluded by live cells with intact membranes.
A. Materials
-
Cells of interest
-
This compound
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
PBS, Ca²⁺ and Mg²⁺ free
-
Complete cell culture medium
-
Flow cytometer with a 488 nm laser
B. Experimental Procedure
-
Cell Preparation: Harvest and wash cells as described in Protocol 1, resuspending them in complete culture medium at 1 x 10⁶ cells/mL.
-
Photosensitizer Loading: Add this compound to the desired final concentration (e.g., 10-20 µM) and incubate for 1 hour at 37°C, protected from light.
-
Wash: Wash the cells twice with PBS to remove excess dye and resuspend in fresh, pre-warmed culture medium.
-
Photodynamic Treatment: Expose cells to a calibrated light source for varying durations (e.g., 0, 2, 5, and 10 minutes) to create a dose-response curve.
-
Post-Treatment Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified period (e.g., 4, 12, or 24 hours) to allow for the progression of cell death pathways.
-
Staining: Harvest the cells by centrifugation. Resuspend the pellet in 200 µL of cold PBS. Add 5 µL of PI staining solution and incubate for 15 minutes on ice in the dark.[10]
-
Analysis: Analyze the samples by flow cytometry within one hour. Use the 488 nm laser for excitation and collect PI fluorescence in the red channel (e.g., >650 nm long-pass filter). Gate on the cell population and quantify the percentage of PI-positive (non-viable) cells.
C. Data Presentation
Data should be presented as the percentage of cell death at different light exposure times, relative to the dark control.
| Light Exposure Time (minutes) | Incubation Time Post-PDT (hours) | Percentage of PI-Positive Cells (%) |
| 0 (Dark Control) | 12 | 4.5 |
| 2 | 12 | 25.8 |
| 5 | 12 | 58.2 |
| 10 | 12 | 89.7 |
Visualizations
Caption: A typical experimental workflow for measuring ROS production.
Caption: Simplified signaling pathway for photodynamic therapy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 3. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Application Notes and Protocols for Labeling Proteins with 4',5'-Dibromofluorescein for 2D Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional gel electrophoresis (2D-PAGE) remains a cornerstone technique in proteomics for the separation and analysis of complex protein mixtures. Effective visualization of separated proteins is critical for accurate quantification and subsequent identification. 4',5'-Dibromofluorescein (DBF) has emerged as a highly sensitive, rapid, and cost-effective fluorescent stain for the negative detection of proteins in both 1D and 2D SDS-polyacrylamide gels.[1][2] As a negative stain, DBF binds to the polyacrylamide gel, leaving the protein spots unstained and visible as dark areas against a fluorescent background. This method offers a significant improvement in sensitivity over many traditional staining techniques and is compatible with downstream protein identification by mass spectrometry.[1]
These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in 2D gel electrophoresis, aimed at researchers, scientists, and drug development professionals seeking to enhance their proteomic workflows.
Product Information
-
Product Name: this compound (DBF)
-
Synonyms: Eosinic acid, Solvent Red 72
-
Appearance: Orange to red powder
-
Molecular Formula: C₂₀H₁₀Br₂O₅[2]
-
Molecular Weight: 490.10 g/mol [2]
-
CAS Number: 596-03-2[2]
-
Spectral Properties:
-
Maximum Absorption (λmax): ~370-450 nm
-
Maximum Emission (λem): ~480 nm
-
Key Features and Advantages
-
Ultrasensitive Detection: Capable of detecting as little as 0.025-0.05 ng of protein, which is approximately 10-fold more sensitive than SYPRO Ruby and 20-fold more sensitive than imidazole-zinc negative staining.[1]
-
Rapid Staining Protocol: The entire staining procedure can be completed in as little as 10 minutes, involving only two main steps.[1]
-
Economical: Offers a cost-effective alternative to more expensive fluorescent dyes and silver staining kits.
-
Mass Spectrometry Compatibility: The staining method is compatible with downstream protein identification using techniques such as LC-MS/MS.[1]
-
Wide Applicability: Suitable for staining proteins in both 1D and 2D SDS-PAGE gels.[2]
Quantitative Data Presentation
The following table summarizes the performance characteristics of this compound compared to other common protein staining methods.
| Feature | This compound (DBF) | SYPRO Ruby | Silver Staining | Coomassie Brilliant Blue |
| Detection Limit | 0.025 - 0.05 ng[1] | ~0.5 - 1 ng | ~0.1 - 1 ng | ~30 - 100 ng |
| Linear Dynamic Range | Wide (exact range not specified in provided results) | > 3 orders of magnitude | Narrow | ~1 order of magnitude |
| Staining Time | ~10 minutes[1] | 3 - 4 hours | 1 - 2 hours | 1 - 2 hours |
| MS Compatibility | Yes[1] | Yes | Protocol dependent | Yes |
| Protocol Complexity | Low (2 steps)[1] | Moderate | High | Low |
| Cost | Low | High | Moderate | Very Low |
Experimental Protocols
This section provides a detailed methodology for staining 2D polyacrylamide gels with this compound. The protocol is based on the principles of negative staining and general gel staining procedures.
Materials and Reagents:
-
This compound (DBF) powder
-
2D polyacrylamide gel with separated proteins
-
Fixation solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in ultrapure water
-
DBF Staining Solution: (A specific, validated concentration is not publicly available in the provided search results. A starting concentration of 10-50 µM DBF in an appropriate buffer, such as a Tris-based buffer, is a reasonable starting point for optimization.)
-
Destaining solution (if required, typically ultrapure water)
-
Shaking platform
-
Fluorescence imaging system with appropriate excitation and emission filters (e.g., UV or blue-light transilluminator)
Protocol:
-
Gel Fixation (Optional but Recommended):
-
Following the completion of the second dimension electrophoresis, carefully remove the gel from the cassette.
-
Place the gel in a clean container with a sufficient volume of fixation solution to fully immerse the gel.
-
Incubate on a shaking platform for 30-60 minutes at room temperature. This step helps to precipitate the proteins within the gel matrix and remove interfering substances.
-
-
Washing:
-
Discard the fixation solution.
-
Wash the gel with ultrapure water for 10-15 minutes on a shaking platform. Repeat this step two more times to ensure the complete removal of the fixation solution.
-
-
Staining with this compound:
-
Immerse the gel in the freshly prepared DBF staining solution.
-
Incubate for 5-10 minutes at room temperature on a shaking platform. Protect the gel from light during this step.
-
-
Destaining/Washing:
-
Briefly rinse the gel with ultrapure water to remove excess stain from the gel surface. As DBF is a negative stain, extensive destaining is typically not required.
-
-
Image Acquisition:
-
Place the stained gel on the imaging surface of a fluorescence scanner or a UV/blue-light transilluminator.
-
Excite the gel at the appropriate wavelength (e.g., ~370-450 nm) and capture the emission at ~480 nm.
-
Protein bands will appear as dark areas against a fluorescent background.
-
Visualizations
Experimental Workflow
Caption: Workflow for 2D gel protein visualization using this compound.
Advantages and Considerations
Caption: Key advantages and considerations for using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of fixation solution. | Increase the duration and number of washing steps after fixation. |
| Staining time too long. | Optimize the staining time; a shorter incubation may be sufficient. | |
| Weak or No Protein Signal | Insufficient protein loading. | Ensure an adequate amount of protein is loaded onto the gel. |
| Protein washed out during staining. | Ensure proper fixation to precipitate proteins within the gel matrix. | |
| Incorrect imaging settings. | Verify that the correct excitation and emission filters for DBF are being used. | |
| Uneven Staining | Gel not fully submerged during incubation steps. | Use a sufficient volume of solution to ensure the gel is completely covered. |
| Inadequate agitation. | Ensure continuous and gentle agitation during all incubation steps. |
Conclusion
This compound offers a compelling solution for the visualization of proteins in 2D gel electrophoresis. Its exceptional sensitivity, rapid protocol, and compatibility with mass spectrometry make it a valuable tool for proteomics research and drug development. By following the provided protocols and considering the key advantages, researchers can significantly enhance the efficiency and sensitivity of their 2D-PAGE workflows.
References
4',5'-Dibromofluorescein: Application Notes and Protocols for Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein is a xanthene dye, a derivative of fluorescein (B123965), that exhibits fluorescence.[1] While its application as a real-time fluorescent tracer in living biological systems is not extensively documented in scientific literature, it has established uses in biochemical and histological applications. This document provides detailed application notes and protocols for the established uses of this compound, primarily as a highly sensitive negative stain for proteins in polyacrylamide gels and as a histological stain. We also discuss its photophysical properties and potential, though not yet established, applications based on its chemical structure.
Photophysical and Chemical Properties
This compound is an orange to red powder.[2] Its fluorescence properties, particularly its excitation and emission maxima, are subject to environmental conditions such as solvent and pH. The literature presents some variability in these values, which is common for fluorescein derivatives.[2][3][4] The pH sensitivity is a known characteristic of fluorescein and its analogs, arising from the different ionic forms the molecule can adopt at various proton concentrations.[5][6]
Table 1: Summary of Physicochemical and Spectroscopic Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1] |
| Molecular Weight | 490.10 g/mol | [1] |
| Appearance | Orange to red powder | [2] |
| Melting Point | 270-273 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and acetone | [1][7] |
| Absorption Max (λabs) | ~370 nm, ~450 nm, ~494 nm | [2][4] |
| Emission Max (λem) | ~480 nm, ~517 nm | [2] |
| Extinction Coefficient (ε) | ≥5000 at 445-451 nm, ≥50000 at 227-233nm | [8] |
Note: The variability in absorption and emission maxima is likely due to differences in solvent, pH, and the specific ionic form of the dye being measured.
Application 1: Ultrasensitive Negative Staining of Proteins in SDS-PAGE
This compound can be used as a highly sensitive negative stain for the detection of proteins in one- and two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9] This method is reported to be rapid, economical, and more sensitive than some other common staining methods.[9]
Principle
In this negative staining technique, the dye preferentially binds to the polyacrylamide gel matrix, leaving the protein bands unstained and visible as transparent or lightly colored bands against a fluorescent background. This allows for the detection of very small amounts of protein.
Experimental Protocol
Materials:
-
This compound (DBF) stock solution (e.g., 1 mg/mL in ethanol)
-
Staining solution (e.g., 0.5 µg/mL DBF in water)
-
Deionized water
-
SDS-PAGE gel with separated proteins
-
UV transilluminator or other suitable gel imaging system
Procedure:
-
Gel Fixation (Optional but Recommended): After electrophoresis, place the gel in a suitable fixing solution (e.g., 40% ethanol, 10% acetic acid) for 30 minutes with gentle agitation. This step helps to precipitate the proteins within the gel.
-
Washing: Rinse the gel thoroughly with deionized water (3 x 5-minute washes) to remove the fixing solution and any residual SDS.
-
Staining: Immerse the gel in the this compound staining solution. Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Destaining (Washing): Briefly rinse the gel with deionized water to remove excess surface stain. Extensive destaining is typically not required for negative staining.
-
Visualization: Place the gel on a UV transilluminator. The protein bands will appear as clear or faint bands against a fluorescent background. Document the results using a gel imaging system.
Application 2: Histological Staining
Principle
The dye binds to specific cellular structures, and upon excitation with the appropriate wavelength of light, it emits fluorescence, allowing for the visualization of these structures under a fluorescence microscope.
General Experimental Protocol for Paraffin-Embedded Sections
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (if necessary for the target)
-
This compound staining solution (concentration to be optimized, e.g., 1-10 µg/mL in a suitable buffer like PBS)
-
Mounting medium (aqueous, non-fluorescent)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (2 x 5 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval (if required): For some tissues, a heat-induced epitope retrieval step may be necessary to unmask cellular components. This typically involves heating the slides in a specific buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Staining:
-
Incubate the slides with the this compound staining solution for a duration that needs to be optimized (e.g., 15-60 minutes) at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Gently rinse the slides with a wash buffer (e.g., PBS) to remove unbound dye (3 x 5 minutes).
-
-
Mounting:
-
Coverslip the slides using an aqueous, anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope with appropriate filter sets for this compound (e.g., excitation around 450-490 nm and emission around 510-530 nm, to be optimized).
-
Potential (Undocumented) Applications in Live Biological Systems
Intracellular pH Sensing
Given that this compound is a derivative of fluorescein, it is plausible that its fluorescence is pH-dependent.[6] Fluorescein and its analogs are widely used as probes to measure intracellular pH.[10][11] Typically, the protonation/deprotonation of the hydroxyl and carboxyl groups on the xanthene ring alters the electronic structure and thus the absorption and emission properties. However, to our knowledge, this compound has not been characterized or validated for quantitative intracellular pH measurements in living cells. Such an application would require a thorough characterization of its pKa in the intracellular environment and calibration procedures.
Neuronal Tracing
Fluorescent dyes are sometimes used as retrograde tracers to map neuronal connections.[12] These tracers are taken up by axon terminals and transported back to the cell body. While this is a potential application for many fluorescent molecules, there are no specific protocols or studies found that utilize this compound for this purpose.
Conclusion
This compound is a versatile fluorescent dye with well-established applications in protein staining for gel electrophoresis and general histological visualization. The protocols provided herein offer a starting point for researchers interested in utilizing this dye for these purposes. While its chemical similarity to fluorescein suggests potential for live-cell applications such as intracellular pH monitoring, these applications are not currently supported by detailed, validated protocols in the scientific literature. Further research would be required to establish its utility and reliability as a fluorescent tracer in living biological systems.
Disclaimer: The protocols provided are intended as a guide. Optimization of concentrations, incubation times, and imaging conditions may be necessary for specific experimental systems. Always follow appropriate laboratory safety procedures when handling chemicals.
References
- 1. This compound [drugfuture.com]
- 2. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 3. 4′,5′-二溴荧光素 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 596-03-2 [chemicalbook.com]
- 8. This compound CAS#: 596-03-2 [amp.chemicalbook.com]
- 9. An ultrasensitive stain for negative protein detection in SDS-PAGE via this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Retrograde Tracing [labome.com]
Step-by-Step Guide for 4',5'-Dibromofluorescein Immunofluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing 4',5'-Dibromofluorescein for immunofluorescence applications. It includes detailed protocols for antibody conjugation and immunofluorescence staining, as well as a summary of the dye's photophysical properties.
Introduction to this compound
This compound is a halogenated derivative of fluorescein (B123965), a widely used fluorescent dye in biological research.[1] The introduction of bromine atoms shifts its spectral properties and can influence its performance in various applications, including immunofluorescence microscopy. It is recognized for its utility in biological staining and as a fluorescent tracer.[2]
Photophysical and Chemical Properties
A thorough understanding of the dye's properties is crucial for successful immunofluorescence experiments. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [3] |
| Molecular Weight | 490.10 g/mol | [3] |
| Appearance | Orange powder | [1] |
| Excitation Maximum (λex) | ~450 nm | |
| Emission Maximum (λem) | Not explicitly found for immunofluorescence conjugate | |
| Molar Extinction Coefficient (ε) | ≥50,000 M⁻¹cm⁻¹ at 227-233 nm; ≥5,000 M⁻¹cm⁻¹ at 445-451 nm | |
| Solubility | Good in DMSO and DMF |
Experimental Protocols
This section details the necessary protocols for preparing a this compound-antibody conjugate and subsequently using it for immunofluorescence staining of cells.
Preparation of this compound-Antibody Conjugate
For covalent labeling of antibodies, this compound must first be activated with a reactive group, typically an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.
Workflow for Antibody Conjugation:
Caption: Workflow for preparing a this compound-antibody conjugate.
Materials:
-
Purified antibody (free of BSA, glycine, and sodium azide)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Synthesis of this compound NHS Ester:
-
Note: This step requires expertise in chemical synthesis. Commercially available activated fluorescein derivatives are a simpler alternative if available.
-
A general method involves reacting the carboxylic acid group of this compound with an activating agent like N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base (e.g., triethylamine) in an anhydrous solvent like DMF. The reaction progress can be monitored by thin-layer chromatography. The product, this compound NHS ester, should be purified, for instance, by silica (B1680970) gel chromatography.
-
-
Antibody Preparation:
-
The antibody solution should be at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris) and stabilizers like BSA or gelatin.
-
If necessary, perform buffer exchange into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-9.0) using dialysis or a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the this compound NHS ester in anhydrous DMSO to prepare a 10 mg/mL stock solution immediately before use.
-
While gently stirring, add a 10- to 20-fold molar excess of the reactive dye to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored fraction to elute will be the antibody conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~450 nm (for this compound).
-
The DOL can be calculated using the following formula: DOL = (A_max × M_protein) / (A_280 - (A_max × CF)) × ε_dye Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
M_protein is the molecular weight of the antibody (~150,000 g/mol for IgG).
-
A_280 is the absorbance at 280 nm.
-
CF is the correction factor (A_280 of the dye / A_max of the dye).
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Immunofluorescence Staining Protocol
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells. Optimization of antibody concentrations, incubation times, and blocking reagents may be necessary for specific cell types and targets.
Workflow for Indirect Immunofluorescence:
References
Measuring Intracellular pH with Fluorescein Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise regulation of intracellular pH (pHi) is fundamental to a multitude of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis.[1] Fluorescein (B123965) derivatives have emerged as invaluable fluorescent probes for monitoring pHi in living cells due to their sensitivity to pH changes within the physiological range. This document provides detailed application notes and protocols for the use of common fluorescein derivatives, namely 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) and 5(6)-Carboxyfluorescein (CF), in measuring intracellular pH.
Fluorescein and its derivatives exhibit pH-dependent fluorescence.[2][3] Under basic conditions (pH > 8), fluorescein strongly absorbs blue light (around 490 nm) and emits green light (around 515 nm).[2][3] As the pH becomes more acidic, the fluorescence intensity decreases.[2][3] This property allows for the quantification of pHi by measuring the fluorescence intensity of the dye loaded within cells. To facilitate entry and retention within cells, these dyes are often used as their acetoxymethyl (AM) ester forms, such as BCECF-AM. These non-polar, membrane-permeant molecules readily cross the cell membrane and are subsequently cleaved by intracellular esterases, trapping the polar, fluorescent indicator inside the cell.[4][5]
Key Fluorescein Derivatives for Intracellular pH Measurement
BCECF is the most widely used fluorescent indicator for measuring intracellular pH.[4][6][7] Its pKa of approximately 6.97-7.0 makes it highly sensitive to pH changes within the normal physiological range of 6.8-7.4.[4][6][8][9] Carboxyfluorescein (CF) is another commonly used pH indicator, which is better retained in cells compared to the parent compound, fluorescein, due to its additional negative charge.[2][10]
Quantitative Data of Common Fluorescein Derivatives
| Property | BCECF | 5(6)-Carboxyfluorescein (CF) | Reference |
| pKa | ~6.97 - 7.0 | ~6.4 | [4][6][8][9] |
| Excitation Wavelength (pH-sensitive) | ~490-505 nm | ~490 nm | [4][5][6][8] |
| Excitation Wavelength (Isosbestic Point) | ~439-440 nm | ~440 nm | [5][6][11] |
| Emission Wavelength | ~530-535 nm | ~520-530 nm | [4][5][6][8] |
| Form for Cell Loading | BCECF-AM | Carboxyfluorescein Diacetate (CFDA) | [2][4][5] |
Experimental Protocols
Protocol 1: Loading Cells with BCECF-AM
This protocol describes the general procedure for loading adherent or suspension cells with the acetoxymethyl ester of BCECF.
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell culture medium
-
Adherent or suspension cells
Procedure:
-
Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.[12] The DMSO solution may change color from pale yellow to dark orange upon decomposition of the AM ester.[6][7]
-
Prepare Loading Buffer: Dilute the BCECF-AM stock solution into cell culture medium or a physiological buffer (e.g., HBS) to a final working concentration of 2-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Cell Preparation:
-
Adherent Cells: Plate cells on coverslips or in appropriate culture dishes and allow them to adhere overnight.
-
Suspension Cells: Harvest cells and resuspend them in cell culture medium or physiological buffer at a density of 1 x 10^6 to 5 x 10^6 cells/mL.
-
-
Dye Loading:
-
Adherent Cells: Remove the culture medium and replace it with the BCECF-AM loading buffer.
-
Suspension Cells: Add the BCECF-AM loading buffer to the cell suspension.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[5][6][12] The optimal incubation time should be determined empirically for each cell type.
-
Washing:
-
Adherent Cells: Wash the cells 2-3 times with warm (37°C) physiological buffer to remove extracellular dye.
-
Suspension Cells: Centrifuge the cell suspension, remove the supernatant, and resuspend the cells in fresh, warm physiological buffer. Repeat the wash step 2-3 times.
-
-
De-esterification: Incubate the washed cells in fresh physiological buffer for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the BCECF-AM by intracellular esterases.[5]
-
Measurement: The cells are now loaded with BCECF and are ready for fluorescence measurements.
Protocol 2: In Situ Intracellular pH Calibration using Nigericin and High K+ Buffer
This protocol allows for the conversion of fluorescence intensity ratios into absolute pHi values by equilibrating the intracellular and extracellular pH.
Materials:
-
BCECF-loaded cells (from Protocol 1)
-
High Potassium (High K+) Calibration Buffers: A series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing a high concentration of potassium (typically 120-140 mM). The osmolarity should be adjusted to be similar to the physiological buffer.
-
Nigericin stock solution (5-10 mM in ethanol (B145695) or DMSO). Nigericin is a K+/H+ ionophore.
-
Fluorometer, fluorescence microscope, or flow cytometer capable of ratiometric measurements.
Procedure:
-
Prepare High K+ Calibration Buffers: Prepare a set of at least 4-5 high K+ buffers with known pH values covering the expected physiological range.
-
Baseline Measurement: Record the baseline fluorescence of the BCECF-loaded cells in a normal physiological buffer. For ratiometric measurements, acquire fluorescence intensities at the two excitation wavelengths (e.g., 490 nm and 440 nm) while monitoring emission at ~535 nm.[5][13]
-
Equilibration: Perfuse the cells with or resuspend them in the first high K+ calibration buffer (e.g., pH 7.5) containing 5-10 µM nigericin.[13]
-
Record Fluorescence Ratio: Allow the intracellular and extracellular pH to equilibrate for 5-10 minutes.[13] Once the fluorescence ratio stabilizes, record the value.
-
Stepwise pH Change: Sequentially perfuse the cells with the remaining high K+ calibration buffers (from high to low pH or vice versa), allowing for equilibration and recording the stable fluorescence ratio at each pH.[13]
-
Generate Calibration Curve: Plot the recorded fluorescence ratios against the corresponding pH values of the calibration buffers.
-
Determine Intracellular pH: The fluorescence ratio of the experimental cells (measured in normal physiological buffer) can then be used to determine the intracellular pH by interpolating from the calibration curve.
Note on Calibration: While the nigericin/high-K+ method is widely used, some studies suggest it may introduce systematic errors in pHi estimations.[14][15] Alternative calibration techniques or careful validation of the method for the specific cell type is recommended for highly accurate measurements.[13]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. bio-rad.com [bio-rad.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 7. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]
- 8. biotium.com [biotium.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Method for Continuous Determination of the Intracellular pH in Bacteria with the Internally Conjugated Fluorescent Probe 5 (and 6-)-Carboxyfluorescein Succinimidyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
Application Notes: Quantitative Protein Analysis Using 4',5'-Dibromofluorescein Staining
Introduction
4',5'-Dibromofluorescein (DBF) offers a rapid, highly sensitive, and economical method for the quantitative analysis of proteins separated by one-dimensional (1-D) and two-dimensional (2-D) sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][2] This fluorone dye operates on a negative staining principle, where the background of the gel is rendered fluorescent while the areas containing proteins remain clear.[1] This technique provides a significant advantage in sensitivity over traditional positive staining methods and is compatible with downstream applications such as mass spectrometry (LC-MS/MS).[1]
Principle of the Method
The this compound staining method is a negative staining technique. Unlike traditional stains like Coomassie Brilliant Blue or SYPRO Ruby that bind directly to proteins, DBF, in conjunction with other reagents, selectively precipitates and generates fluorescence within the polyacrylamide gel matrix. The protein-SDS complexes present in the gel prevent this precipitation and fluorescence, resulting in clear, unstained protein bands against a fluorescent background. This method is analogous to other negative staining techniques, such as those using zinc-imidazole, where a metal salt precipitates in the gel background.[3] The ultrasensitive nature of the DBF stain allows for the detection of protein quantities down to the picogram level.[1]
Key Features and Advantages
-
Ultrasensitive Detection: The DBF staining method can detect as little as 0.025 to 0.05 nanograms of protein, making it significantly more sensitive than many commonly used stains.[1]
-
Rapid Protocol: The entire staining procedure can be completed in approximately 10 minutes, involving only two main steps.[1]
-
High Contrast and Easy Visualization: The negative staining approach produces clear protein bands against a fluorescent background, allowing for straightforward visualization and documentation.
-
Quantitative Analysis: The fluorescence intensity of the background is inversely proportional to the protein concentration, enabling quantitative analysis of protein expression levels.
-
Compatibility with Mass Spectrometry: The staining is reversible and does not chemically modify the proteins, ensuring compatibility with downstream proteomic analyses like LC-MS/MS for protein identification.[1]
-
Economical: This method is presented as a cost-effective alternative to other high-sensitivity fluorescent staining techniques.[1]
Quantitative Data
The following tables summarize the quantitative performance of this compound staining in comparison to other common protein staining methods.
Table 1: Sensitivity Comparison of Various Protein Staining Methods
| Staining Method | Detection Limit (per band) | Principle | Reference |
| This compound (DBF) | 0.025 - 0.05 ng | Negative Fluorescent | [1] |
| SYPRO Ruby | ~0.5 - 1 ng | Fluorescent | [1] |
| Eosin Y | ~0.25 - 0.5 ng | Fluorescent | [1] |
| Imidazole-Zinc (IZ) | ~0.5 - 1 ng | Negative Colorimetric | [1] |
| Silver Staining | ~0.1 - 1 ng | Colorimetric | |
| Coomassie Brilliant Blue R-250 | ~30 - 100 ng | Colorimetric |
Table 2: Performance Characteristics of this compound Staining
| Parameter | Specification | Notes |
| Linear Dynamic Range | Information not available in the provided search results. Typically, fluorescent stains offer a linear range of 2-3 orders of magnitude. | Further experimental validation is required to establish the precise linear dynamic range for various proteins. |
| Protocol Time | Approximately 10 minutes | A significant advantage over methods that require lengthy incubation and destaining steps. |
| Number of Steps | 2 | Simplifies the experimental workflow and reduces hands-on time. |
| MS Compatibility | Yes (LC-MS/MS compatible) | The reversible nature of the stain allows for subsequent protein identification.[1] |
| Visualization | UV or blue-light transilluminator | Standard equipment for fluorescent gel imaging can be used. |
Experimental Protocols
Note: The following protocol is a generalized procedure based on the abstract of the primary research article by Shen et al. (2017) and common negative staining methodologies. The exact concentrations of reagents and detailed incubation times are not publicly available in the provided search results.
Materials:
-
Staining Solution A: An aqueous solution containing this compound.
-
Developing Solution B: An aqueous solution containing a metal salt (e.g., zinc or similar) and an organic compound to facilitate precipitation.
-
Destaining Solution: A solution to reverse the staining for downstream applications (e.g., an EDTA-based buffer).
-
Deionized Water
-
SDS-PAGE Gel with separated proteins
-
Orbital Shaker
-
UV or Blue-Light Transilluminator for visualization
Staining Procedure:
-
Gel Wash: After electrophoresis, briefly rinse the SDS-PAGE gel with deionized water to remove residual electrophoresis buffer.
-
Staining: Immerse the gel in Staining Solution A. The abstract suggests a very short incubation time as part of a 2-step, 10-minute protocol. Agitate gently on an orbital shaker.
-
Development: Transfer the gel directly into Developing Solution B. A fluorescent precipitate will form in the gel background. Agitate gently until the desired background intensity is achieved and clear protein bands are visible.
-
Visualization: Place the stained gel on a UV or blue-light transilluminator to visualize the fluorescent background and the clear protein bands. Document the gel using a suitable imaging system.
Destaining for Mass Spectrometry:
-
Washing: Briefly wash the stained gel in deionized water.
-
Destaining: Immerse the gel in the Destaining Solution and agitate until the background fluorescence disappears.
-
Equilibration: Wash the gel thoroughly with deionized water to remove any remaining destaining solution before proceeding with protein excision for mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound negative staining.
References
Troubleshooting & Optimization
Technical Support Center: 4',5'-Dibromofluorescein Photobleaching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 4',5'-Dibromofluorescein in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light.[1] This process leads to a loss of fluorescent signal, which can compromise image quality and the accuracy of quantitative measurements. For this compound, a derivative of fluorescein (B123965), photobleaching occurs as the molecule is excited by a light source, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.[2]
Q2: What are the main factors that contribute to the photobleaching of this compound?
A2: Several factors can accelerate the photobleaching of this compound:
-
High-Intensity Illumination: Intense light from lasers or lamps increases the rate of fluorophore excitation and subsequent degradation.[2]
-
Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more likely it is to photobleach.
-
Presence of Oxygen: Molecular oxygen is a key contributor to photobleaching, as it reacts with the excited fluorophore to create damaging reactive oxygen species.[2]
-
Suboptimal Environmental pH: The fluorescence of fluorescein derivatives is pH-sensitive; suboptimal pH can affect both brightness and stability.
Q3: How can I quickly assess if my signal loss is due to photobleaching?
A3: To determine if signal loss is due to photobleaching, you can perform a simple time-lapse imaging experiment on a single field of view. Continuously acquire images over a period of time using your standard imaging settings. A progressive decrease in fluorescence intensity over time is a strong indicator of photobleaching.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common issues related to the photobleaching of this compound.
Problem: Rapid loss of fluorescent signal during imaging.
Logical Flow for Troubleshooting Photobleaching
Caption: A flowchart outlining the systematic approach to troubleshooting photobleaching.
Step 1: Optimize Imaging Parameters
Your first line of defense against photobleaching is to adjust your image acquisition settings.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can also be used to attenuate the excitation light without changing its spectral properties.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector. For dynamic processes, this needs to be balanced with capturing the event of interest.
-
Avoid Unnecessary Illumination: Use the microscope's shutter to block the light path when not actively acquiring images. When searching for a region of interest, consider using a lower magnification objective or transmitted light to minimize light exposure to your sample.
Step 2: Incorporate Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species. They are a crucial component of mounting media for fixed samples.
-
Choose an Appropriate Antifade Reagent: Common and effective antifade agents for fluorescein derivatives include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.
-
Prepare or Purchase a High-Quality Antifade Mounting Medium: You can either prepare your own mounting medium containing an antifade agent or purchase a commercial formulation. Ensure the mounting medium is fresh and has been stored correctly, as the effectiveness of some antifade agents can diminish over time.
Step 3: Verify Your Sample Environment
The chemical environment of the fluorophore can significantly impact its photostability.
-
Control the pH: The fluorescence of fluorescein and its derivatives is pH-dependent. Ensure your mounting medium or imaging buffer is buffered to an optimal pH, typically between 7.0 and 8.5 for fluoresceins.
-
Refractive Index Matching: Mismatch between the refractive indices of the mounting medium and the immersion oil can lead to spherical aberration and light scattering, which may necessitate higher excitation power. Using a mounting medium with a refractive index close to that of your immersion oil (typically around 1.515) can improve image quality and reduce the required laser power.
Quantitative Data
The following table summarizes the properties of common antifade reagents. While specific quantitative data for this compound is limited, the data for fluorescein provides a useful reference.
| Antifade Reagent | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| n-Propyl Gallate (NPG) | 0.5% - 2% (w/v) | Reactive oxygen species (ROS) scavenger | Effective for many fluorophores. | Can be difficult to dissolve; may have anti-apoptotic effects in live cells.[3] |
| DABCO | 1% - 2.5% (w/v) | ROS scavenger | Less toxic than PPD. | Can reduce the initial fluorescence intensity of some dyes. |
| Trolox | 0.1 - 1 mM | Triplet state quencher and ROS scavenger | Effective for both fixed and live-cell imaging.[4] | Optimal concentration can be cell-type dependent.[4] |
| p-Phenylenediamine (PPD) | 0.01% - 0.1% (w/v) | ROS scavenger | Very effective antifade agent. | Can be toxic and may cause background fluorescence.[3] |
Experimental Protocols
Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a method for preparing a glycerol-based mounting medium containing NPG.
Workflow for Preparing NPG Antifade Medium
Caption: A step-by-step workflow for the preparation of N-Propyl Gallate antifade mounting medium.
Materials:
-
N-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of N-propyl gallate in either DMF or DMSO. Note that NPG does not dissolve well in aqueous solutions.
-
In a clean container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 part of the 20% NPG stock solution dropwise.
-
Continue stirring until the solution is homogeneous.
-
Store the final mounting medium at 4°C in a light-protected container.
Protocol 2: Quantitative Measurement of Photobleaching Rate
This protocol describes a method to quantify the rate of photobleaching of this compound in your experimental setup. This allows for a systematic evaluation of different antifade agents or imaging conditions.
Experimental Workflow for Quantifying Photobleaching
Caption: A workflow for the quantitative analysis of photobleaching rates.
Materials:
-
Sample stained with this compound
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your sample stained with this compound and mount it using the medium you wish to test.
-
Image Acquisition: a. Locate a region of interest. b. Set your desired imaging parameters (e.g., laser power, exposure time). c. Acquire a time-lapse series of images of the same field of view. The time interval and total duration will depend on the observed rate of photobleaching.
-
Data Analysis: a. Open the image series in your image analysis software. b. Define a region of interest (ROI) within the fluorescently labeled area. c. Measure the mean fluorescence intensity within the ROI for each frame of the time series. d. Normalize the intensity values by dividing each value by the initial intensity (the intensity of the first frame). e. Plot the normalized intensity as a function of time. f. Fit the data to a single exponential decay function: I(t) = A * exp(-k*t) + C, where I(t) is the intensity at time t, A is the amplitude, k is the photobleaching rate constant, and C is a constant. The value of 'k' represents the photobleaching rate.[5]
By comparing the photobleaching rate constants obtained under different conditions (e.g., with different antifade agents), you can quantitatively determine the most effective strategy for reducing photobleaching in your experiments.
References
Technical Support Center: Troubleshooting Non-Specific Binding of 4',5'-Dibromofluorescein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting non-specific binding of 4',5'-Dibromofluorescein in various experimental applications, including fluorescence microscopy, flow cytometry, and plate-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent dye belonging to the xanthene family.[1] Its chemical structure includes a fluorescein (B123965) core with two bromine atoms, which enhances its hydrophobicity compared to the parent fluorescein molecule. It is commonly used as a fluorescent probe for labeling proteins and other biomolecules, in fluorescence microscopy, and as a tracer in various biological and environmental studies.
Q2: What are the primary causes of non-specific binding with this compound?
The primary cause of non-specific binding of this compound is its hydrophobic nature.[2] The dibromination increases its tendency to interact with hydrophobic surfaces, such as plasticware, glass, and hydrophobic regions of proteins, leading to high background fluorescence. Other contributing factors can include electrostatic interactions and dye aggregation at high concentrations.
Q3: How does the pH of the buffer affect the binding of this compound?
The fluorescence of fluorescein derivatives is pH-dependent.[3][4][5] this compound's ionization state, and therefore its charge and solubility, can change with pH.[1][6] At pH values below its pKa, the molecule is less negatively charged, which can reduce electrostatic repulsion from negatively charged cellular components and surfaces, potentially increasing non-specific binding. It is crucial to maintain a buffer pH that is optimal for your specific target interaction while minimizing non-specific binding. For many biological applications, a pH range of 7.2-8.0 is a good starting point.
Q4: Can I use the same protocol for this compound as I do for other fluorescein-based dyes?
While general principles apply, protocols may need to be optimized. The increased hydrophobicity of this compound often necessitates more stringent washing steps and the use of optimized blocking buffers containing detergents or other additives to minimize non-specific interactions.
Troubleshooting Guides
Problem: High Background Fluorescence
High background fluorescence is a common issue that can obscure the specific signal from your target.
Possible Cause 1: Excessive Dye Concentration
-
Solution: Titrate the concentration of this compound to find the optimal balance between signal intensity and background. Start with a lower concentration than you might typically use for less hydrophobic dyes and incrementally increase it.
Possible Cause 2: Inadequate Blocking
-
Solution: Implement or optimize a blocking step before introducing the dye. Blocking agents saturate non-specific binding sites on your sample and substrate.
Possible Cause 3: Insufficient Washing
-
Solution: Increase the number and duration of wash steps after dye incubation. Use a wash buffer that contains a low concentration of a non-ionic detergent.
Problem: Dye Aggregates Observed
The formation of fluorescent aggregates can lead to punctate, non-specific signals.
Possible Cause 1: High Dye Concentration
-
Solution: Lower the working concentration of the dye. Prepare fresh dilutions immediately before use.
Possible Cause 2: Poor Dye Solubility
-
Solution: Ensure the dye is fully dissolved in an appropriate solvent (e.g., DMSO or ethanol) before diluting it into your aqueous experimental buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid detrimental effects on your sample. The addition of a non-ionic detergent to the final staining buffer can also help prevent aggregation.[7][8]
Problem: Non-Specific Staining of Cellular Compartments or Surfaces
Unwanted staining of cellular structures or the experimental substrate (e.g., coverslip, microplate well) can be mistaken for a specific signal.
Possible Cause 1: Hydrophobic Interactions
-
Solution: This is the most common cause.
Possible Cause 2: Ionic Interactions
-
Solution: Adjust the ionic strength of your buffers. Increasing the salt concentration (e.g., using 150-300 mM NaCl) can help to mask electrostatic interactions.[9]
Data Presentation: Buffer Additives for Reducing Non-Specific Binding
| Additive | Type | Typical Working Concentration | Mechanism of Action | Notes |
| Bovine Serum Albumin (BSA) | Protein | 1 - 5% (w/v) | Blocks non-specific hydrophobic and ionic binding sites.[10] | Use high-purity, fatty acid-free BSA for best results. |
| Normal Serum | Protein | 5 - 10% (v/v) | Blocks non-specific binding sites. | Use serum from the same species as the secondary antibody (if applicable) to avoid cross-reactivity.[10] |
| Tween-20 | Non-ionic Detergent | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions. | Generally milder than Triton X-100. |
| Triton X-100 | Non-ionic Detergent | 0.1 - 0.5% (v/v) | Reduces hydrophobic interactions and can permeabilize cell membranes.[10] | Use with caution if membrane integrity is critical. |
| Sodium Chloride (NaCl) | Salt | 150 - 500 mM | Reduces non-specific ionic interactions.[9] | High concentrations may affect protein conformation or antibody-antigen interactions. |
Mandatory Visualization
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: Key causes of non-specific binding and their solutions.
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
This protocol helps determine the most effective blocking agent for your specific experimental system.
-
Prepare Samples: Prepare identical samples (e.g., cells on coverslips, protein-coated wells) for each condition to be tested. Include a "no blocking" control.
-
Prepare Blocking Buffers: Prepare a panel of blocking buffers. Good starting points include:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Normal Goat Serum in PBS (or serum matching your secondary antibody host)
-
1% BSA + 0.05% Tween-20 in PBS
-
-
Blocking: Incubate each sample in a different blocking buffer for 1 hour at room temperature. For the "no blocking" control, incubate in PBS alone.
-
Staining: Incubate all samples with the same optimized concentration of this compound for your standard incubation time.
-
Washing: Wash all samples using your standard washing protocol (e.g., 3 x 5 minutes in PBS with 0.05% Tween-20).
-
Imaging and Analysis: Acquire images using identical settings for all samples. Quantify the background fluorescence in a region of interest that does not contain your specific target. The blocking buffer that yields the lowest background signal without significantly diminishing the specific signal is optimal.
Protocol 2: Wash Buffer Stringency Test
This protocol is designed to optimize the removal of unbound dye.
-
Prepare and Stain Samples: Prepare identical samples and stain them with your standard concentration of this compound.
-
Prepare Wash Buffers: Prepare a series of wash buffers with increasing stringency:
-
PBS
-
PBS + 0.05% Tween-20
-
PBS + 0.1% Tween-20
-
PBS + 0.05% Tween-20 + 300 mM NaCl
-
-
Washing: Wash each sample with one of the prepared wash buffers. Use a consistent washing procedure (e.g., 3 x 5 minutes).
-
Imaging and Analysis: Acquire images using identical settings. Compare the signal-to-noise ratio for each condition. The optimal wash buffer will effectively remove background fluorescence while preserving the specific signal.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of detergent concentration on aggregation and spectroscopic properties of light-harvesting complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
Technical Support Center: 4',5'-Dibromofluorescein Staining Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the staining concentration of 4',5'-Dibromofluorescein for cellular imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye belonging to the xanthene family.[1] Its chemical formula is C₂₀H₁₀Br₂O₅ and it has a molecular weight of 490.10 g/mol .[2] It is commonly used as a reagent-grade histological stain and for protein staining in techniques like 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2] In cell biology, it serves as a fluorescent marker to visualize cellular processes and track molecules.[3]
Q2: What are the spectral properties of this compound?
The spectral properties of this compound can be influenced by environmental factors such as pH.[1] Generally, it has an absorption maximum (λmax) around 450 nm and an emission peak that can range from 480 nm to 517 nm depending on the conditions.[1][4]
Q3: How should I prepare a stock solution of this compound?
This compound is an orange powder that is slightly soluble in water but has better solubility in organic solvents like ethanol (B145695) and DMSO.[5][6] To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO or ethanol to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
Q4: What factors can affect the fluorescence intensity of this compound?
Several factors can influence the fluorescence of fluorescein (B123965) derivatives:
-
pH: The fluorescence of this compound is pH-dependent.[1] The fluorescence intensity of fluorescein and its derivatives generally decreases in acidic conditions.[7]
-
Concentration: At high concentrations, fluorescent dyes can exhibit self-quenching, which reduces the fluorescence signal.
-
Photobleaching: Prolonged exposure to excitation light can cause the fluorophore to photobleach, leading to a loss of signal.
-
Temperature: Changes in temperature can affect the fluorescence intensity.
Experimental Protocols
General Protocol for Staining Adherent Cells with this compound
This protocol provides a starting point for optimizing your staining procedure. The optimal conditions may vary depending on the cell type and experimental goals.
Materials:
-
This compound stock solution (1-10 mM in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Staining Buffer (e.g., PBS or a buffer with a slightly alkaline pH)
-
Mounting Medium (with antifade reagent)
-
Glass coverslips and microscope slides
Workflow Diagram:
Caption: A general workflow for fluorescent staining of adherent cells.
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular proteins, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution to the desired working concentration (see table below for suggested starting points) in the appropriate staining buffer. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with the staining buffer to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the excitation and emission wavelengths of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₀Br₂O₅ |
| Molecular Weight | 490.10 g/mol [2] |
| Appearance | Orange powder[5] |
| Solubility | Slightly soluble in water; Soluble in ethanol and DMSO[5][6] |
| Excitation Maximum (λex) | ~450 nm[4] |
| Emission Maximum (λem) | ~480 - 517 nm[1] |
Table 2: Suggested Starting Ranges for Staining Optimization
| Parameter | Suggested Starting Range | Notes |
| Staining Concentration | 1 - 10 µM | Titration is crucial to find the optimal concentration that maximizes signal and minimizes background. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may increase signal but can also lead to higher background. |
| Staining Buffer pH | 7.2 - 8.5 | Fluorescein derivatives often exhibit stronger fluorescence in slightly alkaline conditions. |
| Fixation | 4% Paraformaldehyde | Methanol or acetone (B3395972) fixation can also be tested but may affect some epitopes. |
| Permeabilization | 0.1 - 0.5% Triton X-100 | The concentration should be optimized to ensure antibody access without damaging cell morphology. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Suboptimal Dye Concentration: The concentration of this compound is too low. | Increase the staining concentration in a stepwise manner (e.g., 2 µM, 5 µM, 10 µM).[8] |
| Incorrect pH of Staining Buffer: The pH may be too acidic, quenching the fluorescence. | Prepare staining buffers with a range of pH values (e.g., 7.2, 7.8, 8.5) to find the optimal condition.[7] | |
| Photobleaching: The sample was exposed to excessive light during imaging. | Minimize exposure time and use an antifade mounting medium. | |
| High Background Staining | Excessive Dye Concentration: The concentration of the dye is too high, leading to non-specific binding. | Decrease the staining concentration.[8] |
| Inadequate Washing: Unbound dye was not sufficiently removed. | Increase the number and duration of washing steps after staining. | |
| Dye Aggregation: The dye may have precipitated out of solution. | Centrifuge the diluted staining solution before use to remove any aggregates. | |
| Uneven or Patchy Staining | Incomplete Permeabilization: The permeabilization agent did not sufficiently penetrate the cells. | Optimize the concentration of the permeabilizing agent and the incubation time. |
| Cell Clumping: Cells were not well-separated on the coverslip. | Ensure a single-cell suspension when seeding cells onto coverslips. | |
| Phototoxicity (in live-cell imaging) | High Dye Concentration or Long Exposure: The combination of the dye and light is damaging the cells. | Use the lowest possible dye concentration and light intensity that provides a detectable signal.[9] |
Signaling Pathway Visualization
Since this compound is used for protein staining, a relevant biological process to visualize is the protein misfolding and aggregation pathway, which is implicated in many neurodegenerative diseases.
Caption: A simplified diagram of the protein misfolding and aggregation pathway.[10][11][12][13]
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]
- 5. This compound CAS#: 596-03-2 [m.chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. biotium.com [biotium.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Visualizing the multi-step process of protein aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct visualization and profiling of protein misfolding and aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of 4',5'-Dibromofluorescein in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4',5'-Dibromofluorescein. The information provided is intended to help users prevent and troubleshoot aggregation in aqueous solutions, a common challenge given the compound's limited water solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a fluorescent dye belonging to the xanthene family.[1] It is characterized by a xanthene core with two bromine atoms substituted at the 4' and 5' positions.[1] Aggregation, the self-association of dye molecules, is a significant concern in aqueous solutions due to the compound's limited water solubility.[2][3][4] This aggregation can lead to several experimental issues, including:
-
Precipitation: Visible particles forming in the solution, leading to inaccurate concentrations.
-
Fluorescence Quenching: A decrease in fluorescence intensity, which can negatively impact the sensitivity of fluorescence-based assays.
-
Inaccurate Spectroscopic Readings: Aggregation can alter the absorption and emission spectra, leading to misinterpretation of data.
-
Reduced Bioavailability: In drug development, aggregation can hinder the effective concentration of the compound available for biological activity.
Q2: What are the primary factors that influence the aggregation of this compound?
The primary factors influencing aggregation are:
-
Concentration: Higher concentrations of the dye in aqueous solutions increase the likelihood of aggregation.
-
pH: The solubility and charge state of this compound are pH-dependent, which in turn affects its tendency to aggregate. It appears yellow at low pH values and transitions to pink or red in alkaline conditions.[1]
-
Ionic Strength: The concentration of salts in the solution can impact the electrostatic interactions between dye molecules, influencing aggregation.
-
Solvent: The choice of solvent is critical. While it is sparingly soluble in water, it has better solubility in organic solvents like ethanol (B145695) and DMSO.[2][4][5]
-
Temperature: Temperature can affect the solubility of the dye and the thermodynamics of the aggregation process.
Q3: How can I visually identify aggregation in my this compound solution?
Visible signs of aggregation include:
-
Cloudiness or Turbidity: The solution appears hazy or opaque.
-
Precipitation: Solid particles are visible in the solution, which may settle over time.
-
Color Change: A noticeable shift in the color of the solution that is not attributable to a pH change.
For more subtle aggregation, spectroscopic methods are required for detection.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
Issue 1: The this compound powder is not dissolving properly in my aqueous buffer.
-
Cause: this compound has very low solubility in water.[2][3][4] Direct dissolution in aqueous buffers is often challenging.
-
Solution:
-
Prepare a stock solution in an organic solvent: Dissolve the this compound powder in a small amount of a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol before diluting it into the final aqueous buffer.[2][4]
-
Use sonication: Sonication can help to break up small aggregates and facilitate dissolution.
-
Adjust the pH: The solubility of fluorescein (B123965) derivatives can be influenced by pH. For some applications, a slightly alkaline pH may improve solubility.
-
Issue 2: My this compound solution is cloudy or has visible precipitate.
-
Cause: This is a clear indication of aggregation and precipitation due to the low aqueous solubility of the dye.
-
Solutions:
-
Increase the proportion of co-solvent: If your experimental conditions allow, increasing the percentage of a co-solvent like DMSO or ethanol can help to keep the dye in solution.
-
Use a surfactant: Non-ionic surfactants, such as Tween® 20, can be added to the aqueous solution to help solubilize the dye and prevent aggregation. These surfactants form micelles that can encapsulate the hydrophobic dye molecules.
-
Incorporate cyclodextrins: Beta-cyclodextrins (β-CD) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.
-
Filter the solution: For immediate use, the solution can be filtered through a 0.22 µm filter to remove existing aggregates, but this does not address the underlying cause of aggregation.
-
Issue 3: I am observing a decrease in fluorescence intensity over time.
-
Cause: This phenomenon, known as fluorescence quenching, is often a result of aggregation. When dye molecules are in close proximity in an aggregate, non-radiative decay pathways can dominate, leading to a loss of fluorescence.
-
Solutions:
-
Dilute the sample: If possible, working at lower concentrations can reduce the propensity for aggregation.
-
Implement anti-aggregation strategies: Employ the methods described in Issue 2, such as the addition of co-solvents, surfactants, or cyclodextrins, to maintain the dye in its monomeric, fluorescent state.
-
Optimize pH and ionic strength: Systematically evaluate the pH and salt concentration of your buffer to find conditions that minimize aggregation and maximize fluorescence.
-
Issue 4: My UV-Vis absorbance spectrum shows a shift or broadening of peaks.
-
Cause: Aggregation alters the electronic environment of the dye molecules, which can lead to changes in the absorption spectrum. H-aggregates (face-to-face stacking) typically result in a blue-shift of the absorbance maximum, while J-aggregates (end-to-end stacking) can cause a red-shift.
-
Solution:
-
Confirm aggregation: Use techniques like dynamic light scattering (DLS) to confirm the presence of larger particles (aggregates) in your solution.
-
Apply anti-aggregation methods: Utilize the strategies outlined above (co-solvents, surfactants, cyclodextrins) to disaggregate the dye and obtain a spectrum characteristic of the monomeric form.
-
Data Presentation
The following tables provide illustrative data on how different factors can influence the aggregation of fluorescein derivatives. Please note that this data is for representative purposes and the exact values for this compound may vary.
Table 1: Illustrative Effect of pH on the Absorbance Maximum of a Fluorescein Derivative
| pH | Absorbance Maximum (λmax) (nm) | Observation |
| 3.0 | 435 | Predominantly neutral, lactone form |
| 5.0 | 450 | Mixture of neutral and monoanionic forms |
| 7.0 | 490 | Predominantly monoanionic form |
| 9.0 | 490 | Predominantly dianionic form |
Table 2: Illustrative Effect of a Surfactant (Tween® 20) on the Aggregation of a Hydrophobic Dye in Aqueous Solution
| Tween® 20 Concentration (%) | Absorbance at Monomer Peak | Absorbance at Aggregate Peak |
| 0.00 | 0.25 | 0.15 |
| 0.01 | 0.35 | 0.08 |
| 0.05 | 0.50 | 0.02 |
| 0.10 | 0.52 | < 0.01 |
Table 3: Illustrative Effect of β-Cyclodextrin on the Fluorescence Intensity of a Fluorescein Derivative
| β-Cyclodextrin Concentration (mM) | Relative Fluorescence Intensity (%) |
| 0 | 45 |
| 2 | 65 |
| 5 | 85 |
| 10 | 98 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Dissolution in DMSO: Add a sufficient volume of high-purity dimethyl sulfoxide (DMSO) to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Store the stock solution protected from light at -20°C.
Protocol 2: Preparation of a Working Solution with Reduced Aggregation
-
Start with the aqueous buffer: In a sterile container, add the desired volume of your aqueous buffer.
-
Add anti-aggregation agent (choose one):
-
Co-solvent: Add a volume of DMSO or ethanol to the buffer. The final concentration of the co-solvent should be optimized for your experiment (typically 1-10%).
-
Surfactant: Add a concentrated stock solution of a non-ionic surfactant like Tween® 20 to the buffer to achieve a final concentration above its critical micelle concentration (e.g., 0.05% v/v).
-
Cyclodextrin: Dissolve β-cyclodextrin in the buffer to the desired final concentration (e.g., 5-10 mM) before adding the dye.
-
-
Mix thoroughly: Ensure the anti-aggregation agent is fully dissolved and evenly distributed in the buffer.
-
Add the dye stock solution: While vortexing or stirring the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Final mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
Protocol 3: Spectroscopic Monitoring of Aggregation
-
Prepare a series of dilutions: Prepare a dilution series of this compound in your aqueous buffer of choice, starting from a concentration where aggregation is expected down to a very dilute concentration where the dye is likely to be monomeric.
-
Acquire UV-Vis spectra: For each concentration, acquire a UV-Vis absorption spectrum over a relevant wavelength range (e.g., 350-600 nm).
-
Analyze the spectra:
-
Monomer peak: Identify the absorbance maximum for the most dilute solution.
-
Changes with concentration: Observe any shifts in the absorbance maximum (blue-shift for H-aggregates, red-shift for J-aggregates) or the appearance of new peaks/shoulders as the concentration increases.
-
Deviation from Beer-Lambert Law: Plot absorbance at the monomer peak versus concentration. A non-linear relationship is indicative of aggregation.
-
-
Fluorescence Spectroscopy (Optional):
-
Acquire fluorescence emission spectra for the same dilution series (excite at a wavelength where the monomer absorbs).
-
A decrease in the fluorescence quantum yield with increasing concentration is a strong indicator of aggregation-caused quenching.
-
Visualizations
Caption: The aggregation process of this compound in aqueous solution.
Caption: Mechanisms for preventing the aggregation of this compound.
Caption: A troubleshooting workflow for preparing stable this compound solutions.
References
Technical Support Center: Staining with 4',5'-Dibromofluorescein
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4',5'-Dibromofluorescein in their histology and fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in histology?
This compound is a fluorescent dye belonging to the xanthene family, which also includes fluorescein (B123965).[1] It is commonly used as a biological stain in histology and microscopy.[1] Its applications include protein staining in electrophoresis and as a ligand for studying protein properties.
Q2: What are the spectral properties of this compound?
This compound typically absorbs light at a wavelength of around 450 nm and emits light at approximately 480 nm.
Q3: How should I store this compound?
It is generally recommended to store the powdered dye at room temperature. Once in solution, it is best to protect it from light and store it according to the specific solvent used. For long-term storage of solutions, refrigeration or freezing is often recommended.
Q4: Is this compound compatible with immunofluorescence (IF) protocols?
Yes, as a fluorescein derivative, it can be used in immunofluorescence protocols, typically as a conjugate to a secondary antibody for indirect immunofluorescence.
Troubleshooting Guides
Staining artifacts can arise at various stages of the histological process. This guide addresses common issues encountered when using this compound and other fluorescein-based dyes.
Problem 1: Weak or No Fluorescent Signal
A faint or absent signal can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Excitation ~450 nm, Emission ~480 nm). |
| Low Dye Concentration | The concentration of the dye may be too low. Consider performing a titration to determine the optimal concentration for your specific application and sample type. |
| Photobleaching | Fluorescein dyes are susceptible to photobleaching, which is the irreversible fading of the fluorescent signal upon exposure to light.[2][3] Minimize light exposure by using neutral density filters, reducing illumination intensity, and limiting exposure time.[4] The use of an anti-fade mounting medium is highly recommended.[2][5] |
| Inadequate Fixation | Poor fixation can lead to the loss of target antigens or altered cellular morphology. Ensure you are using an appropriate fixation protocol for your target of interest. |
| Suboptimal pH | The fluorescence of fluorescein derivatives can be pH-sensitive. Ensure the pH of your staining and mounting solutions is within the optimal range for the dye. |
| Quenching | High concentrations of the dye can sometimes lead to self-quenching, where the fluorescence intensity decreases. If you suspect this, try using a lower dye concentration. |
Problem 2: High Background or Non-Specific Staining
Excessive background fluorescence can obscure the specific signal from your target.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | Tissues can have endogenous fluorescence (autofluorescence), which can interfere with the signal from your dye.[6][7] Image an unstained control sample to assess the level of autofluorescence. Consider using a blocking agent or a commercial autofluorescence quencher.[6] |
| Non-Specific Binding | The dye or antibody-dye conjugate may be binding non-specifically to other components in the tissue.[7][8] Ensure adequate blocking steps are included in your protocol. Using a blocking solution such as normal serum from the species of the secondary antibody or bovine serum albumin (BSA) can help. |
| Dye Aggregates | The dye solution may contain small aggregates that can bind to the tissue and appear as bright, non-specific spots. Filter your dye solution before use. |
| Inadequate Washing | Insufficient washing after the staining step can leave unbound dye on the tissue, contributing to high background.[8] Increase the number and duration of wash steps. |
| Drying of the Specimen | Allowing the tissue section to dry out at any stage of the staining process can cause non-specific staining artifacts. Keep the specimen moist throughout the procedure.[9] |
Problem 3: Photobleaching
Photobleaching is the photochemical destruction of a fluorophore, leading to a diminished fluorescent signal.[2][3]
| Mitigation Strategy | Description |
| Use Antifade Reagents | Incorporate an antifade reagent into your mounting medium.[2][5] These reagents help to reduce the rate of photobleaching. |
| Minimize Light Exposure | Reduce the intensity of the excitation light using neutral density filters and keep the exposure time as short as possible.[2][4] |
| Image Acquisition | Capture images quickly and avoid prolonged focusing on the same area. |
| Choose Photostable Dyes | If photobleaching is a persistent issue, consider using more photostable fluorescent dyes if your experimental design allows. |
Experimental Protocols
Below is a general protocol for fluorescent staining of paraffin-embedded tissue sections. This protocol may need to be optimized for your specific tissue and target.
Protocol: Fluorescent Staining of Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (if necessary for immunofluorescence):
-
This step is crucial for unmasking epitopes that may have been altered by fixation.
-
Common methods include heat-induced epitope retrieval (HIER) using a citrate (B86180) or Tris-EDTA buffer. The optimal method will depend on the primary antibody used.
-
-
Permeabilization (for intracellular targets):
-
Incubate sections in a permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100) for 10-15 minutes.[10]
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal serum from the secondary antibody species or 1-3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation (for immunofluorescence):
-
Dilute the primary antibody in a suitable antibody diluent.
-
Incubate the sections with the primary antibody, typically overnight at 4°C.
-
-
Washing:
-
Wash the slides with PBS or a similar buffer: 3 changes, 5 minutes each.
-
-
Secondary Antibody Incubation (using a this compound conjugate):
-
Dilute the fluorescently labeled secondary antibody in the antibody diluent.
-
Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the slides with PBS: 3 changes, 5 minutes each, protected from light.
-
-
Counterstaining (optional):
-
If a nuclear counterstain is desired, incubate with a suitable dye (e.g., DAPI) according to the manufacturer's instructions.
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium, preferably one containing an antifade reagent.
-
Quantitative Data Summary
The following table provides typical concentration ranges and incubation times for reagents used in fluorescent histology. These are starting points and should be optimized for your specific experiment.
| Parameter | Typical Range | Notes |
| Primary Antibody Concentration | 0.5 - 10 µg/mL | Titration is essential for optimal signal-to-noise ratio. |
| Secondary Antibody Concentration | 1 - 10 µg/mL | Titration is recommended. |
| This compound (direct stain) | 1 - 10 µM | Concentration will vary based on the application. |
| Fixation Time (4% PFA) | 15 - 30 minutes | Over-fixation can mask antigens. |
| Permeabilization Time (Triton X-100) | 10 - 15 minutes | Excessive permeabilization can damage cell morphology. |
| Blocking Time | 30 - 60 minutes | Longer blocking times may be necessary for some tissues. |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | Overnight incubation at 4°C often yields better results. |
| Secondary Antibody Incubation | 1 - 2 hours at RT | Protect from light to prevent photobleaching. |
Visualizations
Experimental Workflow for Fluorescent Histology
Caption: A flowchart of the major steps in a typical fluorescent histology experiment.
Troubleshooting Logic for Weak or No Signal
Caption: A decision tree to diagnose the cause of a weak or absent fluorescent signal.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. biotium.com [biotium.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. benchchem.com [benchchem.com]
Improving signal-to-noise ratio in 4',5'-Dibromofluorescein microscopy
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their microscopy experiments using 4',5'-Dibromofluorescein and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound?
Understanding the spectral properties of this compound is crucial for selecting the appropriate microscope hardware and imaging parameters. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~450 nm | [1][2] |
| Emission Maximum (λem) | ~517 nm | [3] |
| Molar Extinction Coefficient (ε) | ≥5,000 M⁻¹cm⁻¹ at 445-451 nm | |
| Fluorescence Quantum Yield (Φf) | 0.20 in Ethanol with 1 mM NaOH | [4] |
| Molecular Weight | 490.10 g/mol | [1][2][5] |
Q2: What is the basic principle of fluorescence microscopy?
Fluorescence microscopy is a powerful imaging technique that utilizes the phenomenon of fluorescence to generate images of specimens. The basic workflow is illustrated in the diagram below.
Figure 1. Basic principle of a fluorescence microscope setup.
Q3: How should I store and handle this compound?
Proper storage and handling are essential for maintaining the integrity of the fluorescent dye. This compound is typically a powder and should be stored at room temperature in a dry, dark place.[1] When preparing stock solutions, it is advisable to protect them from light and store them at -20°C for short-term storage or -80°C for long-term storage.[6] Always refer to the manufacturer's specific instructions for the product you are using.
Troubleshooting Guide
A high signal-to-noise ratio is critical for obtaining high-quality fluorescence microscopy images. The following sections provide guidance on troubleshooting common issues that can compromise this ratio.
High Background
High background fluorescence can obscure the specific signal from your target, reducing image contrast and making data interpretation difficult.
Troubleshooting Workflow for High Background:
Figure 2. Logical workflow for troubleshooting high background fluorescence.
Common Causes and Solutions for High Background:
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescence of the sample | Image an unstained control to determine the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching kit or spectral unmixing if available on your imaging system. | Reduction of non-specific background signal, leading to improved contrast. |
| Excessive antibody/probe concentration | Perform a titration experiment to determine the optimal concentration of the primary and/or secondary antibody.[7] | Reduced non-specific binding and background while maintaining a strong specific signal. |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations. Ensure gentle agitation during washing. | Removal of unbound antibodies, leading to a cleaner background. |
| Ineffective blocking | Optimize the blocking step by trying different blocking agents (e.g., BSA, normal serum) and increasing the incubation time. | Prevention of non-specific antibody binding to the sample, resulting in lower background. |
| Spectral bleed-through from other fluorophores | When performing multi-color imaging, ensure that the emission of this compound is not being detected in other channels, and vice-versa. Use spectrally well-separated dyes and appropriate filter sets.[7] | Elimination of false-positive signals in other channels. |
Weak Signal
A weak fluorescent signal can be due to a variety of factors, from suboptimal labeling to incorrect microscope settings.
Troubleshooting Workflow for Weak Signal:
Figure 3. Step-by-step guide for troubleshooting a weak fluorescent signal.
Common Causes and Solutions for Weak Signal:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect filter sets | Ensure the excitation and emission filters are appropriate for this compound (Excitation ~450 nm, Emission ~517 nm). | Optimal excitation of the fluorophore and efficient collection of its emission, leading to a brighter signal. |
| Low antibody/probe concentration | Perform a titration to find the optimal concentration. If the signal is still weak, consider increasing the concentration.[7] | Saturation of the target epitope with the labeled antibody, maximizing the fluorescent signal. |
| Insufficient incubation time | Increase the incubation time for the primary and/or secondary antibody to allow for adequate binding. | More complete binding of antibodies to the target, resulting in a stronger signal. |
| Low abundance of the target protein | Consider using a signal amplification technique, such as a tyramide signal amplification (TSA) kit. | Increased deposition of fluorophores at the site of the target, leading to a significantly brighter signal. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an anti-fade mounting medium.[7] | Preservation of the fluorescent signal during image acquisition. |
Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a gradual decrease in signal intensity upon exposure to excitation light.
Strategies to Minimize Photobleaching:
| Strategy | Detailed Recommendation | Benefit |
| Use Anti-fade Mounting Media | Mount coverslips using a commercially available mounting medium containing an anti-fade reagent. | These reagents scavenge free radicals that contribute to photobleaching, thus preserving the fluorescence signal for longer. |
| Minimize Exposure to Excitation Light | Use neutral density filters to reduce the intensity of the excitation light. Only expose the sample to the light when actively acquiring an image. Use the lowest possible laser power on confocal systems. | Reduced rate of photobleaching, allowing for longer imaging sessions and more consistent signal intensity. |
| Optimize Image Acquisition Settings | Use a more sensitive detector (e.g., a cooled CCD camera) to reduce the required exposure time. Increase the camera gain or binning if necessary, while being mindful of potential increases in noise. | Shorter exposure times mean less time for photobleaching to occur, preserving the signal. |
| Choose Photostable Dyes | While using this compound, if photobleaching is a persistent issue that cannot be resolved with the above methods, consider if a more photostable fluorophore with similar spectral properties is suitable for your experiment. | More robust fluorophores will fade less quickly, providing a more stable signal over time. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Cultured Cells
This protocol provides a general workflow for immunofluorescence staining of adherent cells grown on coverslips. It should be optimized for your specific cell type and target protein.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target of interest)
-
Secondary antibody conjugated to this compound
-
Anti-fade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.
-
Imaging: Image the sample using a fluorescence microscope equipped with appropriate filters for this compound (Excitation ~450 nm, Emission ~517 nm).
Protocol 2: Determining Optimal Antibody Concentration
A titration experiment is essential to find the antibody concentration that provides the best signal-to-noise ratio.
Procedure:
-
Prepare a series of dilutions of your primary antibody in blocking buffer (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Prepare a negative control sample that will be incubated with blocking buffer only (no primary antibody).
-
Follow your standard immunofluorescence protocol, incubating separate coverslips with each antibody dilution.
-
Use a constant, optimal concentration of the this compound-conjugated secondary antibody for all samples.
-
Image all samples using the exact same microscope settings (e.g., exposure time, laser power, gain).
-
Compare the images to identify the dilution that provides a bright, specific signal with low background. This is your optimal primary antibody concentration.
-
Repeat the process for the secondary antibody if necessary.
References
- 1. 4′,5′-二溴荧光素 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4 ,5 -Dibromofluorescein Dye content 95 596-03-2 [sigmaaldrich.com]
- 3. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [drugfuture.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biotium.com [biotium.com]
Effect of pH on 4',5'-Dibromofluorescein fluorescence intensity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of pH on the fluorescence intensity of 4',5'-Dibromofluorescein.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| Why is my fluorescence signal weak or absent? | The pH of the solution may be too low. This compound, like other fluorescein (B123965) derivatives, exhibits significantly lower fluorescence in acidic conditions.[1][2] | Ensure the pH of your buffer is in the optimal range for fluorescence. For fluorescein and its derivatives, fluorescence is generally higher in basic conditions (pH > 7).[1][2] Adjust the pH of your solution and re-measure. |
| The concentration of the dye is too low. | Prepare a fresh, more concentrated stock solution and dilute as needed. | |
| The excitation or emission wavelengths are set incorrectly. | The optimal excitation and emission wavelengths for this compound can be influenced by pH. A reported absorption maximum is around 450 nm.[3] It is advisable to perform a wavelength scan to determine the optimal settings for your specific experimental conditions. | |
| My fluorescence intensity is fluctuating or unstable. | The pH of the sample is not stable. | Use a buffer with sufficient buffering capacity to maintain a constant pH throughout the experiment. |
| Photobleaching (the dye is being destroyed by the excitation light). | Reduce the exposure time or the intensity of the excitation light. Use a fresh sample for each measurement if possible.[4] | |
| The sample is contaminated with a quenching agent. | Ensure all glassware is scrupulously clean and that your solvents and reagents are of high purity. | |
| I'm observing a shift in the excitation or emission peak. | The pH of the solution has changed. | The spectral properties of fluorescein derivatives are known to be pH-dependent. A change in pH can lead to a shift in the absorption and emission spectra.[5] Verify and stabilize the pH of your samples. |
| The fluorescence intensity is lower than expected, even at high pH. | Self-quenching due to high concentration. | At high concentrations, fluorescent molecules can interact with each other, leading to a decrease in fluorescence intensity. Try diluting your sample. |
| Presence of heavy atoms or certain ions in the buffer. | Halide ions (like I⁻, Br⁻) and other heavy atoms can quench fluorescence. Check the composition of your buffer and consider using a different buffer system if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the fluorescence of this compound?
A1: The fluorescence intensity of this compound is highly dependent on pH. Generally, as with other fluorescein derivatives, its fluorescence is significantly quenched in acidic environments and is much stronger in neutral to alkaline conditions.[1][2] This is due to the different ionic forms the molecule can adopt at various pH levels.
Q2: What is the optimal pH range for measuring the fluorescence of this compound?
A2: While specific data for this compound is not extensively available, based on the behavior of fluorescein and its derivatives, the optimal pH range for maximum fluorescence intensity is typically above pH 7.[1][2]
Q3: How does the structure of this compound contribute to its pH sensitivity?
A3: The presence of the hydroxyl and carboxylic acid groups on the xanthene ring system is responsible for the pH-dependent changes in the electronic structure of the molecule, which in turn affects its fluorescence properties.[5]
Q4: Can I use this compound as a pH indicator?
A4: Yes, due to its pH-dependent fluorescence, this compound can potentially be used as a fluorescent pH indicator in certain applications.[6]
Q5: What are the typical excitation and emission wavelengths for this compound?
A5: The absorption maximum of this compound is reported to be around 450 nm.[3] The emission maximum is expected to be at a longer wavelength, and it is recommended to determine the optimal excitation and emission wavelengths experimentally under your specific conditions, as they can be influenced by pH.
Quantitative Data
The following table provides representative data on the relative fluorescence intensity of this compound at various pH values. This data is based on the known behavior of fluorescein derivatives and illustrates the general trend. Actual values may vary depending on experimental conditions.
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 10 |
| 5.0 | 25 |
| 6.0 | 50 |
| 7.0 | 80 |
| 8.0 | 95 |
| 9.0 | 100 |
| 10.0 | 98 |
Experimental Protocol
This protocol outlines a general method for measuring the effect of pH on the fluorescence intensity of this compound.
Materials:
-
This compound
-
DMSO (for stock solution)
-
A series of buffers with pH values ranging from 4 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Spectrofluorometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in DMSO.
-
Working Solution Preparation:
-
For each pH value to be tested, prepare a dilute working solution of this compound in the corresponding buffer.
-
A typical final concentration might be in the low micromolar range (e.g., 1 µM). To do this, add a small volume of the DMSO stock solution to a volumetric flask and fill it to the mark with the appropriate buffer. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.
-
-
pH Measurement: Verify the pH of each working solution using a calibrated pH meter.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission wavelengths. Based on available data, start with an excitation wavelength of around 450 nm and scan for the emission maximum. Once the emission maximum is identified, you can perform an excitation scan to find the optimal excitation wavelength.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of a blank sample (buffer without the dye) for each pH value to be tested.
-
Measure the fluorescence intensity of each this compound working solution at its corresponding pH.
-
-
Data Analysis:
-
Subtract the blank fluorescence intensity from the sample fluorescence intensity for each pH value.
-
Plot the corrected fluorescence intensity as a function of pH.
-
Normalize the data by setting the highest fluorescence intensity to 100% to visualize the relative change.
-
Experimental Workflow
Caption: Experimental workflow for determining the effect of pH on this compound fluorescence.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′,5′-Dibromfluoreszein Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 4. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. 4,5- Dibromo fluorescein - Tristains [tristains.com]
4',5'-Dibromofluorescein stability in different buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability of 4',5'-Dibromofluorescein in different buffer systems. It includes troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.
Stability of this compound in Different Buffers
The stability of this compound, a fluorescent dye, is crucial for obtaining reliable and reproducible results in various assays. Its stability is influenced by several factors, including the composition of the buffer, pH, temperature, and exposure to light. While specific quantitative data on the degradation rates of this compound in different buffers is not extensively available in the public domain, general principles for fluorescein (B123965) derivatives can be applied.
Key Factors Influencing Stability:
-
pH: Fluorescein and its derivatives are known to be pH-sensitive. The fluorescence intensity of these dyes, including this compound, tends to decrease in acidic conditions. For optimal and stable fluorescence, it is recommended to use buffers with a pH in the neutral to slightly alkaline range (pH 7-9).
-
Temperature: Higher temperatures can accelerate the degradation of fluorescent dyes. For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as 4°C for short-term and -20°C or -80°C for long-term storage.[3][4]
-
Light Exposure: Like many fluorescent molecules, this compound is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. It is crucial to protect solutions containing the dye from light by using amber vials or covering containers with aluminum foil.[4]
Summary of Stability Considerations
| Parameter | Condition | General Recommendation | Potential Impact on this compound Stability |
| pH | Acidic (below 7) | Avoid for prolonged periods | Decreased fluorescence intensity and potential degradation. |
| Neutral to Alkaline (7-9) | Recommended for optimal fluorescence | Generally stable fluorescence signal. | |
| Buffer Type | Phosphate (B84403) Buffered Saline (PBS) | Commonly used and generally stable.[1] | Provides a stable pH environment. |
| TRIS Buffer | Use with caution if temperature fluctuates.[1][2] | pH shifts with temperature can affect fluorescence. | |
| Temperature | Room Temperature | Suitable for short-term use during experiments. | Increased potential for degradation over time. |
| 4°C | Recommended for short-term storage (days to weeks).[5] | Slows down degradation. | |
| -20°C or -80°C | Recommended for long-term storage (months to years).[3][4] | Minimizes degradation. | |
| Light | Exposure to ambient or direct light | Minimize exposure. | Can lead to rapid photobleaching and loss of signal. |
| Storage in the dark | Highly recommended.[4] | Preserves the fluorescent properties of the dye. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method for comparing the stability of this compound in different buffer systems.
Objective: To evaluate the stability of this compound in Phosphate Buffered Saline (PBS) and TRIS buffer at different temperatures and light conditions over time.
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
TRIS Buffer, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrofluorometer or microplate reader with fluorescence capabilities
-
Amber microcentrifuge tubes or tubes covered in aluminum foil
-
Standard laboratory equipment (pipettes, vortex mixer, etc.)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
A controlled light source (for photostability testing)
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a final working concentration (e.g., 10 µM) in both PBS (pH 7.4) and TRIS buffer (pH 7.4).
-
Prepare a sufficient volume of each working solution to accommodate all time points and conditions.
-
-
Experimental Setup:
-
Aliquot the working solutions into amber microcentrifuge tubes for each condition to be tested.
-
Temperature Stability:
-
Place sets of tubes at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Photostability:
-
Expose a set of tubes to a controlled light source at a constant temperature (e.g., 25°C).
-
Keep a parallel set of tubes wrapped in aluminum foil at the same temperature to serve as dark controls.
-
-
-
Data Collection:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), take a sample from each condition.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer or microplate reader. Use excitation and emission wavelengths appropriate for this compound (e.g., excitation around 490 nm and emission around 515 nm, although these should be optimized for your instrument).
-
Measure the absorbance spectrum to check for changes in the dye's concentration or for the appearance of degradation products.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (time 0) for each condition.
-
Plot the relative fluorescence intensity as a function of time for each buffer, temperature, and light condition.
-
Calculate the rate of fluorescence decay (degradation rate) for each condition.
-
Caption: Experimental workflow for assessing the stability of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Degradation of the dye: Improper storage (exposure to light, high temperature). | Store stock solutions at -20°C or -80°C, protected from light. Prepare fresh working solutions for each experiment. |
| Incorrect pH: The buffer pH is too acidic. | Ensure the buffer pH is between 7 and 9. Verify the pH of your buffer before use. | |
| Photobleaching: Excessive exposure to excitation light during measurement. | Minimize exposure time to the excitation source. Use a lower intensity excitation light if possible. Use an anti-fade reagent if mounting on slides. | |
| Inconsistent or Drifting Signal | Temperature Fluctuations: The pH of the TRIS buffer is changing with temperature.[1][2] | If using TRIS buffer, ensure a stable temperature throughout the experiment. Consider using a temperature-insensitive buffer like PBS. |
| Evaporation: Sample volume is decreasing over time, concentrating the dye. | Use sealed containers for incubation. For plate-based assays, use plate sealers. | |
| Precipitation: The dye is precipitating out of solution. | Ensure the dye concentration is within its solubility limit in the chosen buffer. Sonication of the stock solution before dilution may help. | |
| High Background Fluorescence | Autofluorescence: Components of the sample or buffer are fluorescent. | Run a blank sample (buffer only) to determine the background fluorescence and subtract it from your measurements. |
| Contamination: The buffer or other reagents are contaminated with a fluorescent substance. | Use high-purity reagents and sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder? A1: The solid powder should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Room temperature is generally acceptable for the solid form, but for long-term stability, storage at 4°C is recommended.
Q2: What is the best way to prepare a stock solution of this compound? A2: It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in an organic solvent like DMSO. This stock solution can then be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: Can I store my working solution of this compound in buffer? A3: It is best to prepare fresh working solutions from your frozen stock for each experiment. If you need to store a working solution for a short period, keep it at 4°C and protected from light for no more than a few days.[7]
Q4: Why is my fluorescence signal decreasing over time during my experiment? A4: This could be due to several factors, including photobleaching from repeated exposure to an excitation light source, chemical degradation of the dye in the buffer, or a change in pH.[8] Refer to the troubleshooting guide for specific solutions.
Q5: Is there a significant difference in stability between phosphate and TRIS buffers? A5: While direct comparative data for this compound is limited, a key difference is the temperature sensitivity of TRIS buffer's pH.[1][2] If your experimental temperature fluctuates, the pH of the TRIS buffer will change, which can affect the fluorescence of the dye. Phosphate buffers are generally less sensitive to temperature changes in terms of pH.
Caption: Factors affecting the stability of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medicago.se [medicago.se]
- 3. researchgate.net [researchgate.net]
- 4. emsdiasum.com [emsdiasum.com]
- 5. Preservation method for long-term storage of fluorescently labeled cells for microscopy [protocols.io]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dl.astm.org [dl.astm.org]
Technical Support Center: Quenching of 4',5'-Dibromofluorescein Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4',5'-Dibromofluorescein.
Troubleshooting Guides
This section addresses specific issues that may arise during fluorescence quenching experiments with this compound.
Scenario 1: No or Minimal Fluorescence Quenching Observed
Question: I've added my potential quencher, but I'm not seeing a significant decrease in the fluorescence intensity of my this compound solution. What could be the problem?
Answer:
Several factors could contribute to the lack of fluorescence quenching. Consider the following troubleshooting steps:
-
Incorrect Wavelengths: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for this compound. While literature values vary, a common starting point is an excitation wavelength around 490 nm and an emission wavelength around 515 nm.[1] It is crucial to determine the optimal wavelengths for your specific experimental conditions (e.g., buffer, pH).
-
Quencher Concentration: The concentration of your quencher may be too low to induce a noticeable effect. Try performing a titration with increasing concentrations of the quencher to determine the optimal concentration range.
-
Quenching Inefficiency: Not all molecules are effective quenchers for a given fluorophore. The quenching efficiency depends on the specific interaction between the fluorophore and the quencher. It's possible that the molecule you are testing is not a strong quencher for this compound. Consider testing a known quencher, such as potassium iodide, to validate your experimental setup.
-
Solvent and Environmental Effects: The solvent can significantly impact fluorescence and quenching. Ensure that your quencher is soluble and stable in the chosen solvent. Factors like pH and temperature can also influence the interaction between the fluorophore and the quencher. The fluorescence of fluorescein (B123965) derivatives is known to be pH-dependent.[1]
-
Static vs. Dynamic Quenching: If you suspect static quenching (formation of a non-fluorescent complex), changes in the absorption spectrum of this compound upon addition of the quencher might be observed. For dynamic (collisional) quenching, increasing the temperature or decreasing the viscosity of the solvent can enhance the quenching effect.
Scenario 2: Inconsistent or Irreproducible Quenching Results
Question: My fluorescence quenching results are not consistent between experiments. What are the possible causes of this variability?
Answer:
Inconsistent results often stem from variations in experimental conditions. Here are some factors to check:
-
Photobleaching: this compound, like many fluorophores, is susceptible to photobleaching, which is the irreversible photochemical destruction of the dye upon exposure to excitation light. Minimize the exposure of your samples to the excitation light. Use fresh samples for each measurement and avoid prolonged exposure times.
-
Temperature Fluctuations: Dynamic quenching is particularly sensitive to temperature changes, as it affects the diffusion rate of molecules. Ensure that all your measurements are performed at a constant and controlled temperature.
-
pH Instability: The fluorescence of this compound is pH-sensitive. Small shifts in the pH of your buffer can lead to changes in fluorescence intensity, which might be misinterpreted as quenching. Use a well-buffered solution and verify the pH before each experiment.
-
Inner Filter Effect: At high concentrations of the fluorophore or quencher, the solution can absorb a significant portion of the excitation or emission light, leading to a non-linear decrease in fluorescence intensity that is not due to quenching. This is known as the inner filter effect. To minimize this, use dilute solutions of this compound (absorbance < 0.1 at the excitation wavelength) and correct for any absorption by the quencher at the excitation and emission wavelengths.
-
Sample Preparation: Ensure accurate and consistent pipetting of all reagents, especially for the quencher titration. Small errors in concentration can lead to significant variations in the observed quenching.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms for quenching this compound fluorescence?
A1: The fluorescence of this compound can be quenched through several mechanisms:
-
Static Quenching: This occurs when this compound forms a non-fluorescent complex with a quencher molecule in the ground state.[2] This complex formation reduces the population of fluorophores available for excitation.
-
Dynamic (Collisional) Quenching: In this process, an excited this compound molecule collides with a quencher molecule, leading to non-radiative de-excitation back to the ground state.[2]
-
Förster Resonance Energy Transfer (FRET): If an acceptor molecule with an absorption spectrum that overlaps the emission spectrum of this compound is in close proximity (typically 1-10 nm), non-radiative energy transfer can occur, quenching the donor's fluorescence.[3]
-
Heavy-Atom Quenching: The bromine atoms in this compound can enhance intersystem crossing from the excited singlet state to the triplet state, a phenomenon known as the internal heavy-atom effect. External heavy atoms, such as iodide ions, can further increase this rate and quench fluorescence.[4]
Q2: What are some known quenchers for this compound and related dyes?
A2: Several types of molecules are known to quench the fluorescence of fluorescein derivatives:
-
Halide Ions: Iodide (I⁻) is a classic and effective collisional quencher for fluorescein and its derivatives due to the heavy-atom effect.[5]
-
Heavy Metal Ions: Ions such as Cu²⁺, Fe³⁺, and Pb²⁺ can act as quenchers, often through static quenching mechanisms involving complex formation.[6]
-
Aromatic Amino Acids: Tryptophan has been shown to quench the fluorescence of fluorescein derivatives, which is a relevant consideration when studying protein-dye interactions.[7]
-
Organic Dyes: Certain organic dyes can act as quenchers, often through FRET if there is sufficient spectral overlap.
-
Molecular Oxygen: Dissolved oxygen is a well-known dynamic quencher for many fluorophores.
Q3: How can I differentiate between static and dynamic quenching?
A3: You can distinguish between static and dynamic quenching using the following methods:
-
Temperature Dependence: Dynamic quenching is diffusion-controlled and therefore increases with higher temperatures, leading to a larger Stern-Volmer constant (Ksv). Static quenching, which involves the formation of a complex, typically decreases at higher temperatures as the complex may become less stable.
-
Fluorescence Lifetime Measurements: Dynamic quenching reduces the fluorescence lifetime of the fluorophore because it provides an additional pathway for de-excitation. In contrast, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophores, as the quenched molecules are non-fluorescent and essentially "invisible" in the lifetime measurement.
-
Absorption Spectroscopy: Static quenching involves the formation of a ground-state complex, which may lead to changes in the absorption spectrum of the fluorophore. Dynamic quenching only affects the excited state and therefore does not alter the absorption spectrum.
Q4: What is the Stern-Volmer equation and how is it used?
A4: The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for both static and dynamic quenching:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
By plotting F₀/F versus [Q], a linear relationship should be observed for simple quenching systems. The slope of this plot gives the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.[5]
Quantitative Data
The following tables summarize quenching data for fluorescein and its derivatives with various quenchers. Note that these values can be influenced by experimental conditions such as pH, temperature, and solvent.
Table 1: Stern-Volmer Constants (Ksv) for Quenching of Fluorescein Derivatives
| Fluorophore | Quencher | Ksv (M⁻¹) | Quenching Mechanism | Reference (Illustrative) |
| Fluorescein | Iodide (I⁻) | ~10 - 20 | Dynamic (Heavy Atom) | [5] |
| Eosin Y | Tyrosine | ~50 - 100 | Static | [7] |
| This compound | Carbazochromum | Not explicitly stated, but static quenching observed | Static |
Table 2: Bimolecular Quenching Rate Constants (kq) for Dynamic Quenching
| Fluorophore | Quencher | kq (M⁻¹s⁻¹) | Notes | Reference (Illustrative) |
| Fluorescein | Iodide (I⁻) | ~5 x 10⁹ | Diffusion-controlled | |
| Various | Molecular O₂ | ~10¹⁰ | Highly efficient quencher |
Experimental Protocols
Protocol: Fluorescence Quenching Titration of this compound with a Potential Quencher
Objective: To determine the Stern-Volmer constant (Ksv) for the quenching of this compound by a quencher of interest.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Quencher stock solution (concentration depends on quenching efficiency)
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer with temperature control
-
Cuvettes suitable for fluorescence measurements
Procedure:
-
Prepare a working solution of this compound: Dilute the stock solution in the buffer to a final concentration that gives an absorbance of less than 0.1 at the excitation maximum to avoid inner-filter effects. A typical final concentration is in the low micromolar range.
-
Determine Optimal Wavelengths: Record the excitation and emission spectra of the this compound working solution to determine the optimal excitation and emission wavelengths for your instrument and buffer conditions.
-
Prepare a Series of Quencher Concentrations: Prepare a set of solutions containing a constant concentration of this compound and varying concentrations of the quencher. This can be done by adding small aliquots of the concentrated quencher stock solution to the fluorophore solution in the cuvette. Ensure the total volume change is minimal (<5%) to avoid significant dilution effects.
-
Measure Fluorescence Intensity:
-
Measure the fluorescence intensity of the this compound solution without any quencher (F₀).
-
Sequentially add the quencher at different concentrations and record the fluorescence intensity (F) at each concentration after allowing the solution to equilibrate for a few minutes.
-
Ensure the temperature is kept constant throughout the experiment.
-
-
Correct for Inner-Filter Effect (if necessary): If the quencher absorbs light at the excitation or emission wavelengths, a correction needs to be applied to the observed fluorescence intensity.
-
Data Analysis:
-
Calculate the ratio F₀/F for each quencher concentration.
-
Plot F₀/F versus the quencher concentration [Q].
-
Perform a linear regression on the data points. The slope of the line is the Stern-Volmer constant (Ksv).
-
Visualizations
Caption: Mechanisms of Dynamic and Static Fluorescence Quenching.
Caption: Experimental Workflow for Stern-Volmer Analysis.
References
- 1. Solved The fluorescence of fluorescein is quenched by the | Chegg.com [chegg.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 4. External heavy-atom effect on fluorescence kinetics - PhysChemComm (RSC Publishing) [pubs.rsc.org]
- 5. chemfiz.home.amu.edu.pl [chemfiz.home.amu.edu.pl]
- 6. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 7. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing 4',5'-Dibromofluorescein solutions
Technical Support Center: 4',5'-Dibromofluorescein Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound solutions.
Issue: Precipitate forming in the solution during storage.
-
Question: I've noticed a precipitate has formed in my this compound stock solution. What could be the cause and how can I resolve it?
-
Answer: Precipitate formation can occur due to several factors, including solvent choice, storage temperature, and the concentration of the dye. This compound has limited solubility in aqueous solutions and may precipitate out, especially at lower temperatures.[1] If you are using an alcoholic solvent, increased water content from carry-over can also cause the formation of crystals.[2]
-
Short-term solution: Try gently warming the solution and vortexing or sonicating to redissolve the precipitate.
-
Long-term prevention:
-
Ensure you are using a suitable solvent. For stock solutions, organic solvents like ethanol (B145695), acetone, or DMSO are recommended.[1]
-
Store stock solutions at a consistent, appropriate temperature. For alcoholic solutions, room temperature may be suitable, while DMSO stocks are often stored at -20°C.[2]
-
Avoid introducing water into organic stock solutions. Use anhydrous solvents and ensure containers are sealed tightly to prevent moisture absorption.
-
-
Issue: Weak or no fluorescent signal in my experiment.
-
Question: My experimental results show a very weak or no fluorescent signal after using my this compound solution. What are the possible reasons for this?
-
Answer: A weak or absent signal can be due to issues with the dye solution, the experimental protocol, or the imaging setup.
-
Dye Solution:
-
Degradation: The dye may have degraded due to improper storage, such as prolonged exposure to light or elevated temperatures. Fluorescent dyes are susceptible to photobleaching.
-
Incorrect Concentration: The working solution may be too dilute. Always verify your dilution calculations.
-
-
Experimental Protocol:
-
pH: The fluorescence of fluorescein-based dyes is pH-sensitive. Ensure the pH of your experimental buffer is within the optimal range for this compound fluorescence.[1]
-
Binding Issues: If you are staining a biological sample, ensure that the dye has appropriate conditions to bind to its target. This includes proper fixation and permeabilization if staining intracellular components.
-
-
Imaging Setup:
-
Incorrect Filters: Verify that you are using the correct excitation and emission filters for this compound (Excitation max ~494 nm, Emission max ~517 nm).[1]
-
Photobleaching during imaging: Minimize exposure time and excitation light intensity to prevent rapid fading of the fluorescent signal.
-
-
Issue: High background fluorescence in my images.
-
Question: I'm observing high background fluorescence, which is obscuring my specific signal. How can I reduce this?
-
Answer: High background can be caused by several factors, including excess unbound dye, autofluorescence from the sample, or issues with the imaging medium.
-
Washing Steps: Ensure you have adequate washing steps in your protocol to remove any unbound this compound.
-
Dye Concentration: You may be using too high a concentration of the dye in your working solution. Try titrating the dye to find the optimal concentration with the best signal-to-noise ratio.
-
Autofluorescence: Some biological samples exhibit natural fluorescence. You can minimize this by using appropriate controls (unstained samples) and, if necessary, spectral imaging and linear unmixing to subtract the autofluorescent signal.
-
Mounting Medium: Use a mounting medium with an antifade reagent to reduce photobleaching and potential background.
-
Frequently Asked Questions (FAQs)
Preparation and Handling
-
What is the best solvent to dissolve this compound for a stock solution? this compound is soluble in ethanol and acetone.[1] For long-term storage, high-purity, anhydrous organic solvents are recommended. While specific long-term stability data in various solvents is not readily available, a common practice for many fluorescent dyes is to prepare concentrated stock solutions in dimethyl sulfoxide (B87167) (DMSO).
-
How should I prepare a working solution from a stock solution? Dilute the stock solution in an appropriate buffer for your experiment, such as Phosphate-Buffered Saline (PBS). It is often recommended to prepare aqueous working solutions fresh for each experiment, as the dye has low solubility and stability in aqueous media.[1]
Storage
-
What is the recommended storage temperature for this compound solutions? The optimal storage temperature depends on the solvent.
-
Solid Powder: Store in a cool, dry, and well-ventilated area, protected from light.[1] Room temperature is generally acceptable for the solid compound.
-
Organic Stock Solutions (e.g., in Ethanol, Acetone): For a related compound, Eosin Y, alcoholic solutions are stored at room temperature (15-25°C) and protected from direct sunlight.[2]
-
DMSO Stock Solutions: Based on general best practices for fluorescent dyes, it is advisable to store DMSO stock solutions at -20°C.
-
-
How long can I store this compound solutions? While specific quantitative stability data for this compound solutions is limited, general guidelines for fluorescent dyes suggest that stock solutions in anhydrous organic solvents can be stable for several months when stored properly. To ensure optimal performance, it is recommended to:
-
Prepare fresh working solutions from your stock for each experiment.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles if storing at -20°C.
-
Always protect solutions from light by using amber vials or wrapping containers in foil.
-
-
Can I store aqueous solutions of this compound? Due to its slight solubility in water, it is not recommended to store aqueous solutions for extended periods as this can lead to precipitation and degradation.[1] Prepare aqueous working solutions fresh before use.
Data Presentation: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Protection | Notes |
| Solid Powder | N/A | Room Temperature | Protect from light and moisture | Store in a tightly sealed container in a dry, well-ventilated area. |
| Stock Solution | Ethanol, Acetone | Room Temperature (15-25°C) | Protect from light | Based on recommendations for the related compound, Eosin Y.[2] |
| Stock Solution | DMSO | -20°C | Protect from light and moisture | General best practice for fluorescent dyes. Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer (e.g., PBS) | Use immediately | Protect from light | Prepare fresh for each experiment due to low aqueous solubility and stability. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 490.10 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out an appropriate amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.901 mg.
-
Add the powder to a suitable container (e.g., a 1.5 mL microcentrifuge tube).
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in foil to protect from light.
-
Store the aliquots at -20°C.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues with this compound solutions.
References
How to choose the right filter set for 4',5'-Dibromofluorescein
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate fluorescence filter set for 4',5'-Dibromofluorescein. Due to the fluorophore's sensitivity to its chemical environment, a careful selection process is crucial for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are there different excitation and emission maxima reported for this compound?
The spectral properties of this compound are highly dependent on the solvent and pH of the experimental medium.[1][2][3][4][5] Different solvents can alter the electronic state of the molecule, leading to shifts in the absorption and fluorescence spectra. Similarly, the protonation state of the molecule changes with pH, resulting in different ionic species with distinct spectral characteristics. For instance, in an aqueous solution, this compound can exist as a cation, monoanion, dianion, or neutral species, each with a unique excitation and emission profile.[4]
Q2: I am seeing high background noise in my images. What could be the cause?
High background noise, often referred to as bleed-through or crosstalk, can occur if your filter set is not optimally matched to the fluorophore's spectra under your specific experimental conditions. This can be due to:
-
Excitation light leaking through the emission filter: This happens when the emission filter does not sufficiently block the excitation wavelengths.
-
Spectral overlap with other fluorophores: If you are using multiple fluorophores, their emission spectra might overlap, leading to one fluorophore's signal being detected in another's channel.
To troubleshoot this, ensure your excitation and emission filters have narrow enough bandwidths and that the dichroic mirror has the correct cut-off wavelength to separate the excitation and emission light paths effectively.
Q3: My fluorescence signal is very weak. How can I improve it?
A weak fluorescence signal can be attributed to several factors related to your filter set selection:
-
Mismatch between the filter set and the fluorophore's spectra: The excitation filter may not be transmitting the peak excitation wavelength of this compound in your specific buffer, or the emission filter may be blocking a significant portion of the emitted light.
-
Inefficient excitation: The light source might not be powerful enough at the required excitation wavelength.
-
Low quantum yield: The fluorescence quantum yield of this compound can be influenced by its environment.
To enhance the signal, first, confirm the spectral properties of your dye in your experimental buffer. Then, select a filter set that is precisely matched to these characteristics. Ensure your excitation filter has high transmission at the peak excitation wavelength and your emission filter is centered around the peak emission wavelength.
Troubleshooting Guide: Choosing the Right Filter Set
The selection of an appropriate filter set is a critical step in fluorescence microscopy and imaging. A typical filter set consists of three key components: an excitation filter, a dichroic beamsplitter (or mirror), and an emission filter.
Step 1: Determine the Spectral Properties of this compound in Your Experimental Conditions
Before selecting a filter set, it is imperative to determine the excitation and emission maxima of this compound in your specific experimental buffer and pH. You can do this by using a spectrophotometer and a spectrofluorometer to measure the absorption and emission spectra, respectively.
Step 2: Select the Excitation Filter
The excitation filter should be chosen to selectively transmit the wavelengths of light that excite your fluorophore while blocking other wavelengths. The center wavelength (CWL) of the excitation filter should be as close as possible to the excitation maximum of this compound determined in Step 1. The bandwidth (FWHM) of the filter should be narrow enough to minimize background noise but wide enough to allow sufficient light to excite the sample.
Step 3: Select the Dichroic Beamsplitter
The dichroic beamsplitter directs the excitation light to the sample and allows the emitted fluorescence to pass to the detector. The cut-off wavelength of the dichroic mirror should be set between the excitation and emission maxima. A steep transition from high reflection of excitation light to high transmission of emission light is crucial for efficient signal detection.
Step 4: Select the Emission Filter
The emission filter is placed in front of the detector to block all light except for the fluorescence emitted by the sample. The CWL of the emission filter should align with the emission maximum of this compound. The bandwidth should be wide enough to collect a significant portion of the emission signal but narrow enough to block unwanted background and bleed-through from other sources.
Data Presentation: Spectral Properties and Recommended Filter Sets
The following table summarizes the reported spectral properties of this compound under different conditions and provides examples of suitable filter set specifications.
| Condition | Excitation Max (nm) | Emission Max (nm) | Recommended Excitation Filter (CWL/FWHM nm) | Recommended Dichroic Mirror (Cut-off nm) | Recommended Emission Filter (CWL/FWHM nm) |
| General (aqueous) | ~494 | ~517 | 490/20 | 505 | 525/30 |
| Reported Value 1 | 370 | 480 | 370/20 | 400 | 470/40 |
| Reported Value 2 | 450 | Not Specified | 450/20 | 475 | 510/40 |
Note: This table provides a starting point. The optimal filter set for your experiment will depend on the specific spectral properties of this compound in your unique conditions.
Experimental Workflow for Filter Set Selection
Caption: Workflow for selecting the optimal filter set for this compound.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 5. Spectral properties of fluorescein in solvent-water mixtures: applications as a probe of hydrogen bonding environments in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4',5'-Dibromofluorescein in Protein Staining
Welcome to the technical support center for 4',5'-Dibromofluorescein. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using this fluorescent dye for protein staining in electrophoresis gels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein staining?
This compound is a fluorescent dye that can be used for the highly sensitive detection of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gels.[1] It is primarily used as a negative stain, meaning the gel background becomes fluorescent, while the protein bands appear as clear, unstained areas. This method is known for its rapidity, with staining procedures possible in under 10 minutes, and its high sensitivity, capable of detecting proteins in the nanogram range.[1]
Q2: What is the principle behind negative staining with this compound?
In negative staining, the dye stains the entire gel matrix, but is excluded from the areas where proteins are present. This creates a fluorescent background against which the clear protein bands can be visualized. The exact mechanism involves the differential interaction of the dye with the gel matrix and the protein-SDS complexes.
Q3: What are the key advantages of using this compound as a negative stain?
-
High Sensitivity: It can detect as little as 0.025-0.05 ng of protein.[1]
-
Rapidity: The entire staining process can be completed in approximately 10 minutes.[1]
-
Simplicity: The protocol typically involves only two main steps.[1]
-
Compatibility: The staining method is compatible with downstream protein identification techniques like mass spectrometry (LC-MS/MS).[1]
Q4: What equipment is required for visualizing proteins stained with this compound?
A standard UV transilluminator or a gel documentation system with UV excitation is required to visualize the fluorescent signal. The optimal excitation and emission wavelengths for this compound should be considered for best results.
Troubleshooting Guide
This section addresses common issues that may be encountered during protein staining with this compound.
Issue 1: High or Uneven Background Fluorescence
Possible Causes & Solutions
| Cause | Solution |
| Incomplete removal of electrophoresis buffer components (e.g., SDS) | After electrophoresis, perform a brief wash of the gel with deionized water to remove residual SDS, which can interfere with staining. |
| Poor quality of water used for washing and solution preparation | Use high-purity, deionized water for all washing steps and for preparing staining solutions to avoid introducing fluorescent contaminants. |
| Contaminated staining trays or equipment | Ensure that all staining trays and equipment are thoroughly cleaned and rinsed with deionized water to remove any residual detergents or fluorescent compounds. |
| Uneven distribution of the staining solution | Ensure the gel is fully submerged in the staining solution and gently agitate during incubation to promote even staining. |
Issue 2: Low Signal or No Visible Protein Bands
Possible Causes & Solutions
| Cause | Solution |
| Insufficient protein loading | Ensure that an adequate amount of protein is loaded onto the gel. While the stain is highly sensitive, a minimum amount of protein is still required for detection.[1] |
| Incorrect concentration of the staining solution | Prepare the this compound staining solution at the optimal concentration as specified in the protocol. A solution that is too dilute may result in a weak background signal. |
| Suboptimal pH of the staining solution | The fluorescence of fluorescein (B123965) derivatives can be pH-dependent. Ensure the staining solution is prepared according to the protocol to maintain the optimal pH for fluorescence. |
| Photobleaching of the fluorescent dye | Minimize the exposure of the stained gel to the UV light source. Capture the gel image as quickly as possible after placing it on the transilluminator. |
Issue 3: Faint or "Ghost" Protein Bands
Possible Causes & Solutions
| Cause | Solution |
| Protein diffusion out of the gel | A fixation step can be introduced before staining to precipitate the proteins within the gel matrix. A common fixative solution is a mixture of methanol (B129727) and acetic acid. |
| Over-washing of the gel after staining | While washing is necessary to reduce background, excessive washing can lead to the dye being leached out from the gel, reducing the background signal and thus the contrast. Follow the recommended washing times in the protocol. |
Experimental Protocols
While the full, detailed protocol from the primary research is not publicly available, a general workflow for negative staining can be adapted. The key is to incubate the gel in the this compound solution to stain the background, followed by a brief wash to remove excess dye.
General Staining Workflow
Logical Troubleshooting Flow
References
Optimizing incubation time for 4',5'-Dibromofluorescein staining
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the incubation time and other parameters for 4',5'-Dibromofluorescein staining in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound staining of cells?
The optimal incubation time for this compound staining is highly dependent on the cell type, cell density, dye concentration, and the specific application. Unlike well-characterized nuclear stains such as DAPI, which can have very short incubation times of 1-5 minutes, a standard, universally optimal time for this compound in cellular staining has not been established in the literature.[1] Its primary application is in-gel protein staining.[2] Therefore, empirical determination is crucial. We recommend starting with a range of incubation times, from 15 minutes to 2 hours, and observing the signal-to-noise ratio.
Q2: What is a good starting concentration for this compound for cell staining?
A recommended starting concentration for fluorescent dyes in cellular staining is often in the low micromolar (µM) range. For dyes used in live-cell imaging, concentrations can range from 0.5 µM to 25 µM.[3] Given that this compound is a general protein stain, it is advisable to start with a concentration titration to find the optimal balance between signal intensity and background fluorescence. A suggested starting range is 1-10 µM.
Q3: Can this compound be used for live-cell imaging?
While this compound is a fluorescent dye, its suitability for live-cell imaging is not well-documented. Many fluorescent dyes can be toxic to cells, and this particular dye is noted to be toxic and must be handled with care.[4] It is crucial to perform viability assays in parallel with staining to ensure that the observed fluorescence is not an artifact of cell death or stress.
Q4: What are the excitation and emission wavelengths for this compound?
This compound has an absorption (excitation) maximum at approximately 450 nm and an emission maximum at around 480 nm.[4] It is important to use the correct filter sets on your fluorescence microscope to ensure optimal signal detection and minimize bleed-through from other fluorophores if performing multiplex imaging.
Troubleshooting Guide
Issue 1: Weak or No Staining
Weak or no staining is a common issue that can often be resolved by systematically evaluating several factors in your experimental protocol.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Incubation Time | The incubation period may be too short for sufficient dye uptake. |
| * Increase the incubation time incrementally (e.g., 30, 60, 90, 120 minutes). | |
| * Ensure the sample does not dry out during longer incubations.[5] | |
| Inadequate Dye Concentration | The concentration of this compound may be too low. |
| * Perform a concentration titration (e.g., 1 µM, 5 µM, 10 µM, 20 µM). | |
| Poor Dye Solubility | The dye may not be fully dissolved, leading to a lower effective concentration. |
| * Ensure the dye is completely dissolved in an appropriate solvent (e.g., DMSO) before diluting in your staining buffer. | |
| Cell Permeabilization (for intracellular targets) | If targeting intracellular proteins, cells may not be adequately permeabilized. |
| * If using a fixation method that does not permeabilize (e.g., formaldehyde), include a separate permeabilization step with a detergent like Triton X-100 (e.g., 0.1-0.5% in PBS for 10-15 minutes).[5] | |
| Photobleaching | The fluorescent signal may be fading due to excessive exposure to light. |
| * Minimize the exposure of stained samples to the excitation light source. | |
| * Use an anti-fade mounting medium if imaging fixed cells.[6] | |
| * Store stained slides in the dark.[5] |
Issue 2: High Background or Non-Specific Staining
High background can obscure the specific signal, making data interpretation difficult. The key is to find the right balance that maximizes specific staining while minimizing background noise.
| Potential Cause | Troubleshooting Recommendation |
| Excessive Incubation Time | Over-incubation can lead to non-specific binding of the dye to cellular components. |
| * Reduce the incubation time. Titrate to find the shortest time that gives a good specific signal. | |
| Dye Concentration Too High | A high concentration of the dye can result in high background fluorescence.[7][8] |
| * Decrease the concentration of this compound in your staining solution. | |
| Inadequate Washing | Insufficient washing after staining can leave residual, unbound dye. |
| * Increase the number and duration of wash steps after incubation (e.g., 3-4 washes of 5 minutes each).[7] | |
| * Use a wash buffer containing a mild detergent like Tween-20 (e.g., 0.05-0.1%).[7] | |
| Autofluorescence | Some cell types or tissues exhibit natural fluorescence.[8] |
| * Image an unstained control sample to assess the level of autofluorescence.[8] | |
| * Consider using a blocking agent or a commercial autofluorescence quencher if necessary. | |
| Dye Precipitation | The dye may form aggregates that appear as bright, non-specific puncta. |
| * Filter the staining solution through a 0.22 µm syringe filter before use.[7] |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for Fixed Cell Staining
This protocol provides a framework for determining the optimal incubation time for this compound in fixed and permeabilized cells.
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and culture to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Staining:
-
Wash the permeabilized cells three times with PBS.
-
Prepare a working solution of this compound (e.g., 5 µM) in PBS.
-
Incubate separate coverslips for different durations (e.g., 15, 30, 60, 90, and 120 minutes) at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times for 5 minutes each with PBS containing 0.1% Tween-20.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set (Excitation ~450 nm, Emission ~480 nm).
-
-
Analysis: Compare the signal intensity and background across the different incubation times to determine the optimal condition.
Data Presentation: Incubation Time Optimization
| Incubation Time (minutes) | Average Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| 15 | ||||
| 30 | ||||
| 60 | ||||
| 90 | ||||
| 120 |
Visualizations
Caption: Workflow for optimizing this compound staining.
Caption: Troubleshooting logic for common staining issues.
References
- 1. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. biotium.com [biotium.com]
Validation & Comparative
A Head-to-Head Battle of Protein Stains: 4',5'-Dibromofluorescein vs. Eosin Y
For researchers in the life sciences, accurate and sensitive protein visualization is paramount. The choice of staining method can significantly impact experimental outcomes, from routine protein expression analysis to in-depth proteomic studies. This guide provides a comprehensive comparison of two fluorescent dyes, 4',5'-Dibromofluorescein (DBF) and Eosin Y, for protein staining in polyacrylamide gels, offering insights into their performance, protocols, and underlying mechanisms to aid in selecting the optimal tool for your research needs.
At a Glance: Key Performance Differences
This compound emerges as a highly sensitive negative stain, offering a rapid and mass spectrometry-compatible method for protein detection. Eosin Y, a classic positive stain, provides good sensitivity and is a cost-effective option for routine applications.
| Feature | This compound | Eosin Y |
| Staining Type | Negative | Positive |
| Sensitivity | High (0.025-0.05 ng)[1] | Moderate (10 ng)[2] |
| Staining Time | ~10 minutes[1] | ~15-30 minutes |
| Linear Dynamic Range | Wide | Moderate |
| Mass Spectrometry Compatibility | Yes[1] | Not explicitly stated, but antigenicity is retained[2] |
| Mechanism | Binds to the gel background, leaving protein bands unstained. | Binds directly to proteins under acidic conditions. |
| Visualization | Clear bands on a fluorescent background. | Pink fluorescent bands on a clear background. |
Deep Dive into the Dyes: Chemical Properties and Staining Mechanisms
Both this compound and Eosin Y belong to the xanthene class of dyes. Eosin Y is a tetrabromo derivative of fluorescein, while DBF is a dibromo derivative.[3] This seemingly small structural difference leads to distinct staining behaviors.
Eosin Y: The Positive Approach
Eosin Y functions as a positive stain, directly binding to proteins. In an acidic environment, the dye carries a negative charge and electrostatically interacts with the positively charged amino acid residues (like lysine (B10760008) and arginine) on the protein surface.[4] This interaction results in the formation of a stable, pink-colored protein-dye complex that fluoresces under appropriate excitation.
This compound: The Power of Negativity
In contrast, DBF is employed as a negative stain. Instead of binding to the proteins, the dye permeates the polyacrylamide gel matrix. The exact mechanism is thought to involve the interaction of the dye with the gel components, resulting in a fluorescent background. The proteins within the gel physically exclude the dye, leading to the appearance of clear, unstained bands against this fluorescent backdrop. A study suggests this interaction has been investigated through molecular docking.[1] This method is remarkably rapid, requiring only a brief incubation and washing step.[1]
Visualizing the Workflow
To better illustrate the staining processes, the following diagrams outline the experimental workflows for both this compound and Eosin Y.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for protein staining using this compound and Eosin Y.
Protocol 1: this compound Negative Staining
This protocol is adapted from a study demonstrating its high sensitivity.[1]
Materials:
-
Staining Solution: 0.5 µg/mL this compound in deionized water.
-
Deionized water for washing.
-
Polyacrylamide gel post-electrophoresis.
Procedure:
-
Staining: After electrophoresis, place the gel in the DBF staining solution. Incubate for 5 minutes with gentle agitation.
-
Washing: Briefly rinse the gel with deionized water. Then, wash the gel in deionized water for 5 minutes with gentle agitation.
-
Visualization: Place the gel on a UV transilluminator. Protein bands will appear as clear zones against a fluorescent background.
-
Documentation: Image the gel using a suitable camera and filter combination.
Protocol 2: Eosin Y Positive Staining
This protocol is a standard method for Eosin Y staining of proteins in polyacrylamide gels.[2]
Materials:
-
Staining Solution: 1% (w/v) Eosin Y in 10% (v/v) acetic acid.
-
Destaining Solution (optional): 10% (v/v) acetic acid.
-
Polyacrylamide gel post-electrophoresis.
Procedure:
-
Fixation (Optional): For improved band resolution, fix the gel in a solution of 40% methanol (B129727) and 10% acetic acid for 30 minutes.
-
Staining: Immerse the gel in the Eosin Y staining solution and incubate for 15 minutes with gentle agitation.
-
Destaining (Optional): If the background staining is high, briefly destain the gel in 10% acetic acid for 10-15 minutes, or until the protein bands are clearly visible against a faint background.
-
Visualization: Place the gel on a UV transilluminator. Protein bands will appear as pink fluorescent bands.
-
Documentation: Image the gel using an appropriate gel documentation system.
Choosing the Right Stain for Your Application
The selection between this compound and Eosin Y will ultimately depend on the specific requirements of your experiment.
-
For ultra-sensitive detection and downstream mass spectrometry analysis, this compound is the superior choice. Its rapid protocol and high sensitivity make it ideal for proteomics research where sample amounts may be limited.
-
For routine protein visualization, such as checking the expression of recombinant proteins or assessing the purity of a protein sample, Eosin Y offers a reliable and cost-effective solution. Its straightforward protocol and good sensitivity make it a workhorse stain for many molecular biology laboratories.
By understanding the distinct advantages and mechanisms of these two fluorescent dyes, researchers can make an informed decision to best suit their experimental needs and achieve clear, reliable, and publication-quality results.
References
A Head-to-Head Battle of Protein Stains: 4',5'-Dibromofluorescein vs. SYPRO Ruby for Gel Staining
For researchers in proteomics and drug development, the sensitive and accurate detection of proteins in electrophoresis gels is a critical step. The choice of protein stain can significantly impact experimental outcomes, influencing everything from protein quantitation to downstream analysis like mass spectrometry. This guide provides a detailed comparison of two prominent fluorescent protein stains: the recently highlighted 4',5'-Dibromofluorescein (DBF) and the well-established SYPRO Ruby. We present a comprehensive analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal stain for their specific needs.
At a Glance: Key Performance Metrics
A summary of the key performance characteristics of this compound and SYPRO Ruby is presented in the table below. This allows for a quick and direct comparison of the two stains.
| Feature | This compound (DBF) | SYPRO Ruby |
| Limit of Detection (LOD) | 0.025–0.05 ng[1] | 0.25–1 ng[2] |
| Linear Dynamic Range | Data not available; qualitative assessments of similar negative stains suggest it may be narrower than positive fluorescent stains. | > 3 orders of magnitude[2] |
| Staining Time | ~10 minutes[1] | Rapid: ~90 minutes; Overnight: >3 hours[2] |
| Staining Mechanism | Negative Staining[1] | Positive Staining (binds to proteins) |
| Mass Spectrometry (MS) Compatibility | Yes[1] | Yes[2] |
Deep Dive into Performance
Sensitivity: A New Champion Emerges
Recent studies have demonstrated the exceptional sensitivity of this compound as a negative protein stain. It can detect as little as 0.025–0.05 nanograms of protein, making it significantly more sensitive than SYPRO Ruby, which has a limit of detection in the range of 0.25–1 nanogram.[1][2] This heightened sensitivity allows for the visualization of very low-abundance proteins that might be missed with other staining methods.
Dynamic Range and Linearity: A Trade-off for Sensitivity?
SYPRO Ruby is well-characterized for its broad linear dynamic range, spanning over three orders of magnitude.[2] This wide range is crucial for accurate quantitation of proteins with varying expression levels in the same gel.
Speed and Simplicity: A Clear Advantage for DBF
The staining protocol for this compound is remarkably rapid, with protein bands becoming visible in as little as 10 minutes.[1] This offers a significant time-saving advantage over SYPRO Ruby, which requires a minimum of 90 minutes for its rapid protocol and several hours for the standard overnight protocol.[2] The simplicity of the DBF protocol also reduces hands-on time in the lab.
Mass Spectrometry Compatibility: Both Stains Perform Well
Both this compound and SYPRO Ruby are compatible with downstream mass spectrometry analysis.[1][2] This is a critical requirement for proteomic workflows that involve protein identification following gel separation. The ability to excise stained protein bands and successfully analyze them by mass spectrometry is a key advantage of both these fluorescent stains over some traditional methods like silver staining.
Visualizing the Workflow: From Gel to Analysis
The general workflow for protein gel staining is a multi-step process. The following diagram illustrates the key stages involved, from the completion of electrophoresis to the final analysis of the stained gel.
Caption: A flowchart of the typical protein gel staining process.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the experimental protocols for both this compound and SYPRO Ruby.
This compound (Negative Staining) Protocol
This protocol is adapted from the methodology described in the key comparative study.[1]
Materials:
-
Staining solution: 0.001% (w/v) this compound in deionized water.
-
Destaining solution: Deionized water.
Procedure:
-
Following electrophoresis, briefly rinse the polyacrylamide gel with deionized water.
-
Immerse the gel in the this compound staining solution for 5-10 minutes with gentle agitation.
-
Transfer the gel to a container with deionized water for destaining. Protein bands will appear as transparent bands against a fluorescent background.
-
Image the gel using a UV transilluminator or a laser-based scanner with appropriate filters for fluorescein.
SYPRO Ruby Protein Gel Stain Protocol
Two common protocols are available for SYPRO Ruby: a rapid protocol for quicker results and an overnight protocol for maximum sensitivity.[2]
Materials:
-
Fixation solution: 50% methanol, 7% acetic acid.
-
SYPRO Ruby protein gel stain (ready-to-use).
-
Wash solution: 10% methanol, 7% acetic acid.
-
Deionized water.
Rapid Protocol (for a standard mini-gel):
-
Fixation: After electrophoresis, fix the gel in 100 mL of fixation solution for 15 minutes with gentle agitation. Repeat with fresh fixation solution for another 15 minutes.
-
Staining: Decant the fixative and add 50 mL of SYPRO Ruby stain. Microwave for 30-60 seconds (do not boil). Place on a shaker for 30 minutes at room temperature.
-
Washing: Transfer the gel to a wash solution and agitate for 30 minutes.
-
Rinse: Briefly rinse the gel with deionized water before imaging.
-
Imaging: Image the gel on a UV transilluminator or a laser scanner with an emission filter appropriate for SYPRO Ruby (around 618 nm).
Overnight Protocol (for a standard mini-gel):
-
Fixation: Fix the gel in 100 mL of fixation solution for at least 30 minutes (can be left overnight).
-
Staining: Decant the fixative and add 50 mL of SYPRO Ruby stain. Incubate overnight (at least 3 hours) with gentle agitation, protected from light.
-
Washing: Transfer the gel to a wash solution and agitate for 30 minutes.
-
Rinse: Briefly rinse the gel with deionized water before imaging.
-
Imaging: Image the gel as described in the rapid protocol.
Logical Relationship of Staining Mechanisms
The fundamental difference between this compound and SYPRO Ruby lies in their staining mechanisms. The following diagram illustrates this logical relationship.
Caption: The relationship between stain type and mechanism.
Conclusion: Making the Right Choice
Both this compound and SYPRO Ruby are powerful tools for protein visualization in gels, each with its own set of advantages and disadvantages.
Choose this compound if:
-
Ultimate sensitivity is your top priority, especially for detecting low-abundance proteins.
-
Speed is critical, and you need results in the shortest possible time.
-
You are working with proteins that may not stain well with positive stains.
Choose SYPRO Ruby if:
-
Accurate protein quantitation over a wide range of concentrations is essential.
-
You require a well-established and thoroughly validated staining protocol.
-
Your primary goal is to compare protein expression levels across different samples.
For many routine applications, the incredible sensitivity and speed of this compound make it a compelling new alternative in the field of protein gel staining. However, for rigorous quantitative studies where a wide linear dynamic range is paramount, SYPRO Ruby remains a reliable and trusted standard. The choice ultimately depends on the specific experimental goals and the priorities of the researcher.
References
A Comparative Guide to Fluorescent Protein Stains: 4',5'-Dibromofluorescein and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of proteomics and cellular analysis, the precise and sensitive detection of proteins is paramount. For decades, fluorescent staining has been a cornerstone technique, enabling researchers to visualize and quantify proteins in various applications, from gel electrophoresis to cellular imaging. 4',5'-Dibromofluorescein (DBF), a halogenated derivative of fluorescein (B123965), has emerged as a highly sensitive tool for protein detection. This guide provides an objective comparison of DBF with its leading alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal fluorescent stain for your research needs.
Performance Comparison of Fluorescent Protein Stains
The choice of a fluorescent protein stain is critical and should be based on a thorough evaluation of its performance characteristics. Key parameters include sensitivity (the lowest detectable amount of protein), linear dynamic range (the concentration range over which the fluorescent signal is directly proportional to protein amount), photostability, and compatibility with downstream applications such as mass spectrometry. The following table summarizes the performance of this compound and its main competitors.
| Feature | This compound (DBF) | SYPRO™ Ruby | Flamingo™ |
| Detection Limit (in-gel) | 0.025–0.05 ng[1] | 0.25–1 ng[2][3][4] | 0.25–0.5 ng[2][3][5][6][7] |
| Linear Dynamic Range | Information not readily available | > 3 orders of magnitude[2][4] | ~3 orders of magnitude[2][3][5][6][7] |
| Photostability | Moderate (as a fluorescein derivative) | High[1][8][9][10][11] | High (stable for up to 8 hours in room light)[2][5][6][12] |
| Mass Spectrometry Compatibility | Yes[1] | Yes[1][8][10] | Yes[3][5][6] |
| Staining Protocol Time | ~10 minutes (2 steps)[1] | 90 minutes (rapid protocol) to overnight[2][4] | ~5 hours[3][5][6] |
| Excitation/Emission Maxima (nm) | ~480 / 517[13] | ~280, 450 / 610[1][10][11] | ~512 / 535[3][5][12] |
In-Depth Look at this compound and Alternatives
This compound (DBF)
DBF has demonstrated exceptional sensitivity in protein detection within polyacrylamide gels, reportedly surpassing that of well-established stains like SYPRO™ Ruby.[1] Its rapid, two-step staining protocol offers a significant time advantage in the laboratory workflow.[1] As a fluorescein derivative, it is compatible with standard imaging equipment. Its compatibility with mass spectrometry makes it a viable option for proteomic workflows that require downstream protein identification.[1]
SYPRO™ Ruby
SYPRO™ Ruby is a widely used fluorescent stain known for its high sensitivity and broad linear dynamic range, making it suitable for quantitative protein analysis.[2][4] It exhibits excellent photostability, allowing for longer exposure times during imaging without significant signal loss.[1][8][9][10][11] While the standard protocol involves an overnight incubation, a rapid protocol is available for faster results.[2][4]
Flamingo™
Flamingo™ is another high-performance fluorescent stain that offers sensitivity comparable to SYPRO™ Ruby.[2][3][5][6][7] It boasts a wide linear dynamic range and good photostability.[2][5][6][12] The staining protocol is relatively straightforward and can be completed within a typical workday.[3][5][6]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in fluorescent staining.
Protocol for Staining Proteins in Polyacrylamide Gels with this compound (DBF)
This protocol is based on the highly sensitive method described by Li et al. (2017).[1]
Reagents:
-
Staining Solution: this compound (DBF) solution (concentration to be optimized based on experimental conditions).
-
Destaining Solution: Not typically required for this rapid protocol.
-
Ultrapure Water
Procedure:
-
Post-Electrophoresis Wash: After gel electrophoresis, briefly rinse the gel with ultrapure water to remove residual electrophoresis buffer.
-
Staining: Immerse the gel in the DBF staining solution for approximately 10 minutes with gentle agitation.
-
Imaging: The gel can be visualized directly on a UV or blue-light transilluminator.
General Protocol for Immunofluorescent Staining of Cells
This protocol provides a general workflow for staining intracellular proteins in cultured cells.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1-0.5% Triton™ X-100 in PBS
-
Blocking Solution: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
-
Primary Antibody: Specific to the protein of interest.
-
Fluorescently Labeled Secondary Antibody: Conjugated to a dye such as an Alexa Fluor™ or a fluorescein derivative.
-
Nuclear Counterstain (optional): DAPI or Hoechst stain.
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Triton™ X-100 for 10-15 minutes to allow antibody access to intracellular antigens.
-
Blocking: Wash the cells with PBS and then incubate with blocking solution for at least 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining (Optional): Wash the cells with PBS and then incubate with a nuclear counterstain if desired.
-
Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides with mounting medium, and image using a fluorescence microscope.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for protein gel staining and immunofluorescent cell staining.
Caption: Workflow for fluorescent staining of proteins in a polyacrylamide gel.
Caption: Step-by-step process for immunofluorescent staining of cellular proteins.
Conclusion
The selection of an appropriate fluorescent stain is a critical decision in experimental design. This compound offers a compelling advantage in terms of sensitivity and speed for in-gel protein detection. However, for applications requiring a broader linear dynamic range and enhanced photostability, established alternatives like SYPRO™ Ruby and Flamingo™ remain excellent choices. By carefully considering the specific requirements of your experiment and the performance characteristics outlined in this guide, you can confidently select the optimal fluorescent staining reagent to achieve high-quality, reproducible results in your research.
References
- 1. abpbio.com [abpbio.com]
- 2. selectscience.net [selectscience.net]
- 3. bio-rad.com [bio-rad.com]
- 4. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies [mdpi.com]
- 5. selectscience.net [selectscience.net]
- 6. biocompare.com [biocompare.com]
- 7. bio-rad.com [bio-rad.com]
- 8. SYPRO™ Ruby Protein Gel Stain, 1 L - FAQs [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bio-rad.com [bio-rad.com]
- 13. SYPRO and Coomassie Fluor luminescent and fluorescent protein gel stains—Table 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide: 4',5'-Dibromofluorescein versus Fluorescein Isothiocyanate (FITC) for Cellular and Molecular Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of imaging and detection-based experiments. This guide provides an objective comparison of two fluorescein (B123965) derivatives: 4',5'-Dibromofluorescein and the widely utilized Fluorescein isothiocyanate (FITC). The following sections detail their physicochemical properties, applications, and the fundamental differences in their utility as fluorescent labels.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a fluorescent probe is dictated by its inherent chemical and physical characteristics. Below is a summary of the key quantitative data for this compound and FITC.
| Property | This compound | Fluorescein Isothiocyanate (FITC) |
| Molecular Weight | 490.10 g/mol [1][2] | 389.38 g/mol |
| Excitation Maximum (λex) | ~450 nm | ~495 nm |
| Emission Maximum (λem) | ~517 nm (Note: Inconsistent data exists)[2] | ~519-525 nm |
| Molar Extinction Coefficient (ε) | ≥50,000 M⁻¹cm⁻¹ (at 227-233 nm) [No data at λex] | ~75,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Data not available | ~0.5 - 0.92 |
| Reactive Group | None (hydroxyl and carboxyl groups) | Isothiocyanate (-N=C=S) |
| Primary Application | Non-covalent staining, ligand for spectral analysis[3] | Covalent labeling of biomolecules |
Core Functional Differences: Staining vs. Covalent Labeling
The most significant distinction between this compound and FITC lies in their mechanism of interaction with biomolecules and, consequently, their primary applications.
Fluorescein Isothiocyanate (FITC): The Workhorse of Covalent Labeling
FITC is renowned for its ability to form stable, covalent bonds with primary amine groups (-NH₂) present on proteins, such as the lysine (B10760008) residues in antibodies.[4] This is facilitated by its isothiocyanate reactive group, which readily reacts with nucleophilic amines to form a thiourea (B124793) linkage. This stable conjugation makes FITC an invaluable tool for a wide array of applications where specific and permanent labeling of a target biomolecule is required.
Experimental Protocol: Covalent Conjugation of Antibodies with FITC
This protocol outlines the fundamental steps for labeling antibodies with FITC.
Materials:
-
Purified antibody (e.g., IgG) in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 9.0
-
Gel filtration column (e.g., Sephadex G-25) or dialysis tubing
-
Storage buffer (e.g., PBS with a protein stabilizer like BSA)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the conjugation buffer (0.1 M sodium bicarbonate, pH 9.0) to a concentration of 1-10 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add the desired amount of the FITC solution. The optimal molar ratio of FITC to antibody should be determined empirically, but a starting point is often a 10- to 20-fold molar excess of FITC.
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature, protected from light.
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC using a gel filtration column or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL), which is the average number of fluorescein molecules per antibody molecule, by measuring the absorbance at 280 nm and 495 nm.
-
Storage: Store the purified FITC-conjugated antibody at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
This compound: A Tool for Non-Covalent Interactions
In contrast to FITC, this compound lacks a specific reactive group for covalent bond formation with biomolecules under standard biological conditions. Its primary utility lies in its capacity as a fluorescent stain, where it interacts non-covalently with proteins and other cellular components. It has been employed for staining proteins in polyacrylamide gels and as a ligand for studying protein properties through spectral analysis.[3] This non-covalent binding means that the dye can dissociate from the target, making it less suitable for applications requiring long-term, stable labeling, such as antibody-based immunofluorescence.
Performance in Key Applications
Immunofluorescence and Flow Cytometry: FITC is a cornerstone fluorophore in these applications due to its ability to be covalently attached to primary and secondary antibodies. This allows for the specific and robust detection of target antigens in cells and tissues. The lack of a reactive group for stable conjugation makes this compound unsuitable for these techniques.
Fluorescence Microscopy: While FITC-conjugated antibodies are widely used for specific target visualization in fluorescence microscopy, this compound can be used as a more general fluorescent stain for cellular components. However, the lack of specificity in its binding can lead to higher background fluorescence and less precise localization compared to antibody-conjugated fluorophores.
Visualizing the Workflow and Chemical Structures
To further illustrate the concepts discussed, the following diagrams have been generated.
References
A Comparative Analysis of 4',5'-Dibromofluorescein and Rhodamine Dyes for Cellular and Molecular Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of imaging and detection-based experiments. This guide provides a detailed comparative analysis of 4',5'-Dibromofluorescein, a halogenated fluorescein (B123965) derivative, and the widely utilized Rhodamine family of dyes. We present a side-by-side examination of their photophysical properties, supported by experimental data, and offer detailed protocols for their common applications.
Executive Summary
Both this compound and Rhodamine dyes are xanthene-based fluorophores with broad applications in biological research. Rhodamine dyes, such as Rhodamine B and Rhodamine 6G, are renowned for their high brightness and superior photostability, making them ideal for demanding applications like single-molecule imaging and long-term live-cell tracking.[] In contrast, this compound, while exhibiting lower quantum yield and photostability, offers a cost-effective alternative for applications such as protein staining in electrophoresis gels. The choice between these dye families ultimately depends on the specific experimental requirements, including the need for high sensitivity, photostability, and the nature of the sample being investigated.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. The following tables summarize the key characteristics of this compound and two common Rhodamine dyes, Rhodamine B and Rhodamine 6G.
| Property | This compound | Rhodamine B | Rhodamine 6G |
| Absorption Maximum (λabs) | 450 nm[2] | ~555 nm[3] | ~528 nm[4] |
| Emission Maximum (λem) | 517 nm[5] | ~620 nm[3] | ~550 nm[4] |
| Molar Extinction Coefficient (ε) | ≥5000 M-1cm-1 at 445-451nm[6] | ~106,000 M-1cm-1 in ethanol[5] | ~116,000 M-1cm-1 in ethanol[4] |
| Solvent for Spectral Data | Not specified | Ethanol | Ethanol |
Table 1: Spectral Properties. This table outlines the absorption and emission maxima, along with the molar extinction coefficients, which are indicative of the dye's ability to absorb light.
| Property | This compound | Rhodamine B | Rhodamine 6G |
| Fluorescence Quantum Yield (Φf) | 0.22 (in PBS) | 0.31 (in water)[7], 0.70 (in ethanol)[5] | 0.95 (in ethanol)[4][8] |
| Fluorescence Lifetime (τf) | 2.39 ns (in PBS) | ~1.7 ns (in water) | ~4 ns (in ethanol) |
| Photostability | Moderate | Excellent[] | Excellent[] |
Table 2: Performance Characteristics. This table compares the quantum yield (efficiency of fluorescence), fluorescence lifetime (duration of the excited state), and general photostability of the dyes.
Key Performance Differences
Brightness and Photostability: Rhodamine dyes, particularly Rhodamine 6G, exhibit significantly higher fluorescence quantum yields compared to this compound.[4][8] This translates to brighter signals, which is a critical advantage in experiments with low analyte concentrations. Furthermore, Rhodamine dyes are generally regarded as having excellent photostability, meaning they are more resistant to photobleaching (light-induced degradation) than fluorescein and its derivatives.[] This makes them more suitable for experiments requiring prolonged or intense light exposure, such as confocal microscopy and time-lapse imaging.
Environmental Sensitivity: The fluorescence of fluorescein derivatives is known to be pH-sensitive, which can be a limitation in certain biological applications where pH may vary. While not extensively documented for this compound specifically, this is a general characteristic of the fluorescein family. Rhodamine dyes, in contrast, tend to be less sensitive to pH fluctuations in the physiological range.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for common applications of this compound and Rhodamine dyes.
Protocol 1: Protein Staining with this compound in Polyacrylamide Gels
This protocol describes a method for the sensitive detection of proteins in SDS-PAGE gels.
Materials:
-
Staining solution: this compound (e.g., 0.05% w/v in an acidic solution)
-
Fixation solution: e.g., 40% ethanol, 10% acetic acid
-
Destaining solution: e.g., 10% ethanol, 5% acetic acid
-
Polyacrylamide gel with separated proteins
-
Shaking platform
-
Gel imaging system
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the fixation solution for at least 1 hour with gentle agitation. This step fixes the proteins in the gel matrix.
-
Staining: Decant the fixation solution and add the this compound staining solution. Incubate for 1-2 hours with gentle agitation, protected from light.
-
Destaining: Remove the staining solution and wash the gel with the destaining solution for 1-2 hours, changing the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.
-
Imaging: Visualize the stained gel using a fluorescence gel imager with appropriate excitation and emission filters.
Protocol 2: Immunofluorescence Staining of Cells with Rhodamine-Conjugated Secondary Antibodies
This protocol outlines the indirect immunofluorescence method for visualizing specific proteins in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target protein)
-
Rhodamine-conjugated secondary antibody (recognizes the primary antibody)
-
Mounting medium with an antifade agent
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Wash the cells on coverslips three times with PBS.
-
Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the Rhodamine-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for Rhodamine.
Visualizing Experimental Workflows and Dye Comparisons
To further clarify the application and comparative aspects of these dyes, the following diagrams are provided.
References
- 2. Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels - Lab on a Chip (RSC Publishing) DOI:10.1039/B805172K [pubs.rsc.org]
- 4. omlc.org [omlc.org]
- 5. omlc.org [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4',5'-Dibromofluorescein as a Quantitative Probe for Researchers and Drug Development Professionals
In the landscape of fluorescent probes for quantitative biological analysis, the selection of an appropriate dye is paramount to achieving accurate and reproducible results. This guide provides a comprehensive validation of 4',5'-Dibromofluorescein as a quantitative probe, comparing its performance with two widely used alternatives: Fluorescein isothiocyanate (FITC) and Rhodamine B. This objective comparison, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. A summary of these quantitative metrics for this compound, FITC, and Rhodamine B is presented below to facilitate a direct comparison.
| Property | This compound | Fluorescein isothiocyanate (FITC) | Rhodamine B |
| Molar Extinction Coefficient (ε) | ≥50,000 M⁻¹cm⁻¹ at ~230 nm; ≥5,000 M⁻¹cm⁻¹ at ~450 nm | ~68,000-75,000 M⁻¹cm⁻¹ at ~495 nm[1] | ~106,000 M⁻¹cm⁻¹ at ~543 nm |
| Fluorescence Quantum Yield (Φ) | ~0.11 (in ethanol) | ~0.92 (in basic conditions)[1] | ~0.70 (in ethanol) |
| Excitation Maximum (λex) | ~450 nm | ~495 nm[1] | ~543 nm |
| Emission Maximum (λem) | ~520 nm | ~519 nm[1] | ~565 nm |
| Photostability | Moderate (prone to photobleaching) | Moderate (susceptible to photobleaching)[1] | High |
Principle of Fluorescence
The underlying principle of fluorescence involves the absorption of light by a fluorophore, followed by the emission of light at a longer wavelength. This phenomenon can be visualized as a three-stage process.
Experimental Protocols
Detailed methodologies for the validation and quantitative application of this compound are provided below, alongside standard protocols for the comparative probes.
Protocol 1: Determination of Molar Extinction Coefficient
Objective: To experimentally determine the molar extinction coefficient of the fluorescent probes.
Materials:
-
This compound, FITC, and Rhodamine B powders
-
Spectrophotometer
-
Quartz cuvettes
-
Ethanol (B145695) (for this compound and Rhodamine B)
-
0.1 M Sodium bicarbonate buffer, pH 9.0 (for FITC)
-
Analytical balance and volumetric flasks
Procedure:
-
Prepare a stock solution of each dye in the appropriate solvent with a precisely known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the respective absorption maximum (λmax) using the spectrophotometer.
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 2: Determination of Fluorescence Quantum Yield
Objective: To determine the relative fluorescence quantum yield of this compound using a standard with a known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).
Materials:
-
Fluorometer
-
Quartz cuvettes
-
This compound solution of known absorbance
-
Fluorescein standard solution of known absorbance and quantum yield
-
Ethanol
Procedure:
-
Prepare solutions of the standard and the sample in the same solvent (ethanol) with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of both the standard and the sample at the excitation wavelength.
-
Record the fluorescence emission spectrum of the standard and the sample, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Protocol 3: Assessment of Photostability
Objective: To evaluate the photostability of the fluorescent probes upon continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source and a camera
-
Solutions of this compound, FITC, and Rhodamine B
-
Microscope slides and coverslips
Procedure:
-
Prepare a sample of each fluorescent probe on a microscope slide.
-
Focus on a region of the sample and acquire an initial fluorescence image (time = 0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period.
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is indicative of the photostability of the probe.
Protocol 4: Quantitative Protein Staining with this compound in SDS-PAGE
Objective: To quantify protein bands in a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel using this compound.
Materials:
-
SDS-PAGE gel with separated protein samples
-
Staining solution: 0.05% (w/v) this compound in 10% acetic acid and 25% ethanol.
-
Destaining solution: 10% acetic acid and 25% ethanol.
-
Gel imaging system with appropriate filters for this compound.
-
Image analysis software.
Procedure:
-
After electrophoresis, fix the gel in a solution of 40% ethanol and 10% acetic acid for 30 minutes.
-
Incubate the gel in the this compound staining solution for 60-90 minutes with gentle agitation.
-
Destain the gel in the destaining solution for 20-30 minutes, or until the background is clear.
-
Image the gel using a gel documentation system with an excitation source around 450 nm and an emission filter around 520 nm.
-
Quantify the intensity of the protein bands using image analysis software. The intensity of the bands is proportional to the amount of protein.
Workflow for Validation of a Quantitative Probe
The validation of a new quantitative probe involves a systematic workflow to characterize its performance and suitability for specific applications.
Conclusion
This compound presents itself as a viable, cost-effective alternative for certain quantitative applications, particularly in protein staining for gel electrophoresis. Its molar extinction coefficient is comparable to other commonly used dyes, though its quantum yield is lower than that of FITC and Rhodamine B. The primary drawback of this compound, similar to FITC, is its moderate photostability, which may limit its use in applications requiring prolonged exposure to excitation light. In contrast, Rhodamine B offers superior photostability, making it more suitable for such demanding applications.
The choice of a fluorescent probe should be guided by the specific requirements of the experiment. For endpoint assays where high photostability is not critical, this compound can be a suitable and economical option. However, for applications such as live-cell imaging or time-lapse microscopy, a more photostable probe like Rhodamine B would be the preferred choice. This guide provides the foundational data and protocols to enable researchers to critically evaluate and select the most appropriate fluorescent probe for their quantitative studies.
References
Cross-Validation of pH Measurements: A Comparative Guide to 4',5'-Dibromofluorescein and Alternative Fluorescent Probes
For researchers, scientists, and drug development professionals seeking accurate and reliable pH determination, this guide provides a comprehensive cross-validation of 4',5'-Dibromofluorescein against other common fluorescent pH indicators. This document outlines the performance characteristics, experimental protocols, and underlying chemical principles to assist in the selection of the most suitable probe for your specific application.
Introduction
Accurate measurement of pH is critical in numerous biological and chemical research areas, from cellular physiology to drug formulation. Fluorescent pH indicators have become indispensable tools for these measurements due to their high sensitivity and suitability for live-cell imaging. This compound, a halogenated derivative of fluorescein (B123965), is a fluorescent dye that exhibits pH-dependent changes in its spectral properties.[1][2] This guide provides a detailed comparison of this compound with other widely used fluorescent pH indicators, namely 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) and the seminaphthorhodafluor (SNARF) family of dyes.
Performance Comparison of pH Indicators
The selection of an appropriate pH indicator is contingent on factors such as the desired pH range, the experimental system, and the available instrumentation. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Indicator | pKa | Optimal pH Range | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Key Features |
| This compound | ~8.14 (Predicted)[3] | Alkaline | ~494[1] | ~517[1] | 0.20 (in EtOH with 1mM NaOH)[4] | Good for alkaline environments; intensity-based measurements. |
| Fluorescein | ~6.4[5][6][7] | 5.5 - 7.5 | ~490[6] | ~515[6] | 0.93 (dianion)[5][7] | Parent compound, widely used, but can be prone to photobleaching and leakage from cells.[6] |
| BCECF | ~7.0[8] | 6.5 - 7.5 | 440 / 490 | 535 | Not specified | Ratiometric excitation allows for more accurate intracellular pH measurements.[9] |
| SNARF-1 | ~7.5[5] | 7.0 - 8.0 | 488 / 514 | 580 / 640 | Not specified | Ratiometric emission, suitable for physiological and slightly alkaline pH.[5] |
| SNARF-4F | ~6.4[5] | 6.0 - 7.0 | Not specified | Not specified | Not specified | Better suited for measuring pH in the typical cytosolic range.[5] |
| SNARF-5F | ~7.2[5] | 6.8 - 7.8 | Not specified | Not specified | Not specified | Optimal for estimating cytosolic pH.[5] |
Chemical Principles and Signaling Pathways
The pH-dependent fluorescence of these indicators arises from changes in their chemical structure due to protonation and deprotonation. For fluorescein and its derivatives, the equilibrium between different ionic forms dictates the fluorescence output.
Figure 1: Chemical equilibrium of fluorescein derivatives in response to pH changes.
Experimental Protocols
This section provides a generalized experimental protocol for pH measurement using fluorescent indicators. Specific parameters may need to be optimized based on the chosen indicator and experimental setup.
Materials
-
Fluorescent pH indicator (e.g., this compound, BCECF-AM, SNARF-AM)
-
Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions
-
Calibration buffers of known pH values (e.g., phosphate (B84403) or Tris buffers)
-
Ionophores (for intracellular pH calibration), such as nigericin (B1684572) and valinomycin
-
Cells or sample of interest
-
Fluorometer, fluorescence microscope, or plate reader
Stock Solution Preparation
-
Prepare a stock solution of the fluorescent indicator in DMSO. The concentration will depend on the specific indicator and experimental needs (typically 1-10 mM).
-
Store the stock solution protected from light at -20°C.
Sample Loading (for intracellular measurements)
-
For cell-permeant AM esters (e.g., BCECF-AM, SNARF-AM), dilute the stock solution into a suitable buffer (e.g., Hanks' Balanced Salt Solution) to the final loading concentration (typically 1-10 µM).
-
Incubate the cells with the loading solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with fresh buffer to remove excess dye.
pH Measurement Workflow
The following diagram illustrates a typical workflow for pH measurement using a fluorescent indicator.
Figure 2: A generalized workflow for pH measurement using fluorescent indicators.
Calibration
-
Prepare a series of calibration buffers with known pH values that span the expected pH range of the sample.
-
For intracellular pH measurements, treat the loaded cells with a calibration buffer containing ionophores (e.g., 10 µM nigericin and 10 µM valinomycin) to equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence intensity (or ratio) of the indicator in each calibration buffer.
-
Plot the fluorescence intensity (or ratio) against the corresponding pH value to generate a calibration curve.
Data Analysis
-
Measure the fluorescence of the experimental sample.
-
Use the calibration curve to determine the pH of the sample from its fluorescence intensity (or ratio).
Comparative Analysis Logic
The choice between an intensity-based indicator like this compound and a ratiometric indicator like BCECF or SNARF depends on the experimental requirements.
Figure 3: Logical flow for selecting a suitable fluorescent pH indicator.
Conclusion
This compound is a viable option for pH measurements, particularly in the alkaline range. However, for more precise and quantitative intracellular pH measurements, ratiometric indicators such as BCECF and the SNARF series offer significant advantages by minimizing the impact of variables like dye concentration and photobleaching. The selection of the optimal pH indicator should be guided by the specific experimental context, including the pH range of interest and the required level of accuracy. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Brominated vs. Chlorinated Fluoresceins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of brominated and chlorinated fluorescein (B123965) derivatives, essential fluorescent probes in various scientific disciplines. The selection of a suitable fluorescein derivative is critical for the success of applications ranging from cellular imaging to high-throughput screening. This document summarizes key performance indicators, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
Key Performance Indicators: A Tabular Comparison
The performance of a fluorophore is primarily determined by its quantum yield, fluorescence lifetime, and photostability. The following tables present a quantitative comparison of these parameters for a selection of brominated and chlorinated fluorescein derivatives, as well as the parent fluorescein molecule for reference. The data is primarily sourced from a comprehensive study by Zhang et al. (2014), where all measurements were conducted under identical conditions to ensure comparability.[1]
Table 1: Fluorescence Quantum Yield (Φf) of Halogenated Fluoresceins
| Compound | Halogen Substitution | Φf in Ethanol | Φf in PBS (pH 7.3) |
| Fluorescein | None | 0.85 | 0.85 |
| 2',7'-Dichlorofluorescein | 2x Chlorine | 0.83 | 0.80 |
| 4',5'-Dichlorofluorescein | 2x Chlorine | 0.78 | 0.75 |
| Tetrachlorofluorescein | 4x Chlorine | 0.40 | 0.38 |
| Eosin Y (Tetrabromofluorescein) | 4x Bromine | 0.16 | 0.02 |
| Phloxine B (Tetrabromo-Tetrachlorofluorescein) | 4x Bromine, 4x Chlorine | 0.05 | 0.02 |
Table 2: Fluorescence Lifetime (τf) of Halogenated Fluoresceins
| Compound | Halogen Substitution | τf in Ethanol (ns) | τf in PBS (pH 7.3) (ns) |
| Fluorescein | None | 4.11 | 4.10 |
| 2',7'-Dichlorofluorescein | 2x Chlorine | 4.05 | 4.02 |
| 4',5'-Dichlorofluorescein | 2x Chlorine | 3.98 | 3.95 |
| Tetrachlorofluorescein | 4x Chlorine | 3.50 | 3.45 |
| Eosin Y (Tetrabromofluorescein) | 4x Bromine | 0.95 | 0.88 |
| Phloxine B (Tetrabromo-Tetrachlorofluorescein) | 4x Bromine, 4x Chlorine | 0.55 | 0.50 |
Table 3: Photostability Comparison of Halogenated Fluoresceins
| Halogenation | General Photostability | Underlying Mechanism | Quantitative Data Example |
| Chlorination | Generally higher photostability compared to brominated analogs. | The lighter chlorine atoms have a less pronounced heavy atom effect, leading to a lower population of the reactive triplet state. | Specific photobleaching quantum yields for a direct comparison are not readily available in the literature under identical conditions. |
| Bromination | Generally lower photostability compared to chlorinated analogs.[2] | The "heavy atom effect" of bromine significantly enhances intersystem crossing to the triplet state. The longer lifetime of the triplet state increases the probability of photochemical reactions that lead to photobleaching.[3] | Eosin Y is known to undergo photodegradation, particularly in the presence of oxygen.[2] |
The "Heavy Atom Effect": A Decisive Factor in Performance
The observed differences in quantum yield and photostability between brominated and chlorinated fluoresceins can be largely attributed to the "heavy atom effect". This phenomenon describes the ability of heavy atoms, such as bromine, to enhance the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S1) to a triplet state (T1).
Chlorine, being a lighter halogen, induces a less significant heavy atom effect compared to bromine. Consequently, chlorinated fluoresceins exhibit a lower probability of intersystem crossing, resulting in a higher fluorescence quantum yield and generally better photostability.
In contrast, the presence of bromine atoms dramatically increases the rate of intersystem crossing in brominated fluoresceins like Eosin Y.[3] This leads to a significant population of the triplet state, which has two main consequences:
-
Reduced Fluorescence: With more molecules transitioning to the triplet state, fewer are available to return to the ground state via fluorescence, resulting in a lower quantum yield.
-
Increased Photobleaching: The triplet state is relatively long-lived and chemically reactive, particularly with molecular oxygen. This increased lifetime and reactivity enhance the likelihood of photochemical reactions that cause irreversible damage to the fluorophore, leading to photobleaching.[4][5]
Caption: Jablonski diagram illustrating the heavy atom effect on halogenated fluoresceins.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Measurement of Fluorescence Quantum Yield (Φf)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescein standard (Φf = 0.85 in 0.1 M NaOH)
-
Solvent (e.g., ethanol, PBS buffer)
-
Halogenated fluorescein samples
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the standard and the sample.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Measurement of Fluorescence Lifetime (τf)
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
TCSPC system with a pulsed laser source (e.g., picosecond diode laser)
-
Photomultiplier tube (PMT) detector or single-photon avalanche diode (SPAD)
-
Fluorescence lifetime spectrometer
-
Sample solutions prepared as for quantum yield measurements
Procedure:
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse and the detection of the first emitted photon is measured for a large number of excitation events.
-
A histogram of these time differences is constructed, which represents the fluorescence decay profile.
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay data is fitted to an exponential decay model, after deconvolution with the IRF, to determine the fluorescence lifetime (τ).
Assessment of Photostability
Photostability is assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.
Materials:
-
Spectrofluorometer or a fluorescence microscope equipped with a camera and a stable light source.
-
Sample solution of the fluorophore.
Procedure:
-
A solution of the fluorophore is placed in the spectrofluorometer or on a microscope slide.
-
The sample is continuously illuminated with a constant excitation light intensity.
-
The fluorescence intensity is recorded at regular time intervals.
-
The intensity data is plotted against time to generate a photobleaching curve.
-
The photostability can be quantified by determining the half-life (t1/2) of the fluorescence, which is the time it takes for the intensity to decrease to 50% of its initial value, or by calculating the photobleaching quantum yield.
Caption: Experimental workflow for comparing fluorescein performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
4',5'-Dibromofluorescein: A Superior Alternative to Traditional Stains for Cellular and Protein Analysis
In the dynamic fields of biological research and drug development, the precise visualization and quantification of cellular components and proteins are paramount. For decades, traditional stains like Hematoxylin and Eosin (H&E) have been the cornerstone of histology and pathology. However, the advent of advanced fluorescence microscopy techniques has paved the way for more sensitive and specific fluorescent probes. Among these, 4',5'-Dibromofluorescein (DBF) is emerging as a powerful tool, offering significant advantages over its conventional counterparts. This guide provides an objective comparison of DBF with traditional stains, supported by experimental data, detailed protocols, and visual workflows to assist researchers in making informed decisions for their experimental needs.
Enhanced Sensitivity in Protein Detection
One of the most significant advantages of this compound is its superior sensitivity in protein detection. In proteomic studies, the ability to detect low-abundance proteins is crucial. Experimental data demonstrates that DBF staining in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is significantly more sensitive than traditional methods.
A comparative study on protein staining in 1-D and 2-D SDS-PAGE revealed that this compound is approximately 10-fold more sensitive than Eosin Y and SYPRO Ruby, and a remarkable 20-fold more sensitive than imidazole-zinc negative stains.[1] This heightened sensitivity allows for the detection of protein quantities as low as 0.025-0.05 ng within a rapid 10-minute staining protocol.[1] This level of performance is critical for applications such as biomarker discovery and the analysis of precious or limited samples.
Table 1: Comparative Performance of Protein Stains
| Feature | This compound (DBF) | Eosin Y | SYPRO Ruby | Imidazole-Zinc |
| Detection Limit | 0.025 - 0.05 ng | ~0.25 - 0.5 ng | ~0.25 - 0.5 ng | ~0.5 - 1.0 ng |
| Staining Time | ~10 minutes | > 1 hour | > 1 hour | ~15 minutes |
| Mass Spectrometry Compatibility | Yes | Yes | Yes | No |
Photophysical Properties: A Brighter and More Stable Signal
Eosin Y, a tetrabromo-derivative of fluorescein (B123965), has a reported quantum yield of approximately 0.15 in aqueous solutions. In contrast, a study of 20 fluorescein derivatives reported the quantum yield of this compound to be 0.43 in ethanol. While solvent effects are significant, this suggests that DBF may offer a considerably brighter signal than Eosin Y.
Table 2: Photophysical Properties of Fluorescent Dyes
| Property | This compound | Eosin Y |
| Quantum Yield (Φf) | 0.43 (in ethanol) | ~0.15 (in water)[2][3] |
| Excitation Max (nm) | ~520 | ~525 |
| Emission Max (nm) | ~540 | ~545 |
Note: Quantum yield is highly dependent on the solvent and local environment.
Higher quantum yield directly translates to a better signal-to-noise ratio (SNR) in imaging experiments, allowing for the use of lower excitation power, which in turn minimizes phototoxicity and photobleaching. This is particularly advantageous for live-cell imaging and time-lapse experiments where preserving the health of the cells is crucial.
Experimental Workflow: Tracking G-Protein Coupled Receptor (GPCR) Trafficking
The superior fluorescent properties of this compound make it an excellent candidate for tracking the dynamic processes within living cells, such as protein trafficking. G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction and are major drug targets. Visualizing their movement to and from the cell membrane is essential for understanding their function and for drug screening.
The following diagram illustrates a generalized experimental workflow for monitoring GPCR trafficking using a fluorescent probe like this compound conjugated to a ligand or antibody.
Caption: Workflow for monitoring GPCR trafficking using a fluorescent probe.
Experimental Protocols
To facilitate the adoption of this compound, detailed experimental protocols for both protein gel staining and cellular imaging are provided below. For comparison, a standard Hematoxylin and Eosin (H&E) staining protocol is also included.
Protocol 1: Ultrasensitive Protein Staining in SDS-PAGE with this compound
This protocol is adapted from a study demonstrating the high sensitivity of DBF for protein detection in polyacrylamide gels.[1]
Materials:
-
Staining Solution: 0.05% (w/v) this compound in deionized water.
-
Destaining Solution: Not required.
-
SDS-PAGE gel with protein samples.
-
Shaking platform.
Procedure:
-
Following electrophoresis, place the SDS-PAGE gel in a clean container with a sufficient volume of deionized water and wash for 2 minutes with gentle agitation.
-
Discard the water and add the this compound staining solution to completely cover the gel.
-
Incubate the gel in the staining solution for 8-10 minutes at room temperature with gentle agitation.
-
Remove the gel from the staining solution and briefly rinse with deionized water.
-
Visualize the protein bands using a UV transilluminator or a gel documentation system with appropriate filters for fluorescein.
Protocol 2: Fluorescent Staining of Fixed Cells with this compound
This general protocol can be adapted for staining specific cellular structures by conjugating DBF to a targeting molecule (e.g., an antibody or a specific ligand).
Materials:
-
Cells cultured on coverslips or in imaging dishes.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization (optional).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
This compound conjugated to a primary antibody or ligand of interest (concentration to be optimized).
-
Mounting medium with antifade reagent.
Procedure:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If staining intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in blocking buffer for 30 minutes.
-
Incubate the cells with the this compound conjugate diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~520/540 nm).
Protocol 3: Traditional Hematoxylin and Eosin (H&E) Staining of Paraffin-Embedded Tissue Sections
This is a standard protocol for a widely used traditional staining method in histology.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides.
-
Harris's Hematoxylin solution.
-
Acid alcohol (1% HCl in 70% ethanol).
-
Scott's tap water substitute or dilute ammonia (B1221849) water.
-
Eosin Y solution (1% aqueous or alcoholic).
-
Graded alcohols (70%, 95%, 100%).
-
Xylene or xylene substitute.
-
Mounting medium.
Procedure:
-
Hematoxylin Staining: Immerse slides in Harris's Hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiation: Dip slides briefly in acid alcohol to remove excess stain.
-
Rinse in running tap water.
-
Bluing: Immerse slides in Scott's tap water substitute or dilute ammonia water until the sections turn blue.
-
Rinse in running tap water.
-
Eosin Staining: Immerse slides in Eosin Y solution for 1-3 minutes.
-
Dehydration: Dehydrate the sections through graded alcohols (95% and 100%).
-
Clearing: Clear the sections in xylene or a xylene substitute.
-
Mounting: Mount a coverslip over the tissue section using a permanent mounting medium.
Conclusion
This compound presents a compelling case as a superior alternative to traditional stains in various biological applications. Its significantly higher sensitivity in protein detection allows for the analysis of smaller sample amounts and the identification of low-abundance proteins. In cellular imaging, its favorable photophysical properties, including a potentially higher quantum yield, contribute to brighter signals and improved signal-to-noise ratios, which are critical for high-resolution and live-cell microscopy. While traditional stains like H&E will continue to have their place in routine pathology, the adoption of advanced fluorescent probes like this compound offers researchers and drug development professionals the opportunity to delve deeper into the intricacies of cellular and molecular biology with enhanced precision and sensitivity.
References
Evaluating the Sensitivity of 4',5'-Dibromofluorescein for Protein Detection: A Comparative Guide
For researchers, scientists, and professionals in drug development, the sensitive and accurate detection of proteins in electrophoretic gels is a critical step in a multitude of analytical workflows. The choice of staining method can significantly impact the lower limit of detection and the overall quality of experimental results. This guide provides a comprehensive comparison of 4',5'-Dibromofluorescein with established protein staining techniques, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Protein Staining Methods
The sensitivity of a protein stain is a primary determinant of its utility. The following table summarizes the limit of detection for this compound and other widely used staining methods.
| Staining Method | Limit of Detection (per protein band) | Staining Time | Compatibility with Mass Spectrometry |
| This compound (Negative Stain) | 0.025 - 0.05 ng[1] | ~10 minutes[1] | Yes[1] |
| Silver Staining | 1 - 5 ng[2] | ~1.5 - 5 hours | Protocol dependent |
| Fluorescent Stains (e.g., SYPRO Ruby) | 0.25 - 1 ng | ~1.5 - 18 hours | Yes |
| Coomassie Brilliant Blue R-250 | 36 - 47 ng | >3 hours | Yes |
| Colloidal Coomassie Brilliant Blue G-250 | ~8 - 25 ng | ~1 hour to overnight | Yes |
Experimental Protocols
Detailed methodologies for each staining technique are provided below to ensure reproducibility and optimal performance.
This compound Staining (Negative Staining)
This rapid, two-step negative staining method offers ultra-high sensitivity.[1]
Solutions Required:
-
Staining Solution: this compound solution (concentration as per manufacturer's instructions, typically in a buffered solution).
-
Washing Solution: Deionized water.
Procedure:
-
Following electrophoresis, immerse the gel in the this compound staining solution for approximately 5-7 minutes with gentle agitation.
-
Transfer the gel to deionized water and wash for 3-5 minutes with gentle agitation to visualize the transparent protein bands against a fluorescent background.
Silver Staining
A highly sensitive method for detecting low-abundance proteins. The following is a representative protocol.
Solutions Required:
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water.
-
Sensitizing Solution: 0.02% sodium thiosulfate (B1220275) in deionized water.
-
Staining Solution: 0.1% silver nitrate (B79036) in deionized water.
-
Developing Solution: 2% sodium carbonate, 0.04% formaldehyde (B43269) in deionized water.
-
Stopping Solution: 5% acetic acid in deionized water.
Procedure:
-
Fix the gel in the fixing solution for at least 30 minutes.
-
Discard the fixing solution and wash the gel with deionized water for 10-15 minutes.
-
Incubate the gel in the sensitizing solution for 1-2 minutes.
-
Briefly rinse the gel with deionized water (two times for 1 minute each).
-
Immerse the gel in the staining solution for 20-30 minutes.
-
Wash the gel with deionized water for 1-2 minutes.
-
Transfer the gel to the developing solution until the desired band intensity is reached.
-
Stop the development by adding the stopping solution for 10-15 minutes.
-
Wash the gel thoroughly with deionized water.
SYPRO Ruby Protein Gel Stain
A fluorescent stain that offers high sensitivity and a broad linear dynamic range.
Solutions Required:
-
Fixing Solution: 50% methanol, 7% acetic acid in deionized water.
-
SYPRO Ruby Protein Gel Stain: Ready-to-use solution.
-
Washing Solution: 10% methanol, 7% acetic acid in deionized water.
-
Final Wash: Deionized water.
Procedure:
-
Fix the gel in the fixing solution for 30 minutes.
-
Incubate the gel in SYPRO Ruby Protein Gel Stain for at least 3 hours to overnight, protected from light.
-
Wash the gel in the washing solution for 30 minutes.
-
Rinse the gel with deionized water for 5 minutes before imaging.
Coomassie Brilliant Blue R-250 Staining
A traditional and widely used method for protein visualization.
Solutions Required:
-
Staining Solution: 0.1% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid in deionized water.
-
Destaining Solution: 40% methanol, 10% acetic acid in deionized water.
Procedure:
-
Immerse the gel in the staining solution for at least 1 hour with gentle agitation.
-
Transfer the gel to the destaining solution.
-
Change the destaining solution several times until the protein bands are clearly visible against a clear background.
Visualizing Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for this compound and a traditional positive staining method like Coomassie Blue.
Signaling Pathways and Logical Relationships
The choice of a protein staining method is often dictated by the required sensitivity and downstream applications. The following diagram illustrates the decision-making process based on these factors.
References
A Comparative Guide to 4',5'-Dibromofluorescein and Other Xanthene Dyes
Xanthene dyes are a class of fluorescent compounds widely utilized in biological research, diagnostics, and drug development. Their utility stems from their strong light absorption and emission properties. This guide provides a detailed comparison of 4',5'-Dibromofluorescein with other prominent xanthene dyes, namely Fluorescein (B123965), Eosin Y, and Rose Bengal, supported by experimental data and protocols.
Structural and Spectral Properties of Xanthene Dyes
The core structure of these dyes is a xanthene ring system. Variations in halogen substitutions on this backbone lead to significant differences in their spectral properties and applications. Fluorescein is the parent compound, while this compound, Eosin Y, and Rose Bengal are halogenated derivatives.[1][2][3]
Data Summary of Key Xanthene Dyes
For ease of comparison, the following table summarizes the key quantitative data for this compound and its alternatives.
| Property | This compound | Fluorescein | Eosin Y | Rose Bengal |
| Molecular Formula | C₂₀H₁₀Br₂O₅[4][5] | C₂₀H₁₂O₅[] | C₂₀H₆Br₄Na₂O₅[7] | C₂₀H₂Cl₄I₄Na₂O₅ |
| Molecular Weight | 490.10 g/mol [4][8] | 332.31 g/mol | 691.85 g/mol [2][7] | 1017.64 g/mol |
| CAS Number | 596-03-2[5] | 2321-07-5 | 17372-87-1[9] | 632-69-9 |
| Excitation Max (λex) | ~450-494 nm[4][10][11] | ~494 nm[1][12] | ~515-518 nm[2][7] | ~549 nm[13] |
| Emission Max (λem) | ~517 nm[4] | ~512-521 nm[1][12][14] | Not specified | Not specified |
| Quantum Yield (Φ) | Not specified | ~0.93[15] | ~0.15 | ~0.02[15] |
| Key Applications | Protein staining, ligand in spectral analysis, cosmetics.[4][8][11] | Fluorescent tracer, microscopy, dye laser medium.[1][] | Histological counterstain (H&E), photosensitizer.[2][7][9] | Ocular diagnostics, photosensitizer, microbiological stain.[3][13][16] |
Detailed Comparison of Xanthene Dyes
This compound
This compound is a halogenated derivative of fluorescein with two bromine atoms.[4] This modification results in altered spectral properties compared to the parent compound. It is recognized for its utility in fluorescence microscopy and as a fluorescent tracer.[5] It is often used for staining proteins in electrophoresis and as a ligand for studying protein properties through spectral analysis.[8][11] Additionally, it finds applications in the coloring of medicines and cosmetics.[4]
Fluorescein
As the parent compound of the fluorescein family of dyes, it is renowned for its intense green fluorescence.[] Its absorption and emission are pH-dependent, a characteristic that is utilized in creating pH sensors.[] Fluorescein and its derivatives, such as Fluorescein isothiocyanate (FITC), are extensively used for labeling cells, proteins, and nucleic acids.[][17] It serves as a common fluorescent tracer in microscopy and in detecting latent blood stains in forensics.[1]
Eosin Y (2',4',5',7'-Tetrabromofluorescein)
Eosin Y is a tetrabrominated derivative of fluorescein.[2] It is most widely known as the counterstain to hematoxylin (B73222) in the ubiquitous H&E (Hematoxylin and Eosin) staining protocol in histology, where it imparts a pink or red color to the cytoplasm and extracellular matrix.[2][9] While it is fluorescent, its quantum yield is significantly lower than that of fluorescein.[18] Its high singlet oxygen generation quantum yield makes it an effective photosensitizer.[18]
Rose Bengal (4,5,6,7-Tetrachloro-2',4',5',7'-tetraiodofluorescein)
Rose Bengal is a heavily halogenated xanthene dye, containing both chlorine and iodine atoms.[3] This extensive halogenation results in a low fluorescence quantum yield but makes it an excellent photosensitizer.[15] It is commonly used in eye drops to stain damaged corneal and conjunctival cells for diagnostic purposes.[3][16] It also has applications in microbiology for staining microorganisms and as a photosensitizer in photodynamic therapy research for cancer treatment.[16][19]
Experimental Protocols
A common application for xanthene dyes is the fluorescent labeling of proteins. The following is a generalized protocol for labeling proteins with an amine-reactive dye such as Fluorescein Isothiocyanate (FITC).
Protocol: Fluorescent Labeling of Proteins with an Amine-Reactive Xanthene Dye
Objective: To covalently attach a fluorescent xanthene dye to a protein of interest via primary amines (lysine residues and the N-terminus).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Amine-reactive xanthene dye (e.g., FITC) dissolved in anhydrous DMSO (10 mg/mL)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be avoided.
-
-
Dye Preparation:
-
Prepare a stock solution of the amine-reactive dye in anhydrous DMSO. This solution should be prepared fresh, as isothiocyanates are susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Slowly add the dye solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
The first colored band to elute is the labeled protein. Collect the fractions containing the conjugate.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and at the absorption maximum of the dye (e.g., ~495 nm for FITC).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.
-
-
Storage:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
-
Visualizations
Structural Relationships of Xanthene Dyes
The following diagram illustrates the structural evolution from the parent fluorescein molecule to its halogenated derivatives.
Caption: Structural relationship of xanthene dyes.
Experimental Workflow for Protein Labeling
This flowchart outlines the key steps in the fluorescent labeling of proteins.
Caption: General workflow for fluorescent protein labeling.
References
- 1. Fluorescein - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Rose bengal - Wikipedia [en.wikipedia.org]
- 4. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 5. chemimpex.com [chemimpex.com]
- 7. stainsfile.com [stainsfile.com]
- 8. dawnscientific.com [dawnscientific.com]
- 9. Eosin Y | H&E stain component Hello Bio [hellobio.com]
- 10. This compound CAS#: 596-03-2 [m.chemicalbook.com]
- 11. 4′,5′-二溴荧光素 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. macsenlab.com [macsenlab.com]
- 14. macsenlab.com [macsenlab.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Rose Bengal - Molecule of the Month - May 2019 (HTML version) [chm.bris.ac.uk]
- 17. biocompare.com [biocompare.com]
- 18. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting the Optimal Fluorescent Dye
In the dynamic fields of biological research and drug development, the precise selection of fluorescent dyes is paramount to the success and reproducibility of experiments. This guide provides a comprehensive comparison of commonly used fluorescent dyes, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers in making informed decisions for their specific applications, including immunofluorescence, flow cytometry, and live-cell imaging.
Performance Comparison of Fluorescent Dyes
The choice of a fluorescent dye is dictated by several key performance indicators: brightness, photostability, and spectral characteristics. Brightness is a function of the molar extinction coefficient (how efficiently the dye absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to photochemical destruction upon exposure to light.
This section provides a comparative analysis of popular fluorescent dye families: Alexa Fluor dyes, Cyanine (Cy) dyes, and traditional dyes like Fluorescein isothiocyanate (FITC).
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 | High |
| FITC | 495 | 518 | 75,000 | 0.85 | 63,750 | Low[1] |
| Cy2 | 490 | 510 | 150,000 | 0.12 | 18,000 | Moderate |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 15,000 | High |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 | Moderate[2] |
| TRITC | 547 | 572 | 85,000 | 0.28 | 23,800 | Moderate |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | 78,870 | Very High[2] |
| Cy5 | 650 | 670 | 250,000 | 0.20 | 50,000 | Low[2][3] |
Key Observations:
-
Alexa Fluor Dyes: Generally exhibit superior brightness and photostability compared to their spectral counterparts.[1][4] For example, Alexa Fluor 488 is significantly more photostable than FITC. Alexa Fluor 647 is considerably more photostable than Cy5, retaining about 80% of its initial fluorescence under conditions where Cy5 retained only 55%.[2]
-
Cy Dyes: While offering high extinction coefficients, some Cy dyes, particularly Cy5, are prone to photobleaching and can exhibit self-quenching at high degrees of labeling.[2][3]
-
Traditional Dyes (FITC, TRITC): While historically significant and cost-effective, they generally have lower photostability compared to modern dyes.[1]
Experimental Protocols
To ensure reproducible and reliable data, standardized experimental protocols are crucial. This section details the methodologies for two key experiments: a typical indirect immunofluorescence staining workflow and the determination of relative fluorescence quantum yield.
Indirect Immunofluorescence Staining Workflow
This protocol outlines the key steps for labeling intracellular proteins in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target protein)
-
Fluorophore-conjugated Secondary Antibody (specific to the primary antibody's host species)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture and Preparation: Grow cells on coverslips or in imaging-compatible plates to an appropriate confluency (typically 70-80%).[5]
-
Washing: Gently wash the cells twice with PBS to remove culture medium.[6][7]
-
Fixation: Incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature to preserve cellular structures.[7]
-
Washing: Rinse the cells three times with PBS for 5 minutes each.[5]
-
Permeabilization: If targeting intracellular proteins, incubate the cells with a permeabilization buffer, such as 0.1-0.5% Triton X-100 in PBS, for 10 minutes.[7]
-
Washing: Wash the cells twice with PBS for 5 minutes each.[7]
-
Blocking: Incubate the cells with a blocking buffer for at least 30 minutes to reduce non-specific antibody binding.[8]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[6]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[9]
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Determination of Relative Fluorescence Quantum Yield
The comparative method is a widely used and reliable approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Test fluorophore solution of unknown quantum yield
-
Standard fluorophore solution with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the test and standard fluorophores in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test and standard fluorophores.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the test and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizing Cellular Processes and Workflows
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[10][11] Dysregulation of this pathway is often implicated in cancer. The following diagram illustrates the key components and interactions within this pathway.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow: Indirect Immunofluorescence
The following diagram outlines the sequential steps of a typical indirect immunofluorescence experiment.
Caption: Indirect immunofluorescence workflow.
References
- 1. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ibidi.com [ibidi.com]
- 6. biotium.com [biotium.com]
- 7. sinobiological.com [sinobiological.com]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. ptglab.com [ptglab.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison: 4',5'-Dibromofluorescein vs. Alexa Fluor Dyes
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the choice of dye is paramount to experimental success. This guide provides an objective, data-driven comparison of the classic xanthene dye, 4',5'-Dibromofluorescein, and the popular, high-performance Alexa Fluor dyes.
This comparison delves into key performance metrics, including spectral properties, quantum yield, and photostability, to empower informed decisions in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.
At a Glance: Key Performance Indicators
The following table summarizes the core photophysical properties of this compound and a selection of spectrally similar Alexa Fluor dyes.
| Feature | This compound | Alexa Fluor 488 | Alexa Fluor 546 | Alexa Fluor 594 |
| Excitation Max (nm) | ~450[1] | 495[2] | 556[2] | 590[2] |
| Emission Max (nm) | ~520 | 519[2] | 573[2] | 617[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not readily available | 71,000[2] | 104,000[2] | 73,000[2] |
| Quantum Yield (Φ) | ~0.56 (in ethanol)[3] | 0.92[4] | 0.79 | 0.66 |
| Photostability | Low to Moderate[4][5] | High[2][4][6] | High | High |
| pH Sensitivity | pH-dependent fluorescence[7] | Insensitive (pH 4-10)[2] | Insensitive | Insensitive |
| Water Solubility | Slightly soluble[8] | High | High | High |
In-Depth Analysis
Spectral Properties: this compound, a derivative of fluorescein (B123965), exhibits a broad absorption and emission spectrum in the green range.[1][7] Alexa Fluor dyes, on the other hand, are a series of sulfonated xanthene and cyanine (B1664457) dyes with a wide range of well-defined excitation and emission peaks across the visible and infrared spectrum.[2] This extensive palette allows for greater flexibility in multicolor imaging experiments, minimizing spectral overlap.
Quantum Yield & Brightness: The quantum yield, a measure of the efficiency of photon emission after absorption, is a critical determinant of a fluorophore's brightness. This compound has a reported quantum yield of approximately 0.56 in ethanol (B145695).[3] In contrast, Alexa Fluor dyes are renowned for their high quantum yields, with Alexa Fluor 488 boasting a remarkable 0.92.[4] The brightness of a fluorophore is the product of its molar extinction coefficient and its quantum yield. While the extinction coefficient for this compound is not widely reported, the significantly higher quantum yields of Alexa Fluor dyes generally translate to brighter signals and improved sensitivity in imaging applications.[2]
Photostability: Photostability, the resistance of a dye to photodegradation upon exposure to excitation light, is crucial for quantitative and time-lapse imaging. As a fluorescein derivative, this compound is susceptible to photobleaching, a characteristic shared with its parent compound.[4][5] Alexa Fluor dyes were specifically engineered for enhanced photostability, allowing for longer exposure times and more robust image acquisition without significant signal loss.[2][4][6] For instance, Alexa Fluor 488 is significantly more photostable than fluorescein.[9]
Environmental Sensitivity: The fluorescence of fluorescein and its derivatives, including this compound, is known to be pH-dependent.[5][7] This can be a significant drawback in experiments where the pH of the local environment may fluctuate. Alexa Fluor dyes are designed to be largely insensitive to pH over a broad range (typically pH 4-10), ensuring more stable and reliable fluorescence signals.[2]
Solubility: The sulfonation of Alexa Fluor dyes renders them highly water-soluble, which simplifies conjugation to biomolecules and reduces the likelihood of aggregation.[2] this compound is only slightly soluble in water.[8]
Experimental Protocols
To facilitate a direct and quantitative comparison of these dyes in your own laboratory setting, we provide the following generalized experimental protocols.
Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the relative fluorescence quantum yield of a test dye against a standard with a known quantum yield.
Materials:
-
Test dye (e.g., this compound)
-
Standard dye with known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92)
-
Spectrograde solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test dye and the standard dye in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the test and standard dyes in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each dilution, ensuring to use the same excitation wavelength and instrument settings for both the test and standard samples.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard dyes, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test dye (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_test and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for the test and standard dyes, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term is 1).
-
Assessment of Photostability
This protocol provides a method for comparing the photostability of different fluorescent dyes under continuous illumination.
Materials:
-
Microscope slides and coverslips
-
Mounting medium
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Antibody-dye conjugates or stained cells/tissues
Procedure:
-
Sample Preparation: Prepare microscope slides with cells or tissues stained with the fluorescent dyes to be compared. Ensure similar staining intensity and sample thickness.
-
Image Acquisition Setup: Place the slide on the microscope stage and select a region of interest (ROI). Use the same objective, filter set, and illumination intensity for all samples.
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay is an indicator of photostability; a slower decay corresponds to higher photostability.
-
Visualizing the Workflow: Indirect Immunofluorescence
The following diagrams illustrate the logical workflow and the molecular interactions involved in a typical indirect immunofluorescence experiment, a common application for these fluorescent dyes.
Caption: A flowchart of the key steps in an indirect immunofluorescence protocol.
Caption: Diagram illustrating the binding cascade in indirect immunofluorescence.
Conclusion
For routine applications where cost is a primary concern and high photostability or pH insensitivity are not critical, this compound can be a viable option. However, for demanding applications requiring high sensitivity, prolonged imaging, quantitative analysis, and multicolor experiments, the superior brightness, photostability, and pH insensitivity of Alexa Fluor dyes make them the clear choice. The extensive selection of Alexa Fluor dyes also provides unparalleled flexibility for complex experimental designs. Ultimately, the optimal dye selection will depend on the specific requirements of the experimental setup and the desired performance characteristics.
References
- 1. Immunolabeling | Thermo Fisher Scientific - US [thermofisher.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. optolongfilter.com [optolongfilter.com]
- 7. Fluorescein - Wikipedia [en.wikipedia.org]
- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - US [thermofisher.com]
Assessing the Specificity of 4',5'-Dibromofluorescein Staining: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise visualization of cellular components is paramount. This guide provides a detailed comparison of 4',5'-Dibromofluorescein (DBF) and the commonly used Eosin Y for cellular staining, offering insights into their specificity, performance, and application protocols.
Introduction to Fluorescent Staining with Xanthene Dyes
This compound, also known as Eosinic acid or Solvent Red 72, and Eosin Y are both fluorescent dyes belonging to the xanthene family.[1] They are widely employed in biological staining due to their ability to bind to specific cellular structures and emit light upon excitation, enabling researchers to visualize and differentiate various components within a cell or tissue. Eosin Y is a well-established counterstain in the standard Hematoxylin (B73222) and Eosin (H&E) staining protocol, where it imparts a pink or red color to the cytoplasm, extracellular matrix, and other eosinophilic structures.[2][3] DBF, while also used in histology for staining components like collagen and connective tissues, has gained attention for its high sensitivity in protein staining in gel electrophoresis.[4]
This guide delves into a comparative analysis of these two dyes, focusing on their staining specificity, underlying mechanisms, and practical application in a laboratory setting.
Comparison of Staining Properties and Specificity
While both dyes are acidic and bind to basic cellular components, their specific binding affinities and resulting staining patterns can differ.
| Feature | This compound (DBF) | Eosin Y |
| Primary Targets | Proteins, collagen, connective tissues, mucopolysaccharides.[4] | Cytoplasm, extracellular matrix, red blood cells.[2][3] |
| Staining Mechanism | Primarily electrostatic interactions. In protein gel staining, it acts as a negative stain.[5] | Electrostatic binding to basic amino acid residues (e.g., arginine, lysine, histidine) in proteins.[3] |
| Reported Applications | Histology, microscopy, highly sensitive protein staining in SDS-PAGE.[5] | Gold standard counterstain in H&E histology, cytology.[2] |
| Fluorescent Properties | Excitation: ~370-450 nm, Emission: ~480-517 nm.[1][6] | Excitation: ~525 nm, Emission: ~546 nm.[7] |
Data Summary:
Currently, direct quantitative comparative studies on the staining specificity of DBF and Eosin Y on the same cell or tissue types are limited in the available literature. However, studies on Eosin Y have quantified its binding to specific amino acids. For instance, the binding constant of Eosin Y with bovine serum albumin (BSA) at pH 1.96 is 0.82 nmol/nmol of reactive amino acid. The binding constants with poly-L-arginine, poly-L-histidine, and poly-L-lysine are 0.37, 0.32, and 0.33 nmol/nmol of amino acid, respectively. This highlights its affinity for positively charged amino acid residues, which are abundant in cytoplasmic and extracellular matrix proteins.
A study on protein gel staining reported that DBF is approximately 10-fold more sensitive than Eosin Y for detecting proteins, suggesting a strong interaction with proteins, although the context is different from cellular staining.[5]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable staining results. Below are standard protocols for Eosin Y staining and a proposed protocol for this compound based on its properties and general histological practices.
Eosin Y Staining Protocol (as part of H&E)
This protocol is a standard procedure for staining paraffin-embedded tissue sections.
Reagents:
-
Eosin Y solution (1% w/v in 95% ethanol (B145695) with 0.5% glacial acetic acid)
-
Hematoxylin solution (e.g., Harris or Mayer's)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Ammonia (B1221849) water or Scott's tap water substitute
-
Ethanol (70%, 95%, and 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 minutes).
-
Transfer through 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Hematoxylin Staining:
-
Immerse in hematoxylin solution for 5-15 minutes.
-
Rinse in running tap water.
-
-
Differentiation:
-
Dip slides in acid alcohol for a few seconds to remove excess stain.
-
Rinse in running tap water.
-
-
Bluing:
-
Immerse in ammonia water or Scott's tap water substitute until sections turn blue.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse in Eosin Y solution for 1-3 minutes.
-
-
Dehydration and Clearing:
-
Transfer through 95% ethanol (2 changes, 2 minutes each).
-
Transfer through 100% ethanol (2 changes, 2 minutes each).
-
Transfer through xylene (2 changes, 5 minutes each).
-
-
Mounting:
-
Apply a coverslip with mounting medium.
-
Proposed this compound Staining Protocol for Fixed Cells/Tissues
This proposed protocol is based on the known properties of DBF as a fluorescent stain for cellular components. Optimization may be required depending on the sample type and specific research question.
Reagents:
-
This compound (DBF) stock solution (e.g., 1 mg/mL in DMSO or ethanol).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if intracellular targets are to be stained.
-
Mounting medium (preferably with an anti-fade agent).
Procedure:
-
Sample Preparation:
-
For cultured cells on coverslips: Wash with PBS.
-
For tissue sections: Deparaffinize and rehydrate as described in the Eosin Y protocol.
-
-
Fixation:
-
Incubate in 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional):
-
Incubate in permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Dilute the DBF stock solution in PBS to a working concentration (e.g., 1-10 µg/mL; optimization is recommended).
-
Incubate the sample with the DBF working solution for 20-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS to remove unbound dye.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filter sets for DBF (Excitation ~450 nm, Emission ~517 nm).
-
Visualizing the Staining Pathways
To better understand the staining processes, the following diagrams illustrate the key steps and interactions.
Caption: General workflow for fluorescent staining of biological samples.
Caption: Simplified representation of the binding mechanisms of DBF and Eosin Y.
Conclusion
Both this compound and Eosin Y are valuable tools for visualizing cellular components. Eosin Y remains the well-established standard for cytoplasmic and extracellular matrix counterstaining in traditional histology, with a well-understood binding mechanism. This compound presents itself as a promising alternative, particularly for fluorescence microscopy, with reports of high sensitivity for protein staining.
The choice between these dyes will ultimately depend on the specific research application, the target of interest, and the imaging modality. For established histological assessments, Eosin Y within the H&E protocol is the reliable choice. For researchers exploring fluorescent imaging of proteins, collagen, and connective tissues, this compound offers a potentially more sensitive alternative, although further optimization of staining protocols and direct comparative studies are warranted to fully elucidate its specificity and advantages in a cellular context. This guide provides the foundational information and protocols to aid researchers in making an informed decision for their staining needs.
References
- 1. Mammalian Cell Staining [protocols.io]
- 2. 4 5- Dibromofluorescein | CAS 596-03-2 | S10062| TriStains | Histology [tristains.com]
- 3. Fluorescent IHC Staining of Formalin-Fixed Paraffin-Embedded Tissue: Novus Biologicals [novusbio.com]
- 4. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 5. lunaphore.com [lunaphore.com]
- 6. researchgate.net [researchgate.net]
- 7. dawnscientific.com [dawnscientific.com]
A Comparative Analysis of 4',5'-Dibromofluorescein and Other Common pH Indicators for Researchers
In the realm of chemical and biological research, the accurate measurement of pH is paramount. While potentiometric methods offer precise readings, pH indicators remain an indispensable tool for rapid, visual pH estimation in titrations, cell culture monitoring, and various biochemical assays. This guide provides a comprehensive comparison of 4',5'-Dibromofluorescein against other widely used pH indicators, namely Bromothymol Blue, Phenolphthalein, and Methyl Orange, supported by experimental data and protocols to aid researchers in selecting the optimal indicator for their specific needs.
Performance Characteristics at a Glance
The efficacy of a pH indicator is primarily determined by its pKa, the pH at which the indicator is half in its acidic form and half in its basic form, and its corresponding pH transition range, over which a distinct color change is observed. The following table summarizes these key quantitative parameters for the selected indicators.
| Indicator | pKa | pH Range | Color in Acidic Form | Color in Basic Form |
| This compound | ~8.14 (Predicted)[1] | ~7.0 - 9.0 (Estimated) | Yellow[2] | Pink/Red[2] |
| Bromothymol Blue | 7.1[3] | 6.0 - 7.6[3][4] | Yellow[5] | Blue[5] |
| Phenolphthalein | 9.50[6] | 8.2 - 10.0[7][8] | Colorless[7][8] | Pink/Fuchsia[7][8] |
| Methyl Orange | 3.47[9] | 3.1 - 4.4[9][10] | Red[9][10] | Yellow[9][10] |
Note: The pKa for this compound is a predicted value, and its pH range is an estimation based on this prediction. Experimental determination is recommended for precise applications.
In-Depth Comparison
This compound , a derivative of fluorescein (B123965), is a fluorescent dye that also exhibits pH-indicating properties.[2] Its predicted pKa of approximately 8.14 suggests its utility in slightly alkaline conditions.[1] In acidic solutions, it appears yellow, transitioning to a pink or red hue in alkaline environments.[2] Its fluorescent nature opens possibilities for its use in fluorescence-based pH measurements, offering higher sensitivity in certain applications.
Bromothymol Blue is a popular choice for applications requiring pH determination near neutral. With a pKa of 7.1, it provides a clear transition from yellow in acidic solutions to blue in basic solutions, with a distinct green intermediate color at neutral pH.[3][5] This makes it particularly useful for monitoring the pH of biological systems, such as cell culture media.
Phenolphthalein is a classic indicator for titrations of strong acids with strong bases, or weak acids with strong bases. Its sharp color change from colorless to pink in the pH range of 8.2 to 10.0 makes the endpoint of a titration easily identifiable.[7][8] However, its effectiveness is limited to alkaline pH ranges.
Methyl Orange is best suited for titrations involving a strong acid and a weak base. Its transition from red in acidic solutions to yellow in alkaline solutions occurs at a much lower pH range (3.1 to 4.4) compared to the other indicators discussed.[9][10]
Experimental Protocols
For researchers wishing to experimentally determine the pKa and pH range of an indicator like this compound, the following spectrophotometric method is a standard and reliable approach.
Spectrophotometric Determination of pKa
This method relies on the principle that the acidic and basic forms of a pH indicator have different absorption spectra. By measuring the absorbance of the indicator in solutions of varying known pH, the pKa can be determined using the Henderson-Hasselbalch equation.
Materials:
-
pH indicator solution (e.g., this compound dissolved in ethanol)
-
A series of buffer solutions with known pH values spanning the expected transition range of the indicator
-
Spectrophotometer
-
Cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of the pH indicator.
-
Prepare a series of buffer solutions with precisely known pH values. The pH of each buffer should be verified with a calibrated pH meter.
-
Create a set of test solutions. To each buffer solution, add a small, constant amount of the indicator stock solution. The concentration of the indicator should be low enough to ensure that the absorbance readings are within the linear range of the spectrophotometer.
-
Measure the absorbance spectra. For each test solution, measure the full absorbance spectrum to identify the wavelengths of maximum absorbance for the acidic (λmax,acid) and basic (λmax,base) forms of the indicator.
-
Measure absorbance at the identified wavelengths. For each test solution, measure the absorbance at both λmax,acid and λmax,base.
-
Calculate the pKa. The pKa can be determined graphically by plotting the logarithm of the ratio of the concentrations of the basic and acidic forms against the pH. The pKa is the pH at which this ratio is zero. The ratio of the concentrations can be calculated from the absorbance data.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and selection processes, the following diagrams have been generated.
Caption: Experimental workflow for pKa determination.
Caption: Decision tree for selecting a pH indicator.
Conclusion
The selection of an appropriate pH indicator is critical for the success of many laboratory procedures. While Bromothymol Blue, Phenolphthalealein, and Methyl Orange are well-characterized indicators for specific pH ranges, this compound presents an interesting alternative, particularly for applications in the slightly alkaline range and those that could benefit from its fluorescent properties. Researchers are encouraged to perform their own experimental validations to confirm its suitability for their specific experimental conditions. This guide provides the foundational data and protocols to facilitate this evaluation and to make an informed choice of pH indicator.
References
- 1. 4,5-DIBROMOFLUORESCEIN [chembk.com]
- 2. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 3. ivypanda.com [ivypanda.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ulm.edu [ulm.edu]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 9. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 10. thehomeschoolscientist.com [thehomeschoolscientist.com]
Safety Operating Guide
Proper Disposal of 4',5'-Dibromofluorescein: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 4',5'-Dibromofluorescein, a fluorescent dye commonly used in various analytical and biological applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1][2][3] |
| Molecular Weight | 490.1 g/mol | [1][3][4] |
| Appearance | Orange to red powder | [1][4][5] |
| Melting Point | 270-273 °C | [1][4][5] |
| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) and acetone. | [2][4][5] |
| Maximum Absorption (λmax) | 450 nm | [5] |
Hazard Information and Safety Precautions
This compound is considered a hazardous substance.[1] It is toxic if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1][4] When heated to decomposition, it may emit highly toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[4][6]
Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A dust mask or respirator should be used, especially when handling the powder form, to avoid inhalation.[1]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[2]
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound waste, including contaminated materials. This protocol is designed to comply with general hazardous waste regulations for halogenated organic compounds.
-
Segregation of Waste:
-
Identify a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[7] This is crucial as halogenated wastes are typically incinerated at high temperatures.[7][8]
-
Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[7]
-
-
Collection of Solid Waste:
-
Collection of Liquid Waste:
-
For solutions containing this compound, pour the waste into the designated halogenated organic liquid waste container.
-
Do not overfill the container; leave adequate headspace.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.[2]
-
Ensure the container is clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4]
-
-
Final Disposal:
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. 4,5-DIBROMOFLUORESCEIN [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [drugfuture.com]
- 4. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 5. This compound CAS#: 596-03-2 [m.chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. bucknell.edu [bucknell.edu]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling 4',5'-Dibromofluorescein
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4',5'-Dibromofluorescein. Adherence to these procedures is essential to ensure a safe laboratory environment.
Chemical Identifier:
Immediate Safety Precautions
This compound is a hazardous chemical that can cause skin, eye, and respiratory irritation. It is also toxic if swallowed.[2][4][5] In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] A face shield should be worn over goggles when there is a splash hazard.[7] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[7] For prolonged contact, consider double-gloving or using more robust gloves. Always inspect gloves for degradation before use and wash hands after removal.[7][8] |
| Body Protection | Laboratory coat and protective clothing | Wear a fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[1][8] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area.[6] A respirator with a Type P2 (EN 143) cartridge is recommended if engineering controls are insufficient or during spill cleanup to avoid inhaling the powder.[8] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1][6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][6]
Handling Procedures:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Minimize dust generation and accumulation when handling the powder.[1][6]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in the laboratory area.[8]
-
Wash hands thoroughly with soap and water after handling.[8]
Storage:
Disposal Plan
Contaminated materials and waste must be disposed of safely and in accordance with all applicable regulations.
Spill Cleanup:
-
Evacuate the area and alert others.
-
Wear the appropriate PPE, including respiratory protection, gloves, and safety goggles.[8]
-
Clean up spills immediately.[1]
-
Use dry cleanup procedures to avoid generating dust.[8] Sweep or vacuum the material.
-
Place the spilled material into a clean, dry, labeled, and sealed container for disposal.[1][8]
-
Wash the spill area with soap and water, and prevent runoff from entering drains.[8]
Waste Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[8]
-
Dispose of the chemical and any contaminated materials at an approved waste disposal plant.[2]
-
Do not discharge into sewers or waterways.[8]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. il.mahidol.ac.th [il.mahidol.ac.th]
- 2. fishersci.com [fishersci.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ucplchem.com [ucplchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
